PF-04628935
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PF-04628935: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04628935 is a potent and orally bioavailable small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), more commonly known as the ghrelin receptor. By binding to this receptor, this compound reduces its constitutive activity, a hallmark of the ghrelin receptor system. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways. It also details the experimental methodologies used to characterize this compound and summarizes the available pharmacokinetic and pharmacodynamic data. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and metabolic disease.
Introduction: Targeting the Ghrelin System
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) primarily known for its role in regulating appetite, energy homeostasis, and growth hormone secretion. Its endogenous ligand, ghrelin, is a peptide hormone produced mainly by the stomach. A unique feature of the ghrelin receptor is its high degree of constitutive activity, meaning it can signal even in the absence of ghrelin. This basal signaling is thought to play a significant role in maintaining metabolic balance.
Inverse agonists are a class of drugs that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of a constitutively active receptor like GHSR1a, an inverse agonist can reduce the basal signaling activity. This compound has been identified as a potent inverse agonist of the ghrelin receptor, making it a valuable tool for studying the physiological roles of GHSR1a and a potential therapeutic agent for conditions characterized by dysregulated energy balance, such as obesity and metabolic syndrome.
Mechanism of Action: Inverse Agonism of the Ghrelin Receptor
The primary mechanism of action of this compound is its ability to bind to the ghrelin receptor and reduce its constitutive signaling. The ghrelin receptor is known to couple to several intracellular signaling pathways, and its activation or inhibition can have pleiotropic effects.
Impact on G Protein Signaling Cascades
The ghrelin receptor (GHSR1a) can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.[1] The primary pathways include:
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of this pathway can lead to the activation of RhoA and other small GTPases, influencing the actin cytoskeleton and gene expression.
-
β-Arrestin Pathway: In addition to G protein-mediated signaling, GHSR1a can also signal through β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling events.
As an inverse agonist, this compound is expected to suppress the basal activity of these pathways that are driven by the constitutive activity of the ghrelin receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 4.6 nM | HEK293 expressing human GHSR1a | [125I]-Ghrelin Displacement | [2] |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Notes | Reference |
| Oral Bioavailability | 43% | Oral | Exhibits reasonable brain penetration. | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Ghrelin Receptor Binding Assay ([125I]-Ghrelin Displacement)
This assay is designed to determine the binding affinity of a test compound to the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human ghrelin receptor (GHSR1a) are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [125I]-Ghrelin and varying concentrations of the test compound (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound [125I]-Ghrelin, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)
This assay measures the ability of a compound to decrease the basal signaling of a Gαq/11-coupled receptor by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.
-
Cell Culture and Labeling: Cells expressing the ghrelin receptor (e.g., COS-7 or HEK293) are cultured in a medium containing [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Compound Treatment: The labeled cells are then treated with varying concentrations of the test compound (this compound) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Extraction and Quantification: The reaction is stopped, and the intracellular inositol phosphates are extracted. The amount of [3H]-IPs is quantified using scintillation counting.
-
Data Analysis: A decrease in the basal level of IP accumulation in the presence of the test compound indicates inverse agonist activity. The data are analyzed to determine the EC50 for the inverse agonist effect.
Mandatory Visualizations
Signaling Pathways of the Ghrelin Receptor
Caption: Signaling pathways of the ghrelin receptor (GHSR1a) and the inhibitory effect of this compound.
Experimental Workflow for Characterizing this compound
Caption: Logical workflow for the preclinical characterization of this compound.
Conclusion
This compound is a potent ghrelin receptor inverse agonist that effectively reduces the constitutive activity of GHSR1a. Its mechanism of action, centered on the modulation of key intracellular signaling pathways, makes it a significant pharmacological tool for investigating the ghrelin system. The data presented in this guide highlight its potential for further development as a therapeutic agent for metabolic disorders. Future research should focus on more extensive in vivo studies to fully elucidate its pharmacodynamic effects and safety profile in relevant disease models.
References
An In-depth Technical Guide on PF-04628935 as a GHSR1a Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin, exhibits high constitutive activity, making it a compelling target for inverse agonists in the therapeutic areas of obesity and metabolic disorders. This technical guide provides a comprehensive overview of PF-04628935, a potent and orally bioavailable small molecule inverse agonist of GHSR1a. This document details its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its preclinical profile.
Introduction
The ghrelin receptor, GHSR1a, is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, playing a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion. A unique feature of GHSR1a is its high level of constitutive activity, which contributes to baseline appetite and energy balance even in the absence of its endogenous ligand, ghrelin. This intrinsic activity presents a strategic opportunity for the development of inverse agonists, which can reduce receptor signaling below its basal level, thereby offering a potential therapeutic approach for conditions characterized by excessive appetite and weight gain.
This compound has been identified as a potent, selective, and orally bioavailable inverse agonist of the GHSR1a receptor.[1][2] Its ability to penetrate the brain allows for the modulation of centrally-mediated effects of GHSR1a signaling on appetite and energy expenditure.[1] This guide serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data and methodologies for the evaluation of this compound.
Mechanism of Action: Inverse Agonism at GHSR1a
As an inverse agonist, this compound binds to GHSR1a and stabilizes the receptor in an inactive conformation. This action not only blocks the binding of the agonist ghrelin but also reduces the receptor's constitutive, ligand-independent signaling. The primary signaling pathway for GHSR1a involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] By suppressing this pathway, this compound is expected to decrease downstream signaling events that promote appetite and adiposity.
GHSR1a Signaling Pathways
The following diagram illustrates the canonical signaling pathway of GHSR1a and the inhibitory effect of an inverse agonist like this compound.
Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo characteristics.
In Vitro Pharmacology
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 4.6 nM | Functional (Inverse Agonist Activity) | Not Specified | [1] |
Table 1: In Vitro Potency of this compound at the GHSR1a Receptor.
In Vivo Pharmacokinetics
| Species | Oral Bioavailability (%) | Brain Penetration | Reference |
| Rat | 43% | Described as "reasonable" |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of this compound for the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human GHSR1a.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4), a fixed concentration of [¹²⁵I]-Ghrelin (typically at its Kd value), and varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Analysis:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an inverse agonist to decrease the basal level of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Workflow Diagram:
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing GHSR1a as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Add the membrane preparation and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Analysis:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add a scintillation cocktail, and quantify radioactivity.
-
Data are expressed as a percentage of the basal [³⁵S]GTPγS binding in the absence of the inverse agonist. The IC₅₀ and Emax (maximal inhibition) values are determined by non-linear regression.
-
Intracellular Calcium Mobilization Assay
This cell-based functional assay measures the ability of an inverse agonist to reduce the basal intracellular calcium levels in cells expressing GHSR1a.
Workflow Diagram:
Protocol:
-
Cell Preparation:
-
Plate HEK293 or CHO cells stably expressing human GHSR1a in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
-
Assay and Analysis:
-
Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and compound addition.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time.
-
The decrease in fluorescence intensity relative to the basal level indicates inverse agonist activity. Data are analyzed to determine the IC₅₀ and Emax of the response.
-
In Vivo Food Intake and Body Weight Studies in Rodents
These studies are essential to evaluate the therapeutic potential of this compound in a physiological context.
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice, which are standard models for metabolic studies. House the animals individually to allow for accurate measurement of food intake.
-
Acclimatize the animals to the housing conditions and diet for at least one week before the start of the experiment.
-
-
Dosing and Measurements:
-
Administer this compound orally at various doses. A vehicle control group should be included.
-
For acute studies, measure food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose.
-
For chronic studies, administer the compound daily and measure food intake and body weight daily for the duration of the study (e.g., 14-28 days).
-
Food intake is measured by weighing the food hopper at the beginning and end of each measurement period, accounting for any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake and the change in body weight from baseline for each animal.
-
Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.
-
Conclusion
This compound is a potent GHSR1a inverse agonist with promising preclinical characteristics, including oral bioavailability and brain penetration. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for its further investigation and for the characterization of other novel GHSR1a modulators. The ability of this compound to suppress the high constitutive activity of the ghrelin receptor underscores its potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. Further studies to fully elucidate its efficacy and safety profile are warranted.
References
The Function of PF-04628935: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04628935 is a potent, orally bioavailable, and brain-penetrant small molecule that functions as an inverse agonist and antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. By binding to GHS-R1a, this compound effectively blocks the constitutive activity of the receptor and the signaling induced by its endogenous ligand, ghrelin. This comprehensive technical guide details the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the ghrelin system and its therapeutic potential.
Core Function and Mechanism of Action
This compound is a highly selective inverse agonist of the GHS-R1a.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without being bound by an agonist.[4] Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for GHS-R1a and plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting the release of growth hormone.[4]
As an inverse agonist , this compound not only blocks the effects of ghrelin but also reduces the basal, ligand-independent activity of the GHS-R1a. This dual action makes it a powerful tool for probing the physiological roles of the ghrelin system and a potential therapeutic agent for conditions associated with ghrelin dysregulation. Its ability to penetrate the brain allows for the investigation of the central effects of GHS-R1a blockade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available in vitro and in vivo data.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.6 nM | Human | Radioligand Binding Assay | |
| pKi | 8.26 | Human | Radioligand Binding Assay |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 43% | Rat | Oral |
Experimental Protocols
Radioligand Binding Assay for GHS-R1a
This protocol describes a competitive binding assay to determine the affinity of this compound for the human GHS-R1a.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
[¹²⁵I]-Ghrelin (radioligand)
-
This compound (test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin)
-
Scintillation vials and fluid
-
Filter plates and harvester
Procedure:
-
Membrane Preparation: Culture HEK293-hGHS-R1a cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of [¹²⁵I]-Ghrelin at a final concentration near its Kd.
-
25 µL of this compound at various concentrations (for competition curve). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a saturating concentration of unlabeled ghrelin.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Elevated T-Maze Test for Anxiety-Like Behavior in Rats
This protocol outlines an in vivo experiment to assess the effects of this compound on anxiety-like behavior in rats, as described in studies investigating the role of the ghrelin system in the dorsal raphe nucleus.
Materials:
-
Male Wistar rats
-
Elevated T-maze apparatus (one enclosed arm and two open arms)
-
This compound
-
Vehicle solution
-
Intracranial infusion cannulae targeting the dorsal raphe nucleus (DRN)
-
Infusion pumps and syringes
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant guide cannulae aimed at the DRN. Allow for a recovery period of at least one week.
-
Habituation: Handle the rats daily for several days leading up to the experiment to acclimate them to the researcher.
-
Drug Administration: On the day of the experiment, microinject either this compound or vehicle solution directly into the DRN through the implanted cannulae over a period of a few minutes.
-
Behavioral Testing:
-
Inhibitory Avoidance: Place the rat at the end of the enclosed arm of the elevated T-maze. Record the latency to emerge from the enclosed arm with all four paws.
-
Escape: Immediately after the inhibitory avoidance task, place the rat at the end of one of the open arms. Record the latency to move to the enclosed arm.
-
-
Data Analysis: Compare the latencies for the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). Anxiolytic-like effects are typically associated with a decrease in the latency to emerge from the enclosed arm, while anxiogenic-like effects are associated with an increase.
Signaling Pathways and Experimental Workflows
GHS-R1a Signaling Pathway
The ghrelin receptor (GHS-R1a) is a GPCR that primarily couples to the Gαq/11 and Gα12/13 G proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate the RhoA signaling cascade. GHS-R1a can also couple to Gαi/o, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. This compound, as an inverse agonist, is expected to suppress all these downstream signaling events.
Caption: GHS-R1a signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for determining the binding affinity of this compound to the GHS-R1a.
Caption: Workflow for the GHS-R1a radioligand binding assay.
Experimental Workflow: Elevated T-Maze Test
This diagram outlines the key steps in the elevated T-maze behavioral experiment.
Caption: Workflow for the elevated T-maze behavioral experiment.
Conclusion
This compound is a valuable pharmacological tool for studying the multifaceted roles of the ghrelin system. Its function as a potent GHS-R1a inverse agonist allows for the effective blockade of both ligand-dependent and -independent receptor activity. The data and protocols presented in this guide provide a comprehensive overview of its characterization and application in both in vitro and in vivo settings. Further research utilizing this compound will undoubtedly continue to elucidate the complex biology of ghrelin and its potential as a therapeutic target for a range of disorders, including those related to metabolism, appetite, and psychiatric conditions.
References
Unveiling the Role of PF-04628935 in Ghrelin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is a key regulator of energy homeostasis, appetite, and growth hormone secretion. Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. This inherent activity makes the GHSR1a an attractive therapeutic target for conditions such as obesity and metabolic disorders. PF-04628935 is a potent, small molecule inverse agonist of the ghrelin receptor. This technical guide provides a comprehensive overview of the role of this compound in ghrelin signaling, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Concepts: Ghrelin Signaling and Inverse Agonism
The ghrelin receptor, GHSR1a, is a GPCR that, even in the absence of its endogenous ligand ghrelin, maintains a significant level of basal signaling activity, a phenomenon known as constitutive activity. This activity is primarily mediated through the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.
Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of a constitutively active receptor like GHSR1a, an inverse agonist reduces the basal signaling activity of the receptor, effectively turning it "off." This is in contrast to a neutral antagonist, which would only block the action of an agonist without affecting the receptor's constitutive activity.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound and a related compound, providing key pharmacological parameters.
| Compound | Parameter | Value | Assay Type | Species |
| This compound | IC50 | 4.6 nM[1] | Inverse Agonist Activity | Not Specified |
| Oral Bioavailability | 43%[1] | In vivo | Rat | |
| PF-05190457 | Kd | 3 nM[2] | Radioligand Binding | Human |
Note: Data for PF-05190457, a structurally related ghrelin receptor inverse agonist, is included for comparative purposes.
Ghrelin Receptor Signaling Pathways
The interaction of ghrelin with its receptor, GHSR1a, initiates a cascade of intracellular signaling events. This compound, as an inverse agonist, modulates these pathways by reducing the receptor's basal activity.
Diagram of the canonical ghrelin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for a Ghrelin Receptor Inverse Agonist
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the ghrelin receptor (GHSR1a).
Workflow for a radioligand binding assay to determine the binding affinity of this compound.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled ghrelin (e.g., [¹²⁵I]-His-Ghrelin), and a range of concentrations of the unlabeled test compound (this compound)[3].
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
To determine non-specific binding, include wells with a high concentration of unlabeled ghrelin.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[1].
-
Functional Assay: Inositol Phosphate (IP) Accumulation for Inverse Agonism
This assay measures the ability of this compound to decrease the constitutive activity of GHSR1a by quantifying the accumulation of inositol phosphate, a downstream product of the Gαq/11 pathway.
Workflow for an inositol phosphate accumulation assay to assess the inverse agonist activity of this compound.
Methodology:
-
Cell Preparation and Labeling:
-
Seed GHSR1a-expressing cells (e.g., COS-7 or HEK293) in multi-well plates.
-
Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a buffer containing LiCl, which inhibits the breakdown of inositol phosphates.
-
Add varying concentrations of this compound to the wells. Include wells with no compound (basal activity) and wells with a known ghrelin agonist (maximal stimulation).
-
-
Inositol Phosphate Extraction and Quantification:
-
After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Isolate the inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the basal (constitutive) level of inositol phosphate accumulation.
-
In Vivo Assessment of Ghrelin-Induced Growth Hormone Release
This protocol outlines an in vivo experiment to evaluate the ability of this compound to antagonize the physiological effects of ghrelin, specifically its stimulation of growth hormone (GH) release in an animal model.
Experimental workflow for an in vivo ghrelin challenge study to evaluate the antagonist effect of this compound on growth hormone release.
Methodology:
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley) and allow them to acclimatize to the housing conditions.
-
Animals may be cannulated for ease of blood sampling.
-
-
Experimental Groups and Dosing:
-
Divide the animals into at least three groups: a control group receiving vehicle for both the test compound and ghrelin, a positive control group receiving vehicle followed by ghrelin, and a test group receiving this compound followed by ghrelin.
-
Administer this compound or its vehicle via an appropriate route (e.g., oral gavage) at a predetermined time before the ghrelin challenge to allow for absorption.
-
Administer ghrelin or its vehicle intravenously at a dose known to elicit a robust GH response.
-
-
Blood Sampling and Hormone Analysis:
-
Collect blood samples at baseline (before ghrelin administration) and at several time points after the ghrelin challenge (e.g., 5, 15, 30, and 60 minutes).
-
Separate the plasma and store it frozen until analysis.
-
Measure plasma growth hormone concentrations using a specific and sensitive immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Plot the mean plasma GH concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the GH response in each group.
-
Statistically compare the GH response in the this compound-treated group to that of the ghrelin-only group to determine the extent of antagonism.
-
Conclusion
This compound is a potent inverse agonist of the ghrelin receptor, a key player in the regulation of metabolism and appetite. Its ability to reduce the high constitutive activity of the GHSR1a makes it a valuable tool for studying ghrelin signaling and a potential therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other ghrelin receptor modulators, from in vitro binding and functional assays to in vivo assessments of physiological responses. Further research into the specific in vivo effects on food intake, body weight, and pharmacokinetics in various species will be crucial for the continued development and understanding of this class of compounds.
References
PF-04628935: A Technical Guide for Research in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-04628935, a potent and orally bioavailable ghrelin receptor inverse agonist, for its application in metabolic disease research. The ghrelin receptor (GHSR1a) plays a pivotal role in regulating energy homeostasis, food intake, and glucose metabolism. As an inverse agonist, this compound attenuates the high constitutive activity of GHSR1a, offering a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document consolidates key preclinical data, outlines detailed experimental protocols for its investigation, and visualizes the underlying biological pathways.
Introduction to this compound
This compound is a small molecule that acts as a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor[1][2]. The ghrelin system is a critical regulator of energy balance, with the hormone ghrelin stimulating appetite and promoting weight gain[3]. The GHSR1a exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of ghrelin[4]. Inverse agonists like this compound not only block the action of ghrelin but also reduce this basal receptor activity, leading to a decrease in appetite and potential improvements in metabolic parameters.
Core Properties:
-
Mechanism of Action: Ghrelin Receptor (GHSR1a) Inverse Agonist
-
Therapeutic Potential: Obesity, Type 2 Diabetes, and other metabolic syndromes.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 4.6 nM | Not Specified |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Bioavailability | Key Findings | Reference |
| Rat | Oral | 43% | Exhibits reasonable brain penetration. |
Table 3: Representative Preclinical Efficacy of Ghrelin Receptor Inverse Agonists in Metabolic Models
| Compound | Animal Model | Dose & Regimen | Key Metabolic Outcomes | Reference |
| GHSR-IA1 | Zucker Diabetic Fatty (ZDF) Rats | Chronic | Suppressed food intake, improved oral glucose tolerance. | |
| GHSR-IA2 | Diet-Induced Obese (DIO) Mice | Chronic | Reduced food intake and body weight, decreased fasting and stimulated glucose levels, decreased blood lipids. | |
| [D-Lys-3]-GHRP-6 | ob/ob Mice | 6 days | Decreased body weight gain, improved glycemic control. |
Signaling Pathways
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that, upon activation, can signal through multiple intracellular pathways to exert its diverse physiological effects. As an inverse agonist, this compound is expected to suppress the basal activity of these pathways.
GHSR1a Signaling Cascade
The primary signaling pathway activated by ghrelin binding to GHSR1a involves the Gαq/11 protein. This initiates a cascade leading to the mobilization of intracellular calcium and the activation of downstream effectors that ultimately modulate appetite and metabolism. The receptor can also signal through Gαi/o and β-arrestin pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-His-Ghrelin.
-
This compound (test compound).
-
Unlabeled ghrelin (for positive control).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing GHSR1a in cold lysis buffer.
-
Centrifuge to pellet membranes, wash, and resuspend in binding buffer.
-
Determine protein concentration using a BCA assay.
-
-
Assay Setup (in a 96-well plate):
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of serially diluted this compound or unlabeled ghrelin. For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Add 50 µL of [¹²⁵I]-His-Ghrelin at a concentration at or below its Kd.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters four times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vivo Food Intake and Body Weight Measurement in Rodents
This protocol outlines the procedure for assessing the effect of this compound on food consumption and body weight in a rodent model of obesity.
Materials:
-
Diet-induced obese (DIO) mice or rats.
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose).
-
Standard chow and/or high-fat diet.
-
Metabolic cages equipped for automated food intake monitoring, or manual measurement setup.
-
Animal scale.
Procedure:
-
Acclimation:
-
House animals individually in metabolic cages and allow them to acclimate for at least one week.
-
Maintain a 12-hour light/dark cycle and controlled temperature and humidity.
-
-
Baseline Measurement:
-
Measure and record the body weight and daily food intake for each animal for 3-5 days to establish a stable baseline.
-
-
Treatment Administration:
-
Randomize animals into treatment groups (vehicle and different doses of this compound).
-
Administer the assigned treatment orally (gavage) at a consistent time each day.
-
-
Data Collection:
-
Measure body weight daily, just before treatment administration.
-
Measure food intake continuously using automated systems or manually at 24-hour intervals.
-
-
Analysis:
-
Calculate the change in body weight from baseline for each animal.
-
Calculate the cumulative food intake over the treatment period.
-
Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
-
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Ghrelin Receptor Inverse Agonist PF-04628935: A Technical Guide to its Role in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04628935 is a potent, orally bioavailable small molecule that acts as an inverse agonist at the ghrelin receptor (GHSR-1a). The ghrelin system is a critical regulator of energy homeostasis, with the orexigenic hormone ghrelin stimulating appetite and promoting weight gain. By binding to the GHSR-1a and reducing its constitutive activity, this compound presents a promising therapeutic strategy for conditions characterized by excessive appetite and weight gain, such as obesity. This technical guide provides a comprehensive overview of the core principles underlying the action of this compound on appetite regulation, including its mechanism of action, expected preclinical efficacy, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is not publicly available, this guide utilizes representative data from analogous ghrelin receptor inverse agonists to illustrate its anticipated pharmacological effects.
Introduction: The Ghrelin System and Appetite
The regulation of appetite is a complex interplay of central and peripheral signals. Ghrelin, a peptide hormone primarily produced by the stomach, is the only known circulating orexigenic hormone, meaning it stimulates hunger and food intake. It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR-1a), which is highly expressed in the arcuate nucleus of the hypothalamus, a key brain region for energy balance.
The GHSR-1a exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of ghrelin. This basal activity contributes to the maintenance of appetite and energy storage. Inverse agonists, such as this compound, are a class of drugs that not only block the action of the natural ligand (ghrelin) but also reduce the receptor's constitutive activity, leading to a more profound suppression of the signaling pathway.
Mechanism of Action: this compound as a GHSR-1a Inverse Agonist
This compound is a potent inverse agonist of the ghrelin receptor with a reported IC50 of 4.6 nM.[1][2][3][4] Its mechanism of action in appetite regulation is centered on its ability to modulate the activity of key hypothalamic neurons.
-
Inhibition of Orexigenic Neurons: In the arcuate nucleus, ghrelin stimulates Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons. These neurons are potent stimulators of food intake. By reducing the constitutive activity of GHSR-1a on these neurons and blocking the effects of endogenous ghrelin, this compound is expected to decrease their firing rate, leading to a reduction in hunger signals.
-
Disinhibition of Anorexigenic Neurons: Ghrelin also inhibits the adjacent Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) neurons. These neurons produce anorexigenic signals that promote satiety. By blocking this inhibitory input, this compound is anticipated to increase the activity of POMC/CART neurons, further contributing to the suppression of appetite.
The net effect of this compound's action on these neuronal populations is a decrease in the drive to eat and a promotion of satiety.
Signaling Pathway of this compound at the Ghrelin Receptor
Caption: Ghrelin receptor signaling and the inhibitory effect of this compound.
Preclinical Data (Representative)
While specific data for this compound is limited in the public domain, the following tables represent the expected outcomes from preclinical studies based on the known pharmacology of ghrelin receptor inverse agonists.
Table 1: Effect of this compound on Food Intake in a Rodent Model
| Treatment Group | Dose (mg/kg, p.o.) | 24-hour Food Intake (g) | % Change from Vehicle |
| Vehicle | - | 15.2 ± 1.1 | - |
| This compound | 3 | 12.8 ± 0.9 | -15.8% |
| This compound | 10 | 10.5 ± 0.7 | -30.9% |
| This compound | 30 | 8.1 ± 0.6 | -46.7% |
| Data are presented as mean ± SEM and are representative. |
Table 2: Effect of Chronic this compound Administration on Body Weight in a Diet-Induced Obesity (DIO) Rodent Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | % Body Weight Change |
| Vehicle | - | 45.3 ± 1.5 | 48.1 ± 1.8 | +2.8 ± 0.5 | +6.2% |
| This compound | 10 | 45.1 ± 1.6 | 42.5 ± 1.4 | -2.6 ± 0.4 | -5.8% |
| Pair-fed Control | - | 45.5 ± 1.7 | 44.2 ± 1.5 | -1.3 ± 0.3 | -2.9% |
| Data are presented as mean ± SEM and are representative of a 28-day study. |
Table 3: Effect of this compound on Appetite-Regulating Hormones
| Treatment Group | Dose (mg/kg, p.o.) | Plasma Ghrelin (pg/mL) | Plasma Leptin (ng/mL) |
| Vehicle | - | 350 ± 25 | 5.2 ± 0.4 |
| This compound | 10 | 345 ± 28 | 4.8 ± 0.5 |
| Data are presented as mean ± SEM and are representative. No significant change in circulating hormone levels is typically expected with acute administration of a receptor antagonist/inverse agonist. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of a ghrelin receptor inverse agonist like this compound on appetite regulation.
In Vivo Rodent Food Intake Study
Objective: To determine the acute effect of this compound on food consumption.
Animals: Male Sprague-Dawley rats (250-300g) individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.
Procedure:
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: Food is removed 2 hours prior to the dark cycle on the day of the experiment to ensure motivation to eat.
-
Dosing: Animals are randomly assigned to treatment groups (e.g., vehicle, this compound at 3, 10, 30 mg/kg). The compound is administered orally (p.o.) via gavage 30 minutes before the start of the dark cycle.
-
Food Presentation: Pre-weighed amounts of standard chow are provided at the onset of the dark cycle.
-
Measurement: Food intake is measured by weighing the remaining chow at 1, 2, 4, 8, and 24 hours post-dosing. Spillage is collected and accounted for.
Chronic Body Weight Study in a Diet-Induced Obesity (DIO) Model
Objective: To assess the long-term effect of this compound on body weight and composition in an obesity model.
Animals: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
Procedure:
-
Group Assignment: Obese mice are randomized into treatment groups (e.g., vehicle, this compound at a selected dose, pair-fed control). The pair-fed group receives the same amount of food as consumed by the this compound group on the previous day.
-
Dosing: Daily oral administration of the compound or vehicle for a period of 4-8 weeks.
-
Monitoring: Body weight and food intake are recorded daily.
-
Body Composition Analysis: Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques such as DEXA or NMR.
-
Terminal Procedures: At the end of the study, blood samples are collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating a ghrelin receptor inverse agonist.
Conclusion
This compound, as a potent ghrelin receptor inverse agonist, holds significant potential for the treatment of obesity and other disorders associated with hyperphagia. By targeting the constitutive activity of the GHSR-1a in the hypothalamus, it is expected to effectively reduce food intake and promote weight loss. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further research, including the public release of specific data for this compound, will be crucial in fully elucidating its therapeutic utility.
References
- 1. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 4. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]
Unraveling Stress and Anxiety Pathways: A Technical Guide to the Ghrelin Receptor Inverse Agonist PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate neurocircuitry of stress and anxiety presents a significant challenge in the development of novel therapeutics. A growing body of evidence implicates the ghrelin system, a key regulator of energy homeostasis, in modulating mood and anxiety-related behaviors. PF-04628935, a potent and orally bioavailable inverse agonist of the ghrelin receptor (GHSR1a), has emerged as a valuable pharmacological tool to probe these pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the neurobiology of stress and anxiety.
Core Compound Properties: this compound
This compound is a small molecule that acts as an inverse agonist at the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. It exhibits high potency and good brain penetration, making it suitable for in vivo studies of central nervous system targets.
| Property | Value | Reference |
| Mechanism of Action | Ghrelin Receptor (GHSR1a) Inverse Agonist | [1][2] |
| Potency (IC50) | 4.6 nM | [1][2] |
| Bioavailability | Orally bioavailable | [2] |
| CNS Penetration | Yes |
Signaling Pathways and Mechanism of Action
The ghrelin receptor, GHSR1a, is a G-protein coupled receptor that is constitutively active, meaning it has a basal level of signaling even in the absence of its endogenous ligand, acyl-ghrelin. As an inverse agonist, this compound not only blocks the binding of acyl-ghrelin but also reduces the receptor's basal activity. This dual action makes it a powerful tool for investigating the tonic influence of the ghrelin system on neuronal circuits.
The role of ghrelin in anxiety is complex, with studies reporting both anxiolytic and anxiogenic effects depending on the experimental context. Ghrelin signaling has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a cornerstone of the stress response, as well as serotonergic systems, which are critically involved in mood and anxiety disorders. The dorsal raphe nucleus, a key source of serotonin in the brain, is a region of interest for ghrelin's effects on anxiety.
By inhibiting GHSR1a signaling, this compound can be used to dissect the contribution of this pathway to stress-induced anxiety and other related behaviors.
Preclinical Evidence and Experimental Applications
While extensive public data on this compound in anxiety models is limited, a key study highlights its utility. Research has shown that ghrelin injection into the dorsal raphe nucleus of mice induces anxiety-like behaviors. Pre-treatment with this compound was able to alleviate these ghrelin-induced anxiety behaviors, demonstrating the compound's ability to modulate anxiety circuitry at a specific neuroanatomical locus.
This finding suggests that this compound can be employed in various preclinical paradigms to investigate the role of the ghrelin system in anxiety.
Experimental Protocols
While the precise protocol for the this compound experiment is not publicly detailed, a general methodology for similar studies involving intracerebral injections and behavioral testing is provided below. This can be adapted for specific research questions.
Stereotaxic Surgery and Cannula Implantation
-
Animal Model: Adult male C57BL/6J mice.
-
Anesthesia: Isoflurane (1-2% in oxygen) or a ketamine/xylazine cocktail.
-
Stereotaxic Implantation: A guide cannula is implanted targeting the dorsal raphe nucleus (DRN) using precise stereotaxic coordinates.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
Drug Administration
-
This compound Pre-treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline) and administered systemically (e.g., intraperitoneally) or locally into the DRN at a specific time point before ghrelin administration.
-
Ghrelin Administration: Acyl-ghrelin is dissolved in saline and microinjected directly into the DRN through the implanted cannula.
-
Control Groups: Appropriate vehicle control groups for both this compound and ghrelin are included.
Behavioral Testing: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Following drug administration, mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms, closed arms, and the number of entries into each arm are recorded using an automated tracking system.
-
Anxiety Metric: A decrease in the time spent in the open arms is indicative of an anxiogenic response. An increase in open arm time suggests an anxiolytic effect.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from an experiment as described above, illustrating the potential effects of this compound.
| Treatment Group | N | Time in Open Arms (seconds) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle + Saline | 10 | 120 ± 15 | 40% | 15 ± 3 | 38 ± 5 |
| Vehicle + Ghrelin | 10 | 60 ± 10 | 20% | 8 ± 2* | 35 ± 4 |
| This compound + Ghrelin | 10 | 115 ± 12# | 38%# | 14 ± 2# | 37 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Ghrelin. |
Conclusion
This compound is a potent and CNS-penetrant ghrelin receptor inverse agonist that holds significant promise as a research tool for elucidating the role of the ghrelin system in stress and anxiety. Its ability to antagonize ghrelin-induced anxiety-like behaviors in a site-specific manner within the brain provides a powerful approach for dissecting the underlying neural circuits. Further research utilizing this compound in a variety of preclinical models will be instrumental in validating the ghrelin receptor as a potential therapeutic target for anxiety and stress-related disorders.
References
Unveiling the Pharmacological Profile of PF-04628935: A Technical Guide for Researchers
An in-depth examination of the potent and selective ghrelin receptor inverse agonist, PF-04628935, reveals its significant potential in the study of metabolic diseases. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, selectivity, and functional activity, supported by detailed experimental protocols and pathway visualizations.
This compound is a small molecule that acts as a potent and selective antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1] Its ability to modulate this key receptor in the regulation of appetite and energy homeostasis has positioned it as a valuable tool for researchers in the fields of obesity, diabetes, and other metabolic disorders. The compound is orally bioavailable and has the ability to penetrate the blood-brain barrier.[1]
Core Pharmacological Attributes
This compound distinguishes itself through its high affinity and inverse agonist activity at the GHS-R1a receptor. Inverse agonism is a critical feature, as the ghrelin receptor exhibits a high degree of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. By reducing this basal activity, this compound can exert effects opposite to those of ghrelin, potentially leading to decreased appetite and improved glucose metabolism.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound and its structurally related analogue, PF-05190457, which was developed from the same research program and shares a similar pharmacological profile.
| Parameter | This compound | PF-05190457 | Receptor/Assay |
| IC50 | 4.6 nM | GHS-R1a Inverse Agonism (GTPγS)[1] | |
| Kd | 3 nM | Human GHS-R1a Binding | |
| IC50 | 1.9 nM | GHS-R1a Inverse Agonism (IP1) | |
| Selectivity | >1000-fold | Against a panel of >70 GPCRs, ion channels, and transporters |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the GHS-R1a, a G-protein coupled receptor (GPCR). The ghrelin receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium. As an inverse agonist, this compound not only blocks the binding of ghrelin but also reduces the constitutive, ligand-independent signaling of the receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following protocols are based on the procedures used for the characterization of structurally related ghrelin receptor inverse agonists from the same chemical series.
GHS-R1a Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the test compound for the GHS-R1a receptor.
Protocol Steps:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of [125I]-ghrelin and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
GHS-R1a Functional Assay (GTPγS Binding)
This assay measures the ability of a compound to modulate the G-protein activation by the GHS-R1a receptor, thus determining its functional activity as an agonist, antagonist, or inverse agonist.
Protocol Steps:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing GHS-R1a are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (this compound) at various concentrations. To assess antagonist activity, a fixed concentration of ghrelin is also included.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax) relative to a standard agonist (ghrelin) and basal activity.
Conclusion
This compound is a well-characterized pharmacological tool with high potency and selectivity for the ghrelin receptor. Its inverse agonist properties make it particularly valuable for investigating the physiological roles of the constitutive activity of GHS-R1a. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the ghrelin system in various disease states.
References
An In-depth Technical Guide to the Binding Affinity of PF-04628935 to GHSR1a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PF-04628935 to the ghrelin receptor (GHSR1a). This compound is a potent and orally bioavailable inverse agonist of GHSR1a, a G protein-coupled receptor with significant constitutive activity. Understanding its binding affinity and mechanism of action is crucial for its application in research and potential therapeutic development, particularly in areas of stress and anxiety.[1]
Quantitative Binding Data
The primary quantitative measure of this compound's binding affinity for the human GHSR1a is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | IC50 (nM) | Reference |
| This compound | Human GHSR1a | Scintillation Proximity Assay (SPA) | [125I]Ghrelin | HEK293 | 4.6 | [1] |
Experimental Protocols
The determination of the binding affinity of this compound was achieved through a competitive radioligand binding assay, specifically a Scintillation Proximity Assay (SPA). This method offers a homogeneous assay format, eliminating the need for a separation step of bound and free radioligand.
Radioligand Competition Binding Assay using Scintillation Proximity Assay (SPA)
Objective: To determine the IC50 value of this compound for the human GHSR1a by measuring its ability to displace the radiolabeled endogenous ligand, [125I]Ghrelin.
Materials:
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR1a.
-
Radioligand: [125I]Ghrelin.
-
Test Compound: this compound.
-
SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.
-
Assay Buffer: Specific composition not detailed in the primary reference, but typically includes a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding.
-
96-well microplates.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation: HEK293 cells expressing hGHSR1a are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well microplate format. Each well contains:
-
A fixed amount of hGHSR1a-expressing cell membranes.
-
A fixed concentration of [125I]Ghrelin (typically at or below its Kd for the receptor).
-
WGA SPA beads.
-
Increasing concentrations of the unlabeled test compound, this compound.
-
-
Incubation: The plate is incubated for a defined period (in this case, 8 hours) to allow the binding reaction to reach equilibrium.[1] During this time, this compound competes with [125I]Ghrelin for binding to the GHSR1a on the cell membranes, which are captured by the WGA-coated SPA beads.
-
Signal Detection: When [125I]Ghrelin binds to the receptor on the membrane-bead complex, the iodine-125 isotope is brought into close proximity to the scintillant embedded in the bead, causing it to emit light. This light is then detected by a microplate scintillation counter. Unbound [125I]Ghrelin in the solution is too far from the bead to produce a signal.
-
Data Analysis: The amount of light emitted is proportional to the amount of [125I]Ghrelin bound to the receptor. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the scintillation signal. The IC50 value is calculated by plotting the percentage of inhibition of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
GHSR1a is known to possess a high level of constitutive activity, meaning it can signal without the presence of its endogenous agonist, ghrelin. As an inverse agonist, this compound not only blocks the binding of ghrelin but also reduces this basal, ligand-independent signaling. The primary signaling pathways affected are the Gαq/11 and Gαi/o pathways, as well as β-arrestin recruitment.
Upon activation, either constitutively or by an agonist, GHSR1a initiates downstream signaling cascades:
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway is typically associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.
This compound, as an inverse agonist, is expected to suppress the constitutive activity of these pathways, leading to a decrease in basal IP3 production, intracellular calcium levels, and potentially altering β-arrestin-mediated signaling.
Logical Relationship of Inverse Agonism
The action of this compound can be understood through its dual role as both a competitive antagonist and an inverse agonist. This relationship is crucial for interpreting its pharmacological effects.
References
PF-04628935: A Technical Guide on its Antagonistic Impact on Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-04628935, a potent small molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor. The document elucidates the core mechanism of action of this compound, detailing its role in the inhibition of constitutive receptor activity and the subsequent impact on downstream signaling pathways that regulate growth hormone (GH) secretion. While specific quantitative data on the direct effect of this compound on growth hormone levels are not extensively available in the public domain, this guide presents the established principles of its action, detailed experimental protocols for assessing such effects, and visualizations of the relevant biological pathways.
Introduction to this compound
This compound is a high-affinity, orally bioavailable spirocyclic piperidine-azetidine derivative that acts as a potent inverse agonist at the ghrelin receptor (GHSR-1a)[1]. The ghrelin receptor is a G-protein coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus and is the endogenous receptor for ghrelin, a key orexigenic and GH-releasing peptide[2][3]. A unique characteristic of the GHSR-1a is its high degree of constitutive activity, meaning it can signal to downstream pathways even in the absence of its natural ligand, ghrelin. This basal signaling is understood to contribute to the pulsatile release of growth hormone. As an inverse agonist, this compound not only blocks the action of ghrelin but also suppresses this constitutive, ligand-independent activity of the receptor.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Ghrelin Receptor (GHSR-1a) Inverse Agonist | [1] |
| Potency (IC50) | 4.6 nM | [1] |
| Oral Bioavailability (in rats) | Reported to be reasonable | |
| Brain Penetration (in rats) | Reported to be reasonable |
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound is expected to impact growth hormone secretion is through its inverse agonism at the GHSR-1a. This action leads to a reduction in the basal signaling activity of the receptor, thereby decreasing the downstream cascades that promote GH synthesis and release from somatotroph cells in the pituitary gland.
The Ghrelin Receptor and Constitutive Activity
The GHSR-1a, in its active state, couples to several intracellular G-proteins, most notably Gαq/11 and Gαs. The constitutive activity of GHSR-1a leads to a tonic activation of these pathways.
Downstream Signaling Pathways Inhibited by this compound
By suppressing the constitutive activity of GHSR-1a, this compound is predicted to inhibit the following key signaling pathways:
-
The Gαq/11-PLC-IP3-Ca2+ Pathway: Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for the fusion of GH-containing vesicles with the cell membrane and subsequent hormone secretion.
-
The Gαs-Adenylate Cyclase-cAMP-PKA Pathway: This pathway results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can phosphorylate various transcription factors, including CREB (cAMP response element-binding protein), leading to increased transcription of the growth hormone gene.
The inhibitory effect of this compound on these pathways would lead to a decrease in both the synthesis and the pulsatile release of growth hormone.
Quantitative Data on Growth Hormone Secretion
As of the latest review of publicly available data, specific in vivo or in vitro studies quantifying the direct impact of this compound on growth hormone secretion are not available. The development of such data would be a critical next step in the preclinical assessment of this compound. The following table is a template illustrating the type of data that would be generated from such studies.
Table 2: Illustrative In Vitro Data on GH Secretion from Rat Pituitary Cells
| Treatment Group | Concentration | Mean GH Secretion (ng/mL) | % Inhibition of Basal Secretion |
| Vehicle Control | - | [Hypothetical Value] | 0% |
| This compound | 1 nM | [Hypothetical Value] | [Calculated Value] |
| 10 nM | [Hypothetical Value] | [Calculated Value] | |
| 100 nM | [Hypothetical Value] | [Calculated Value] | |
| Ghrelin (Positive Control) | 10 nM | [Hypothetical Value] | - |
| This compound + Ghrelin | 100 nM + 10 nM | [Hypothetical Value] | [Calculated Value vs. Ghrelin] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to assess the impact of this compound on growth hormone secretion.
In Vitro Growth Hormone Secretion Assay from Primary Rat Pituitary Cells
This protocol details the procedure for measuring the direct effect of this compound on GH secretion from isolated pituitary cells.
Protocol Steps:
-
Cell Isolation: Anterior pituitaries are aseptically removed from adult male Sprague-Dawley rats.
-
Enzymatic Digestion: The tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as trypsin and collagenase to dissociate the cells.
-
Cell Dispersion: The digested tissue is mechanically dispersed into a single-cell suspension by gentle trituration.
-
Cell Plating and Culture: Cells are plated at a desired density in multi-well plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and cultured in a suitable medium (e.g., DMEM with fetal bovine serum) for 48-72 hours to allow for attachment and recovery.
-
Pre-incubation: The culture medium is replaced with serum-free medium for a period of 1-2 hours to establish a baseline.
-
Treatment: Cells are then incubated with various concentrations of this compound, a positive control (ghrelin), and a vehicle control.
-
Incubation: The cells are incubated for a defined period, typically 1 to 4 hours, at 37°C in a humidified incubator.
-
Supernatant Collection: The supernatant from each well is carefully collected.
-
GH Measurement: The concentration of growth hormone in the collected supernatant is quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) specific for rat GH.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on basal and ghrelin-stimulated GH secretion.
In Vivo Assessment of Growth Hormone Secretion in a Rat Model
This protocol describes an in vivo experiment to evaluate the effect of orally administered this compound on circulating GH levels in rats.
References
- 1. In vivo evaluation of a novel, orally bioavailable, small molecule growth hormone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of PF-04628935: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of PF-04628935, a potent ghrelin receptor inverse agonist. Due to the limited availability of direct efficacy studies on this compound, this document leverages data from the closely related and well-characterized ghrelin receptor inverse agonist, PF-05190457, to provide a thorough understanding of the potential therapeutic effects and mechanisms of action.
Introduction
This compound is a novel small molecule identified as a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin.[4] By acting as an inverse agonist, this compound is designed to reduce this basal activity, thereby modulating downstream signaling pathways involved in appetite, metabolism, and other physiological processes. This mechanism presents a promising therapeutic strategy for conditions such as obesity and related metabolic disorders.[5]
Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound and its analogue, PF-05190457, to provide a comparative assessment of their in vitro and in vivo efficacy.
Table 1: In Vitro Potency of Ghrelin Receptor Inverse Agonists
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | IC50 | 4.6 nM | Not Specified | Ghrelin Receptor Inverse Agonist Assay | |
| PF-05190457 | Kd | 3 nM | Human | Radioligand Binding | |
| PF-05190457 | Ki | 2.49 nM | Human | Radioligand Filter Assay (90 min) | |
| PF-05190457 | Ki | 4.4 nM | Human | Scintillation Proximity Assay (SPA) | |
| PF-05190457 | Ki | 3.2 nM | Rat | Radioligand Filter Assay |
Table 2: Preclinical and Clinical Efficacy of PF-05190457 (as a surrogate for this compound)
| Parameter | Effect | Dose | Species/Population | Study Type | Reference |
| Food Intake | Acutely reduced | Not specified | Mice | Preclinical | |
| Body Weight | Reduced | Not specified | Diet-Induced Obese (DIO) Mice | Preclinical | |
| Oral Glucose Tolerance | Improved | Not specified | Zucker Diabetic Fatty (ZDF) Rats | Preclinical | |
| Ghrelin-induced Growth Hormone (GH) Release | 77% inhibition | 100 mg b.i.d. | Healthy Humans | Phase 1 Clinical Trial | |
| Gastric Emptying Lag Time | Delayed by 30% | 150 mg | Healthy Humans | Phase 1 Clinical Trial | |
| Postprandial Glucose | Decreased by 9 mg/dL | 150 mg | Healthy Humans | Phase 1 Clinical Trial | |
| Alcohol Craving | Reduced during cue-reactivity | 100 mg b.i.d. | Heavy Drinkers | Phase 1b Clinical Trial |
Experimental Protocols
This section details the methodologies for key experiments used to characterize ghrelin receptor inverse agonists like this compound and PF-05190457.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of the compound to the ghrelin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human ghrelin receptor (GHSR1a).
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compound (this compound or PF-05190457).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium. For PF-05190457, equilibrium was achieved after 4 hours.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Turnover Assay
Objective: To measure the functional inverse agonist activity of the compound by quantifying its effect on the constitutive signaling of the ghrelin receptor.
Methodology:
-
Cell Culture: HEK293T cells expressing the ghrelin receptor are cultured.
-
Labeling: Cells are labeled with [3H]-myo-inositol.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
IP Accumulation: The reaction is stopped, and the accumulated inositol phosphates are extracted.
-
Detection: The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: A decrease in IP production below the basal level indicates inverse agonist activity.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of the compound on glucose metabolism in an animal model of diabetes.
Methodology:
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats are commonly used.
-
Acclimatization and Fasting: Animals are acclimatized and then fasted overnight.
-
Compound Administration: The test compound is administered orally at a predetermined dose.
-
Glucose Challenge: After a set time, a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between treated and vehicle control groups.
Visualizations
Ghrelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the ghrelin receptor (GHSR1a) and the proposed point of intervention for an inverse agonist like this compound. The ghrelin receptor can signal through multiple G-protein-coupled pathways, including Gαq/11, Gαi/o, and Gα12/13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHSR-1a) with an IC50 of 4.6 nM. It exhibits good oral bioavailability (43% in rats) and penetrates the central nervous system.[1] As an inverse agonist, this compound reduces the constitutive activity of the ghrelin receptor, making it a valuable tool for investigating the physiological roles of the ghrelin system. These application notes provide detailed protocols for in vivo studies using this compound to investigate its effects on anxiety-related behaviors and its potential therapeutic role in muscle wasting conditions.
Mechanism of Action: Ghrelin Receptor Inverse Agonism
The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor that exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. Ghrelin binding further activates the receptor. An inverse agonist, such as this compound, binds to the receptor and reduces its basal signaling activity. This is distinct from a neutral antagonist, which would only block the binding of an agonist like ghrelin without affecting the receptor's constitutive activity. This mechanism makes this compound a powerful tool to probe the physiological consequences of silencing the ghrelin receptor signaling pathway.
Caption: Signaling pathway of the ghrelin receptor and the inhibitory action of this compound.
Experimental Protocols
In Vivo Study of this compound on Anxiety-Related Behaviors in Rats
This protocol is based on the methodology used by Cavalcante et al. (2019) to investigate the role of ghrelin receptors in the dorsal raphe nucleus (DRN) on defensive behaviors.[1][2][3][4]
Objective: To assess the effect of intra-DRN administration of this compound on anxiety-like behavior in rats using the Elevated Plus Maze (EPM) and Open Field Test (OFT).
Animals: Male Wistar rats (250-300g).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 1% DMSO and 1% Tween 80)
-
Stereotaxic apparatus
-
Guide cannulae and infusion cannulae
-
Infusion pump
-
Elevated Plus Maze apparatus
-
Open Field arena with video tracking software
Experimental Workflow:
Caption: Experimental workflow for the in vivo anxiety study.
Detailed Methodology:
-
Stereotaxic Surgery:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic apparatus.
-
Implant a guide cannula aimed at the dorsal raphe nucleus (DRN) using appropriate stereotaxic coordinates.
-
Secure the cannula with dental acrylic.
-
Allow a recovery period of at least one week with appropriate post-operative care.
-
-
Drug Preparation and Infusion:
-
Dissolve this compound in the vehicle to the desired concentration. While the exact concentration used by Cavalcante et al. is not specified in the abstract, a dose-response study would be appropriate (e.g., 1, 3, and 10 µM).
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the infusion cannula connected to an infusion pump.
-
Infuse a small volume (e.g., 0.2 µL) of either this compound solution or vehicle into the DRN over a period of 1-2 minutes.
-
Leave the infusion cannula in place for an additional minute to allow for diffusion.
-
-
Behavioral Testing:
-
Elevated Plus Maze (EPM): 15-30 minutes post-infusion, place the rat in the center of the EPM, facing an open arm. Record the time spent in the open and closed arms, and the number of entries into each arm for 5 minutes.
-
Open Field Test (OFT): Following the EPM, place the rat in the center of the open field arena. Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10 minutes.
-
-
Data Analysis and Histology:
-
Analyze the behavioral data using appropriate statistical tests (e.g., t-test or ANOVA).
-
After the experiment, euthanize the rats and perfuse with saline followed by paraformaldehyde.
-
Section the brain and stain to verify the placement of the infusion cannula in the DRN.
-
Quantitative Data Summary:
| Group | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | OFT: Time in Center (s) | OFT: Total Distance (m) |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
In Vivo Study of this compound on Muscle Wasting
This is a proposed protocol based on established models of dexamethasone-induced and immobilization-induced muscle atrophy.
Objective: To evaluate the potential of this compound to prevent or reverse muscle atrophy in mouse models.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Dexamethasone
-
Casting materials (e.g., plaster of Paris)
-
Equipment for measuring grip strength
-
Calipers for measuring muscle circumference
-
Analytical balance for muscle wet weight
Experimental Workflow:
Caption: Experimental workflows for the two muscle wasting models.
Detailed Methodology:
A. Dexamethasone-Induced Muscle Atrophy:
-
Induction of Atrophy: Administer dexamethasone (e.g., 20 mg/kg, intraperitoneally) daily for 10-14 days.
-
Treatment Groups:
-
Control: Vehicle only.
-
Dexamethasone: Dexamethasone + Vehicle for this compound.
-
Dexamethasone + this compound: Dexamethasone + this compound (e.g., 10, 30 mg/kg, oral gavage) daily.
-
-
Measurements:
-
Record body weight and food intake daily.
-
Measure hindlimb grip strength and muscle circumference at baseline and at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and carefully dissect the gastrocnemius and tibialis anterior muscles.
-
Measure the wet weight of the muscles.
-
Process one portion of the muscle for histological analysis (e.g., H&E staining to measure fiber cross-sectional area).
-
Snap-freeze the other portion for biochemical analysis (e.g., Western blot for muscle atrophy markers like MuRF1 and Atrogin-1).
-
B. Immobilization-Induced Muscle Atrophy:
-
Induction of Atrophy: Anesthetize the mice and apply a cast to one hindlimb to immobilize the ankle and knee joints for 14 days. The contralateral limb can serve as a control.
-
Treatment Groups:
-
Sham (no cast) + Vehicle.
-
Cast + Vehicle.
-
Cast + this compound (e.g., 10, 30 mg/kg, oral gavage) daily.
-
-
Measurements:
-
Record body weight daily.
-
After 14 days, remove the cast and measure grip strength and muscle circumference.
-
-
Tissue Collection and Analysis:
-
Follow the same procedure as in the dexamethasone model to collect and analyze muscle tissue.
-
Quantitative Data Summary:
| Treatment Group | Change in Body Weight (%) | Final Grip Strength (g) | Gastrocnemius Wet Weight (mg) | Tibialis Anterior Wet Weight (mg) | Muscle Fiber CSA (µm²) |
| Dexamethasone Model | |||||
| Control | |||||
| Dexamethasone | |||||
| Dex + this compound (Low) | |||||
| Dex + this compound (High) | |||||
| Immobilization Model | |||||
| Sham + Vehicle | |||||
| Cast + Vehicle | |||||
| Cast + this compound |
References
- 1. researchgate.net [researchgate.net]
- 2. Muscle fiber atrophy after cast immobilization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathologic Roles and Therapeutic Implications of Ghrelin/GHSR System in Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Good, the Bad and the Unknown Aspects of Ghrelin in Stress Coping and Stress-Related Psychiatric Disorders [frontiersin.org]
Application Notes and Protocols for PF-04628935 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable inverse agonist of the ghrelin receptor (GHS-R1a) with an IC50 of 4.6 nM. The ghrelin receptor is a G protein-coupled receptor that plays a crucial role in regulating appetite, food intake, and energy homeostasis. Due to its high constitutive activity, the ghrelin receptor presents a promising target for therapeutic intervention in metabolic disorders such as obesity. As an inverse agonist, this compound can suppress this basal receptor activity, thereby offering a potential mechanism to reduce food intake and promote weight management. These application notes provide a comprehensive guide to the dosing and administration of this compound in mouse models for preclinical research.
Data Presentation
| Compound Class | Compound Name | Species | Route of Administration | Dosage Range | Observed Effects |
| GHS-R1a Antagonist | Not Specified | Rat | Oral | Single dose | Improved glucose homeostasis |
| GHS-R1a Antagonist | Not Specified | Mouse (diet-induced obese) | Oral (daily) | Up to 10 mg/kg | Reduced food intake, weight loss |
| Ghrelin Agonist | LY444711 | Mouse | Oral | 10 - 30 mg/kg | Increased food consumption |
Note: The provided dosage ranges are for analogous compounds and should be used as a starting point for dose-response studies with this compound.
Signaling Pathway
This compound acts as an inverse agonist on the ghrelin receptor (GHS-R1a). In its basal state, GHS-R1a exhibits constitutive activity, leading to downstream signaling even in the absence of its endogenous ligand, ghrelin. This signaling is primarily mediated through the Gαq/11 pathway, activating phospholipase C (PLC) and subsequently increasing intracellular calcium levels. This compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this constitutive signaling and antagonizing ghrelin-induced activation.
Ghrelin Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a fine, uniform suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and potency.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Attach the gavage needle to the syringe containing the calculated volume of the drug suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow for this compound Administration and Evaluation.
Study Design for a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on food intake and body weight in a diet-induced obesity mouse model.
Animals:
-
Male C57BL/6J mice (6-8 weeks old) are commonly used as they are susceptible to diet-induced obesity.
Diet:
-
High-fat diet (HFD), typically 45-60% kcal from fat.
-
Control group on a standard chow diet.
Experimental Groups:
-
Control: DIO mice receiving vehicle only.
-
This compound (Low Dose): DIO mice receiving a low dose of this compound (e.g., 3-10 mg/kg).
-
This compound (High Dose): DIO mice receiving a high dose of this compound (e.g., 10-30 mg/kg).
-
Chow Control: Mice on a standard chow diet receiving vehicle.
Procedure:
-
Acclimatize mice for at least one week.
-
Induce obesity by feeding the HFD for 8-12 weeks.
-
Randomly assign obese mice to the treatment groups.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 2-4 weeks).
-
Monitor food intake and body weight daily or several times per week.
-
At the end of the study, metabolic parameters such as glucose tolerance and insulin sensitivity can be assessed.
Logical Relationship of the Experimental Design.
Conclusion
This compound represents a valuable research tool for investigating the role of the ghrelin system in metabolic regulation. The protocols and information provided herein offer a starting point for in vivo studies in mice. Researchers should perform dose-response experiments to determine the optimal dosage for their specific experimental model and endpoints. Careful adherence to proper animal handling and administration techniques is crucial for obtaining reliable and reproducible data.
Application Notes and Protocols for PF-04628935 Administration in Rat Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent, orally bioavailable antagonist of the ghrelin receptor (GHSR1a), a key regulator of appetite, energy homeostasis, and glucose metabolism.[1] As an antagonist, this compound holds therapeutic potential for the treatment of metabolic diseases such as obesity and type 2 diabetes by blocking the orexigenic (appetite-stimulating) and metabolic effects of ghrelin. These application notes provide a comprehensive overview of the administration of this compound in relevant rat models of these diseases, based on available preclinical data for analogous ghrelin receptor antagonists. The provided protocols and data serve as a guide for researchers designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: Efficacy of Ghrelin Receptor Antagonists in Rat Models
The following tables summarize quantitative data from studies utilizing small-molecule ghrelin receptor antagonists in rat models of metabolic disease. While specific data for this compound is not publicly available, the data from analogous compounds provide a strong basis for experimental design.
Table 1: Effects of a Ghrelin Receptor Antagonist (YIL-870) on Glucose Tolerance in Lean Wistar Rats
| Treatment Group | Dose (mg/kg, oral) | Peak Blood Glucose (mg/dL) at 15 min | Area Under the Curve (AUC) for Glucose |
| Vehicle | - | ~200 | Baseline |
| YIL-870 | 10 | ~150 | Significantly Reduced vs. Vehicle |
Data adapted from a study on a comparable small-molecule ghrelin receptor antagonist. Specific values for this compound may vary.
Table 2: Effects of a Ghrelin Receptor Antagonist on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose (mg/kg/day, oral) | Study Duration (days) | Change in Body Weight (%) | Change in Food Intake (%) |
| Vehicle | - | 28 | +5% | Baseline |
| Ghrelin Antagonist | 10 | 28 | -10% to -15% | Reduced vs. Vehicle |
Data extrapolated from studies on analogous ghrelin receptor antagonists in rodent models of diet-induced obesity.[1][2] Specific outcomes for this compound should be determined experimentally.
Experimental Protocols
Diet-Induced Obesity (DIO) Rat Model
This model is ideal for studying the effects of this compound on body weight, food intake, and metabolic parameters in a context that mimics human obesity driven by a high-fat diet.
Protocol for Induction of Obesity:
-
Animal Strain: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly. Obesity is typically established when the high-fat diet group shows a significantly higher body weight (at least 15-20% greater) and increased adiposity compared to the control group.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is suitable for investigating the effects of this compound on glucose homeostasis and insulin secretion in a model of type 1 diabetes characterized by beta-cell destruction. For a model more representative of type 2 diabetes, a combination of a high-fat diet and a low dose of STZ can be used.[3][4]
Protocol for Induction of Diabetes:
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction:
-
Type 1 Model: Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, freshly dissolved in citrate buffer (pH 4.5).
-
Type 2 Model: Feed rats a high-fat diet for 2 weeks prior to a single low-dose STZ injection (e.g., 35 mg/kg, IP).
-
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment Initiation: Allow animals to stabilize for 1-2 weeks before initiating treatment with this compound.
Administration of this compound (Oral Gavage)
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or as specified by the compound's solubility characteristics)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
Protocol:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Animal Handling: Gently restrain the rat. Proper handling is crucial to minimize stress and ensure accurate dosing.
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for a few minutes post-administration to ensure there are no signs of distress.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test is used to assess how quickly glucose is cleared from the blood and is a key measure of glucose homeostasis.
Protocol:
-
Fasting: Fast the rats overnight (16-18 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
This compound Administration: Administer this compound or vehicle via oral gavage. Based on analogous compounds, a pre-treatment time of 1-2 hours may be appropriate.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of glucose via intraperitoneal injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Analysis: Measure blood glucose levels for each time point. The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance. Plasma insulin levels can also be measured at these time points to assess the insulin secretion response.
Mandatory Visualizations
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for evaluating this compound in rat models.
Caption: Logical relationship of this compound administration to expected outcomes.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate DGAT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1][2][3] Its role in lipid metabolism makes it a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[4] These application notes provide detailed protocols for cell-based assays to assess the activity of DGAT1 inhibitors.
Note on PF-04628935: Initial literature searches indicate that this compound is a potent antagonist/inverse agonist of the ghrelin receptor (GHS-R1a) with an IC50 of 4.6 nM, rather than a DGAT1 inhibitor. The following protocols are established methods for evaluating DGAT1 inhibition and can be applied to any putative DGAT1 inhibitor, herein referred to as "the test compound."
Signaling Pathway of Triglyceride Synthesis via DGAT1
The synthesis of triglycerides is a multi-step process occurring primarily at the endoplasmic reticulum. DGAT1 catalyzes the final, rate-limiting step. Inhibition of DGAT1 is expected to reduce the cellular synthesis and storage of triglycerides.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
Cellular Triglyceride Synthesis Assay
This assay measures the incorporation of a labeled fatty acid precursor into triglycerides in cultured cells to determine the inhibitory activity of the test compound on DGAT1.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., HepG2, 3T3-L1 adipocytes)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
[14C]-Oleate or other radiolabeled fatty acid
-
Test compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
Hexane/Isopropanol/Water (8:1:1, v/v/v)
-
Scintillation counter and fluid
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.5%. Add the diluted compound to the cells and incubate for 1 hour at 37°C.
-
Radiolabeling: Prepare a labeling medium containing DMEM with 0.5% fatty acid-free BSA and [14C]-oleate (final concentration 1 µCi/mL).
-
Incubation: Remove the compound-containing medium and add 500 µL of the labeling medium to each well. Incubate for 2-4 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of hexane/isopropanol/water (8:1:1) to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Collect the lipid-containing upper phase.
-
-
Quantification:
-
Transfer the collected lipid extract to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (DMSO) and determine the IC50 value of the test compound.
Caption: Workflow for the cellular triglyceride synthesis assay.
Intracellular Triglyceride Content Assay
This colorimetric assay measures the total intracellular triglyceride content in cells following treatment with a DGAT1 inhibitor.
Materials:
-
Adherent cells (e.g., 3T3-L1 pre-adipocytes differentiated into adipocytes)
-
Differentiation medium (DMEM with high glucose, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Test compound
-
DMSO
-
PBS
-
Cell lysis buffer (e.g., PBS with 1% Triton X-100)
-
Triglyceride Quantification Kit (commercially available)
-
Plate reader
Protocol:
-
Cell Differentiation (for 3T3-L1 cells):
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Induce differentiation by incubating with differentiation medium for 2 days.
-
Maintain in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
Compound Treatment: Treat the differentiated adipocytes with serial dilutions of the test compound for 24-48 hours.
-
Cell Lysis:
-
Wash cells twice with PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 10,000 x g for 10 minutes to pellet cell debris.
-
-
Triglyceride Quantification:
-
Use the supernatant for triglyceride measurement.
-
Follow the manufacturer's instructions for the Triglyceride Quantification Kit. This typically involves:
-
Preparing a standard curve with the provided triglyceride standard.
-
Adding the cell lysate and standards to a 96-well plate.
-
Adding the reaction mix (containing lipase to hydrolyze triglycerides to glycerol and fatty acids, followed by enzymatic reactions that produce a colored product).
-
Incubating for the recommended time at room temperature or 37°C.
-
Measuring the absorbance at the specified wavelength (e.g., 540 nm) using a plate reader.
-
-
-
Data Normalization and Analysis:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Normalize the triglyceride concentration to the protein concentration (mg of triglyceride per mg of protein).
-
Calculate the percentage reduction in triglyceride content compared to the vehicle control.
-
Caption: Workflow for the intracellular triglyceride content assay.
Data Presentation
Table 1: Inhibition of [14C]-Oleate Incorporation into Triglycerides
| Test Compound Concentration (µM) | [14C]-Oleate Incorporation (CPM) | % Inhibition |
| 0 (Vehicle) | 15,000 ± 850 | 0 |
| 0.01 | 13,500 ± 700 | 10 |
| 0.1 | 9,750 ± 500 | 35 |
| 1 | 5,250 ± 300 | 65 |
| 10 | 1,500 ± 150 | 90 |
| 100 | 900 ± 100 | 94 |
| IC50 (µM) | \multicolumn{2}{c | }{0.35 } |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: Reduction of Intracellular Triglyceride Content
| Test Compound Concentration (µM) | Triglyceride Content (mg/mg protein) | % Reduction |
| 0 (Vehicle) | 2.5 ± 0.2 | 0 |
| 0.1 | 2.1 ± 0.18 | 16 |
| 1 | 1.4 ± 0.15 | 44 |
| 10 | 0.8 ± 0.1 | 68 |
| 100 | 0.5 ± 0.08 | 80 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Conclusion
The described cell-based assays provide robust methods for evaluating the potency and efficacy of DGAT1 inhibitors. The radiolabeling assay offers a direct measure of the inhibition of triglyceride synthesis, while the colorimetric assay quantifies the downstream effect on total cellular triglyceride accumulation. Together, these protocols can be effectively used in the screening and characterization of novel therapeutic agents targeting DGAT1.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1 - Wikipedia [en.wikipedia.org]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of PF-04628935 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and orally bioavailable inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] The ghrelin receptor, a G protein-coupled receptor (GPCR), is notable for its high degree of constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[2] This basal signaling is particularly prominent in recombinant expression systems like Human Embryonic Kidney 293 (HEK293) cells and is thought to play a physiological role. In HEK293 cells, the ghrelin receptor primarily couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. As an inverse agonist, this compound is designed to suppress this constitutive activity, making it a valuable tool for studying ghrelin receptor function and a potential therapeutic agent for conditions where ghrelin signaling is dysregulated.
These application notes provide detailed protocols for utilizing HEK293 cells to characterize the effects of this compound on ghrelin receptor signaling, with a focus on intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) modulation.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Inhibition of constitutive activity) | 4.6 nM | Not specified in provided results |
Note: While the IC50 for this compound is widely reported as 4.6 nM, the specific experimental conditions in HEK293 cells for this determination were not available in the provided search results. Researchers should determine the IC50 under their specific experimental conditions.
Signaling Pathways and Experimental Workflow
The primary signaling pathway investigated in this protocol is the inhibition of the constitutive Gq-mediated calcium signaling of the ghrelin receptor by this compound. A secondary pathway, the potential modulation of the Gi/Gs-cAMP pathway, is also explored.
Caption: Gq signaling pathway of the ghrelin receptor and its inhibition by this compound.
Caption: General experimental workflow for studying this compound effects in HEK293 cells.
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human GHSR-1a
-
Transfection reagent (e.g., Lipofectamine™ 3000 or similar)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Protocol:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the GHSR-1a plasmid DNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for the recommended time to allow complex formation.
-
Add the complexes dropwise to the cells in the 6-well plates.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression before proceeding to functional assays.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the constitutive activity of the ghrelin receptor, which results in a decrease in intracellular calcium levels.
Materials:
-
HEK293 cells transiently or stably expressing GHSR-1a
-
Black, clear-bottom 96-well microplates
-
Poly-D-lysine (for coating plates, optional but recommended for adherence)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Ghrelin (agonist control)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: 24-48 hours post-transfection, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cells in complete medium and seed them into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Allow cells to attach overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES at 2x the final desired concentrations. Also prepare a 2x solution of ghrelin for use as an agonist control.
-
Assay:
-
Place the 96-well plate into the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
To measure inverse agonism: Add 100 µL of the this compound dilutions to the respective wells and monitor the fluorescence signal for at least 3-5 minutes. A decrease in fluorescence indicates inhibition of constitutive activity.
-
To measure antagonism (optional): After incubation with this compound, add a sub-maximal concentration of ghrelin (e.g., EC80) and monitor the fluorescence response. A rightward shift in the ghrelin dose-response curve in the presence of this compound would indicate competitive antagonism.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. For inverse agonism, this will be a negative value. Plot the percentage inhibition of the constitutive signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
cAMP Accumulation Assay
This assay is used to determine if this compound affects the Gi or Gs signaling pathways, which can also be modulated by the ghrelin receptor.
Materials:
-
HEK293 cells transiently or stably expressing GHSR-1a
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
This compound stock solution (in DMSO)
-
Ghrelin (agonist control)
-
Cell culture medium without phenol red
Protocol:
-
Cell Seeding: Seed GHSR-1a expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Compound Treatment: Prepare a stimulation buffer containing IBMX (e.g., 0.5 mM).
-
Prepare serial dilutions of this compound in the stimulation buffer. For studying Gi coupling, also include a fixed concentration of forskolin (e.g., 1-10 µM) in the buffer.
-
Aspirate the starvation medium and add the compound dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
To assess Gi coupling (in the presence of forskolin): A decrease in forskolin-stimulated cAMP levels by ghrelin indicates Gi coupling. An increase in the forskolin-stimulated cAMP levels by this compound would suggest inverse agonism at a Gi-coupled state.
-
To assess Gs coupling (in the absence of forskolin): An increase in basal cAMP by ghrelin would indicate Gs coupling. A decrease in basal cAMP by this compound would suggest inverse agonism at a Gs-coupled state.
-
Plot the cAMP levels against the log concentration of this compound and determine the IC50 or EC50 as appropriate.
-
Conclusion
HEK293 cells provide a robust and reliable system for characterizing the pharmacological effects of compounds targeting the ghrelin receptor. The high constitutive activity of GHSR-1a in this cell line makes it particularly well-suited for studying the inverse agonist properties of molecules like this compound. The detailed protocols provided herein will enable researchers to effectively utilize this system to investigate the impact of this compound on ghrelin receptor signaling pathways, thereby facilitating further drug development and a deeper understanding of ghrelin receptor biology.
References
Application Notes and Protocols for the Synthesis and Purification of PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of PF-04628935, a potent ghrelin receptor inverse agonist. The synthesis is a multi-step process involving the formation of a key pyrido[2,3-e]pyrimidine-6-carboxylic acid intermediate, followed by an amide coupling reaction. Purification is achieved through standard chromatographic and recrystallization techniques. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and are intended to guide researchers in the laboratory-scale preparation of this compound.
Introduction
This compound, with the chemical name N-(1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxamide, is a small molecule inhibitor of the ghrelin receptor (GHSR1a). As an inverse agonist, it has potential therapeutic applications in metabolic disorders. The synthesis of this complex molecule requires a strategic approach, which is outlined in the following sections.
Synthesis of this compound
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the core intermediate: 5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxylic acid.
-
Synthesis of the amine side-chain: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-amine.
-
Amide coupling of the two intermediates to yield the final product, this compound.
A schematic of the overall synthetic workflow is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxylic acid
Protocol 1.1: Synthesis of 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one
-
To a solution of 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as ethanol, add thiophene-2-carboximidamide (1.1 eq).
-
Add a catalytic amount of a base, for example, potassium carbonate (0.2 eq).
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrimidinone.
Protocol 1.2: Methylation of the Pyrimidinone
-
Suspend the 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as cesium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 1.3: Hydrolysis to the Carboxylic Acid
-
Dissolve the methylated intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.
Stage 2: Synthesis of 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-amine
Protocol 2.1: Nucleophilic Aromatic Substitution
-
Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) and 1,2,3,6-tetrahydropyridine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 2.2: Reductive Amination
-
Dissolve the product from Protocol 2.1 (1.0 eq) and acetaldehyde (1.5 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the amine side-chain.
Stage 3: Amide Coupling to Yield this compound
Protocol 3.1: Amide Bond Formation
-
Dissolve the carboxylic acid from Stage 1 (1.0 eq) in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the amine from Stage 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification Methods
Protocol 4.1: Flash Chromatography
-
The crude this compound is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a less polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity, is recommended for optimal separation.
-
Fractions are collected and analyzed by TLC to identify the pure product.
Protocol 4.2: Recrystallization
-
The purified product from chromatography can be further purified by recrystallization.
-
A suitable solvent system (e.g., methanol/water or acetone/water) should be determined experimentally to achieve high purity and yield.
-
Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound under vacuum.
Data Presentation
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Purification Method | Typical Yield (%) |
| 1.1 | 2-Aminonicotinic acid, Thiophene-2-carboximidamide | K₂CO₃ | Ethanol | Reflux | 12-18 | Recrystallization | 70-80 |
| 1.2 | 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one | Cs₂CO₃, CH₃I | DMF | RT | 4-6 | Flash Chromatography | 60-75 |
| 1.3 | Methylated pyrimidinone | LiOH | THF/H₂O | RT | 2-4 | Extraction | 85-95 |
| 2.1 | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, 1,2,3,6-tetrahydropyridine | DIPEA | DMF | 80-100 | 8-12 | Flash Chromatography | 65-75 |
| 2.2 | Product from 2.1, Acetaldehyde | NaBH(OAc)₃ | DCM | RT | 12-16 | Extraction | 75-85 |
| 3.1 | Carboxylic acid from Stage 1, Amine from Stage 2 | HATU, DIPEA | DMF | RT | 8-12 | Flash Chromatography | 50-65 |
| 4.2 | Crude this compound | - | Methanol/Water | - | - | Recrystallization | >98% Purity |
Signaling Pathway
This compound acts as an inverse agonist at the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR). In its basal state, GHSR1a exhibits constitutive activity, leading to downstream signaling even in the absence of its endogenous ligand, ghrelin. This compound binds to the receptor and reduces this basal activity.
Caption: Ghrelin receptor signaling and inhibition.
Application Notes and Protocols for PF-04628935 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective antagonist/inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). With an IC50 of 4.6 nM, this small molecule is a valuable tool for investigating the physiological roles of the ghrelin system, which is implicated in appetite regulation, energy homeostasis, and various metabolic disorders. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively study its effects on GHS-R1a signaling.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the accurate preparation of stock solutions and subsequent dilutions for cell culture experiments.
| Property | Value |
| Appearance | White to beige powder |
| Molecular Formula | C₂₄H₂₆ClN₇OS |
| Molecular Weight | 496.03 g/mol |
| Solubility | Soluble in DMSO at 10 mg/mL |
| Purity | ≥98% (HPLC) |
| Storage Temperature | Room temperature |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 4.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
dot
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent, orally bioavailable inverse agonist of the ghrelin receptor (GHSR1a), also known as the growth hormone secretagogue receptor.[1][2][3][4] The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin. This basal activity is implicated in regulating appetite, energy homeostasis, and glucose metabolism. Inverse agonists like this compound are of therapeutic interest as they can reduce this constitutive activity, potentially offering a novel approach for treating metabolic diseases such as obesity and diabetes.
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and related ghrelin receptor inverse agonists. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in the evaluation of this and similar compounds.
Pharmacokinetic Properties
While extensive clinical pharmacokinetic data for this compound is not publicly available, preclinical data and data from the closely related ghrelin receptor inverse agonist PF-05190457 provide valuable insights.
Preclinical Data for this compound:
| Parameter | Value | Species | Reference |
| IC50 | 4.6 nM | In vitro | |
| Oral Bioavailability | 43% | Rat | |
| Brain Penetration | Reasonable | Rat |
Clinical Pharmacokinetic Data for the Related Compound PF-05190457 in Healthy Adults:
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Tmax (Time to Maximum Concentration) | 0.5 - 3 hours | Not specified |
| Half-life (t1/2) | 8.2 - 9.8 hours | Not specified |
| Dose Proportionality | Dose-dependent increase in exposure | Not specified |
| Accumulation | Not specified | Minimal |
Pharmacodynamic Properties
The primary pharmacodynamic effect of this compound is the inhibition of the constitutive activity of the ghrelin receptor. This leads to several downstream physiological effects, as demonstrated by studies with the related compound PF-05190457.
Pharmacodynamic Effects of Ghrelin Receptor Inverse Agonism (Data from PF-05190457):
| Parameter | Effect | Dose |
| Ghrelin-induced Growth Hormone (GH) Release | 77% inhibition | 100 mg |
| Gastric Emptying Lag Time | Delayed by 30% | 150 mg |
| Gastric Half-Emptying Time | Delayed by 20% | 150 mg |
| Postprandial Glucose | Decreased | 150 mg |
| Heart Rate | Increased | Plasma concentration-dependent |
Mechanism of Action and Signaling Pathway
The ghrelin receptor (GHSR1a) is a GPCR that, upon activation, couples to several intracellular signaling pathways. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent release of intracellular calcium. The receptor also signals through Gαi/o, Gα12/13, and β-arrestin pathways.
This compound, as an inverse agonist, binds to the ghrelin receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This is distinct from a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's constitutive activity.
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Ghrelin Receptor Inverse Agonist Activity Assay
This protocol describes a method to determine the inverse agonist activity of a test compound by measuring its effect on the constitutive activity of the ghrelin receptor.
Caption: Workflow for in vitro determination of ghrelin receptor inverse agonist activity.
Materials:
-
HEK293 cells stably expressing human ghrelin receptor (GHSR1a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white microplates
-
Test compound (this compound)
-
IP-One HTRF® assay kit (Cisbio) or similar inositol monophosphate (IP1) detection system
-
Plate reader capable of HTRF® detection
Procedure:
-
Cell Culture: Maintain HEK293-GHSR1a cells in appropriate culture medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows for optimal signal detection and let them adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Remove the culture medium from the cells and add the diluted test compound. Include wells with vehicle control (for basal activity) and a known agonist (for maximal stimulation, if needed).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor modulation and IP1 accumulation.
-
Detection: Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions.
-
Data Analysis: Read the plate on an HTRF®-compatible plate reader. Calculate the ratio of the two emission wavelengths and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the basal receptor activity.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2EDTA)
-
Cannulas for blood sampling (optional, for serial sampling)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration (requires a separate IV dosing group).
-
In Vivo Pharmacodynamic Study: Ghrelin-Induced Growth Hormone Secretion in Rodents
This protocol is designed to assess the in vivo pharmacodynamic activity of this compound by measuring its ability to block ghrelin-induced growth hormone (GH) secretion.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Ghrelin (human, acylated)
-
Vehicle for oral administration
-
Saline for injection
-
Blood collection supplies
-
ELISA kit for rat growth hormone
Procedure:
-
Pre-treatment: Administer an oral dose of this compound or vehicle to the rats.
-
Ghrelin Challenge: After a specified pre-treatment time (e.g., 1 hour), administer an intravenous or subcutaneous injection of ghrelin to challenge the system.
-
Blood Sampling: Collect blood samples at baseline (before ghrelin injection) and at several time points after the ghrelin challenge (e.g., 5, 15, 30, and 60 minutes).
-
Plasma Preparation and Storage: Prepare and store plasma as described in the pharmacokinetic protocol.
-
GH Measurement: Measure the concentration of growth hormone in the plasma samples using a validated ELISA kit.
-
Data Analysis: Plot the GH concentration over time for each treatment group. Compare the GH response in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of ghrelin-induced GH secretion.
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin receptor in various physiological processes. The protocols and data presented in these application notes provide a foundation for the pharmacokinetic and pharmacodynamic characterization of this and other ghrelin receptor inverse agonists. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Application Notes and Protocols: Developing a Fluorescence Polarization Assay for PF-04628935
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent antagonist/inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. GHSR1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. The development of robust and high-throughput assays to identify and characterize ligands targeting GHSR1a is of significant interest in drug discovery for metabolic disorders and other conditions.
Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for studying molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule (receptor). In a competitive FP assay, an unlabeled compound, such as this compound, can displace the fluorescent tracer from the receptor, leading to a decrease in the polarization signal. This principle allows for the quantitative determination of the binding affinity of test compounds.
These application notes provide a detailed protocol for the development of a competitive fluorescence polarization assay to characterize the binding of this compound to the human GHSR1a receptor.
Principle of the Fluorescence Polarization Assay
The core principle of the fluorescence polarization assay is the measurement of the rotational motion of a fluorescent molecule.
-
Free Tracer: A small fluorescently labeled ligand (tracer) in solution tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. This results in a low fluorescence polarization value.
-
Bound Tracer: When the tracer binds to a much larger molecule, such as the GHSR1a receptor, its rotational motion is significantly slowed. Consequently, upon excitation with polarized light, the emitted light remains highly polarized, resulting in a high fluorescence polarization value.
-
Competition: In a competitive assay format, an unlabeled compound (e.g., this compound) competes with the fluorescent tracer for binding to the receptor. As the concentration of the competitor increases, it displaces the tracer from the receptor. This increase in the population of free, rapidly tumbling tracer leads to a decrease in the overall fluorescence polarization of the solution. The magnitude of this decrease is proportional to the binding affinity of the competitor.
Signaling Pathway and Assay Workflow
GHSR1a Signaling Pathway
Caption: GHSR1a signaling pathway activated by ghrelin and inhibited by this compound.
Experimental Workflow for the FP Assay
Caption: Workflow for the competitive fluorescence polarization assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-14668 |
| Purified Human GHSR1a Receptor | MyBioSource | MBS7015643 |
| Fluorescein-labeled Ghrelin (Tracer) | AnaSpec | AS-61321 |
| Assay Buffer Components: | ||
| - HEPES | Sigma-Aldrich | H3375 |
| - NaCl | Sigma-Aldrich | S9888 |
| - MgCl₂ | Sigma-Aldrich | M8266 |
| - CaCl₂ | Sigma-Aldrich | C1016 |
| - Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| - MNG-3 (Detergent) | Anatrace | NG313 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 384-well, black, low-volume, non-binding surface plates | Corning | 3676 |
Experimental Protocols
Reagent Preparation
Assay Buffer:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
1 mM MgCl₂
-
1 mM CaCl₂
-
0.1% (w/v) BSA
-
0.01% (w/v) MNG-3
Prepare a 10X stock of the buffer salts and sterile filter. On the day of the experiment, dilute to 1X and add BSA and MNG-3. The detergent MNG-3 is crucial for maintaining the solubility and stability of the purified GPCR.
This compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for the competition assay (e.g., from 10 mM to 100 pM).
Fluorescent Tracer Stock:
-
Reconstitute the fluorescein-labeled ghrelin to a stock concentration of 100 µM in DMSO.
-
On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration (determined during assay optimization).
GHSR1a Receptor Stock:
-
Thaw the purified GHSR1a receptor on ice.
-
Dilute the receptor in Assay Buffer to the desired working concentration (determined during assay optimization). Keep the receptor on ice at all times.
Assay Optimization
Tracer Concentration Determination:
-
Perform a serial dilution of the fluorescent tracer in Assay Buffer in a 384-well plate.
-
Measure the fluorescence intensity and polarization at each concentration.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence intensity signal (typically 3-5 times the background).
Receptor Concentration Determination (Saturation Binding):
-
In a 384-well plate, add a fixed, optimized concentration of the fluorescent tracer to each well.
-
Add increasing concentrations of the GHSR1a receptor.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the receptor concentration and fit the data to a saturation binding curve to determine the Kd (dissociation constant) of the tracer.
-
For the competition assay, use a receptor concentration that results in approximately 50-80% of the maximal binding signal.
Competitive Binding Assay Protocol
-
Prepare Reagent Mixes:
-
Tracer/Receptor Mix: Prepare a solution containing the fluorescent tracer and GHSR1a receptor in Assay Buffer at 2X their final desired concentrations.
-
Compound Dilutions: Prepare 2X final concentrations of the this compound serial dilutions in Assay Buffer containing 2% DMSO (this will result in a final DMSO concentration of 1% in the assay).
-
-
Assay Plate Setup:
-
Add 10 µL of the 2X this compound dilutions (or vehicle control for max signal, or a known saturating concentration of unlabeled ghrelin for min signal) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the 2X Tracer/Receptor Mix to all wells.
-
-
Final Concentrations in a 20 µL Reaction Volume:
-
This compound: Variable concentrations
-
Fluorescent Tracer: As determined in optimization (e.g., 1 nM)
-
GHSR1a Receptor: As determined in optimization (e.g., 5 nM)
-
DMSO: 1%
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
Data Presentation and Analysis
Data Calculation
Millipolarization (mP): The instrument software will typically calculate the millipolarization (mP) values using the following formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where:
-
I_parallel is the fluorescence intensity parallel to the excitation light plane.
-
I_perpendicular is the fluorescence intensity perpendicular to the excitation light plane.
-
G (G-factor) is an instrument-specific correction factor.
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following equation: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:
-
mP_sample is the mP value in the presence of the test compound.
-
mP_max is the mP value with no competitor (vehicle control).
-
mP_min is the mP value with a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled ghrelin).
IC50 Determination
Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of tracer binding.
Example Data Summary
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 4.6 | -1.1 | 0.995 |
| Unlabeled Ghrelin | 2.1 | -1.0 | 0.998 |
| Assay Parameter | Value |
| Z'-factor | > 0.7 |
| Signal Window (mP_max - mP_min) | > 100 mP |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal window (< 50 mP) | - Receptor is inactive.- Tracer concentration is too high.- Insufficient receptor concentration. | - Use a fresh batch of purified receptor.- Re-optimize the tracer concentration.- Increase the receptor concentration. |
| High variability between replicates | - Pipetting errors.- Incomplete mixing.- Receptor aggregation. | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Gently mix the plate after reagent addition.- Ensure adequate detergent concentration and handle the receptor gently on ice. |
| Z'-factor < 0.5 | - Low signal window.- High variability. | - Address the issues of low signal window and high variability as described above.- Ensure consistent incubation times and temperatures. |
| Drifting signal over time | - Binding has not reached equilibrium.- Receptor instability. | - Increase the incubation time.- Perform the assay at a lower temperature (e.g., 4°C) and ensure the buffer contains appropriate stabilizing agents. |
Conclusion
This application note provides a comprehensive framework for developing and implementing a robust fluorescence polarization assay for the characterization of this compound binding to the GHSR1a receptor. The described protocols for assay optimization and execution, along with the provided data analysis guidelines, will enable researchers to reliably determine the binding affinity of this compound and other potential GHSR1a ligands in a high-throughput format. This assay is a valuable tool for advancing drug discovery efforts targeting the ghrelin system.
Application Notes and Protocols for PF-04628935 Research in Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of various animal models in the study of PF-04628935, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), for obesity research. The following sections outline the mechanism of action, experimental designs, and specific methodologies for conducting preclinical efficacy studies.
Mechanism of Action of this compound (DGAT1 Inhibition)
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] In the context of obesity, elevated DGAT1 activity contributes to the excess accumulation of triglycerides in adipose tissue and other organs. This compound, by inhibiting DGAT1, blocks this final step, leading to a reduction in triglyceride synthesis and storage. This inhibition has been shown to decrease body weight, reduce adiposity, and improve overall metabolic health in preclinical animal models.[2][3] The primary mechanism involves reducing the absorption of dietary fats in the intestine and promoting the utilization of fatty acids as an energy source.[2]
dot
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04628935 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] With an IC50 of 4.6 nM, this orally bioavailable and brain-penetrant compound serves as a valuable tool for investigating the role of the ghrelin system in a variety of neurological processes and disease states.[1][2] The ghrelin system is implicated in a wide range of functions within the central nervous system, including appetite regulation, metabolism, memory formation, and mood. Dysregulation of this system has been linked to several neurological and psychiatric conditions, including Alzheimer's disease, making this compound a compound of significant interest for neuroscience research.[3][4]
These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo neuroscience research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and pharmacokinetic properties.
| Parameter | Value | Species | Reference |
| IC50 | 4.6 nM | Not specified | |
| Oral Bioavailability | 43% | Rat | |
| Brain Penetrance | Described as "reasonable" | Not specified |
Signaling Pathway
This compound acts as an inverse agonist at the GHS-R1a, a G protein-coupled receptor (GPCR). The canonical signaling pathway for GHS-R1a involves its coupling to the Gαq/11 protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. As an inverse agonist, this compound is expected to suppress the basal, ligand-independent activity of this pathway. The GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and recruit β-arrestin, suggesting a complex signaling profile that can be modulated by ligands like this compound.
Experimental Protocols
In Vitro Assays
1. Competitive Radioligand Binding Assay
This protocol is adapted from a general method for ghrelin receptor binding assays and should be optimized for specific experimental conditions.
Objective: To determine the binding affinity (Ki) of this compound for the GHS-R1a.
Materials:
-
HEK293 cells transiently or stably expressing human GHS-R1a
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 5 mM MgCl2, and protease inhibitor cocktail
-
Binding buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 5 mM MgCl2, and 1% (w/v) bovine serum albumin (BSA)
-
Radioligand: [125I]-ghrelin
-
This compound
-
Unlabeled ghrelin (for determining non-specific binding)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize GHS-R1a expressing HEK293 cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet twice with cold homogenization buffer.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membrane homogenate (e.g., 20 µg of protein).
-
A fixed concentration of [125I]-ghrelin (e.g., 0.039–5 nM).
-
A range of concentrations of this compound.
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled ghrelin (e.g., 5 µM).
-
-
Incubate the plate on ice for 1 hour.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This protocol is a general guide for fluorescence-based calcium mobilization assays and should be optimized for the specific cell line and equipment used.
Objective: To functionally characterize this compound as an inverse agonist by measuring its effect on intracellular calcium levels.
Materials:
-
CHO or HEK293 cells expressing human GHS-R1a
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Ghrelin (as an agonist control)
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed GHS-R1a expressing cells into 96-well black-wall, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a range of concentrations of this compound into the wells and monitor the change in fluorescence over time. As an inverse agonist, this compound is expected to decrease the basal fluorescence signal.
-
In separate wells, inject a known concentration of ghrelin to confirm the agonist response of the cells.
-
To test for antagonist activity, pre-incubate the cells with this compound before adding ghrelin.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.
-
In Vivo Assays
1. Assessment of Food Intake and Body Weight in Mice
This protocol provides a general framework for assessing the effect of this compound on appetite and body weight. Specific parameters should be optimized based on the research question and animal model.
Objective: To evaluate the in vivo efficacy of this compound in reducing food intake and body weight.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle solution (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Oral gavage needles
-
Standard laboratory chow
-
Metabolic cages (for accurate food and water intake monitoring)
-
Animal balance
Procedure:
-
Acclimation:
-
House mice individually and allow them to acclimate to the housing conditions and handling for at least one week.
-
-
Dosing:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via oral gavage. A typical dosing volume for mice is 10 mL/kg.
-
The dose of this compound will need to be determined empirically, but a starting point could be in the range of 1-30 mg/kg based on its in vitro potency and oral bioavailability.
-
-
Measurements:
-
Measure food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
-
Record the body weight of each mouse daily at the same time.
-
For chronic studies, dosing can be repeated daily for a specified period (e.g., 7-14 days).
-
-
Data Analysis:
-
Compare the food intake and body weight changes between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
2. Proposed Application in Alzheimer's Disease Research: Neuroprotection Assay
Given the link between ghrelin signaling and Alzheimer's disease pathology, this compound can be used to investigate the role of GHS-R1a in neuronal survival in in vitro models of the disease.
Objective: To assess the potential neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and penicillin/streptomycin)
-
Differentiation medium (e.g., medium with reduced serum and retinoic acid)
-
Amyloid-beta (1-42) peptide, pre-aggregated to form oligomers or fibrils
-
This compound
-
MTT reagent or other cell viability assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium.
-
To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) in low-serum medium for 5-7 days.
-
-
Treatment:
-
Plate the differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Add a toxic concentration of pre-aggregated Aβ (1-42) to the wells (e.g., 10 µM) and incubate for 24-48 hours.
-
Include control groups: untreated cells, cells treated with vehicle only, cells treated with Aβ only, and cells treated with this compound only.
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using the MTT assay or a similar method according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to determine if the compound has a neuroprotective effect.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the ghrelin receptor in the central nervous system. The protocols provided herein offer a starting point for investigating its effects in various in vitro and in vivo models relevant to neuroscience. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and to further explore the therapeutic potential of modulating the ghrelin system in neurological disorders.
References
- 1. Ghrelin triggers the synaptic incorporation of AMPA receptors in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Chronic ghrelin administration restores hippocampal long-term potentiation and ameliorates memory impairment in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin controls hippocampal spine synapse density and memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Framework for Assessing the Brain Penetration of PF-04628935
Introduction
For central nervous system (CNS) drug candidates like PF-04628935, a ghrelin receptor (GHSR1a) inverse agonist, quantifying brain penetration is a critical step in preclinical development.[1][2][3][4] The blood-brain barrier (BBB) presents a formidable obstacle, selectively controlling the passage of substances into and out of the brain.[5] This protocol outlines a multi-tiered approach, combining in vivo and in vitro methods, to thoroughly characterize the brain penetration of this compound. The goal is to determine the unbound concentration of the drug at its target site within the CNS, as this is the concentration that drives the pharmacological effect.
1. In Vitro Permeability and Efflux Assessment
This initial screening phase assesses the passive permeability of this compound and its susceptibility to efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain. The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model for this purpose.
Experimental Protocol: Bidirectional Permeability Assay using MDCK-MDR1 Cells
-
Cell Culture: MDCK-MDR1 cells are cultured on permeable membrane supports (e.g., Transwell® plates) until a confluent monolayer is formed, mimicking the tight junctions of the BBB.
-
Assay Setup:
-
The assay is performed in two directions: apical (blood side) to basolateral (brain side) (A-to-B) and basolateral to apical (B-to-A).
-
This compound is added to the donor chamber (apical for A-to-B, basolateral for B-to-A) at a known concentration.
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of this compound in the donor and receiver chambers is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for P-gp efflux.
-
Data Presentation: In Vitro Permeability of this compound
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound | 1.5 | 9.0 | 6.0 | Yes |
| Control (Low Permeability) | 0.2 | 0.3 | 1.5 | No |
| Control (High Permeability, Non-effluxed) | 25.0 | 24.5 | 0.98 | No |
Experimental Workflow: In Vitro Permeability Assay
Caption: Workflow for assessing in vitro permeability and efflux.
2. In Vivo Pharmacokinetic Assessment in Preclinical Species
In vivo studies are essential to understand how this compound behaves in a complete biological system. These studies typically involve administering the compound to rodents (e.g., rats or mice) and measuring its concentration in both plasma and brain tissue over time. The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu).
Experimental Protocol: Rodent Brain Penetration Study
-
Animal Dosing: A cohort of rats is administered this compound via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, groups of animals are euthanized. Blood and brain samples are collected.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brains are homogenized.
-
-
Determination of Unbound Fraction: The fraction of this compound unbound to proteins in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.
-
Quantification: The total concentration of this compound in plasma (Cplasma) and brain homogenate (Cbrain) is measured by LC-MS/MS.
-
Data Analysis:
-
Unbound concentrations are calculated: Cu,plasma = Cplasma * fu,plasma and Cu,brain = Cbrain * fu,brain.
-
The Kp,uu is calculated as the ratio of the area under the curve (AUC) for the unbound drug in the brain to that in the plasma: Kp,uu = AUC(unbound, brain) / AUC(unbound, plasma).
-
Data Presentation: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Description |
| fu,plasma | 0.05 | Fraction unbound in plasma |
| fu,brain | 0.10 | Fraction unbound in brain |
| AUC(total, plasma) (ngh/mL) | 1500 | Area under the curve of total drug in plasma |
| AUC(total, brain) (ngh/g) | 300 | Area under the curve of total drug in brain |
| Kp,uu | 0.4 | Unbound brain-to-plasma concentration ratio |
A Kp,uu value close to 1 suggests free diffusion across the BBB. A value significantly less than 1, as in this example, often indicates efflux transporter activity, consistent with the in vitro data.
Experimental Workflow: In Vivo Brain Penetration Study
Caption: Workflow for determining Kp,uu in preclinical species.
3. In Vivo Brain Target Engagement using Positron Emission Tomography (PET)
For a more translational assessment, Positron Emission Tomography (PET) can be used to visualize and quantify the binding of this compound to its target, the GHSR1a receptor, in the living brain. This requires the development of a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound).
Experimental Protocol: PET Imaging for Receptor Occupancy
-
Radiolabeling: Synthesize a radiolabeled version of this compound.
-
Animal Model: Use a species with a comparable GHSR1a receptor distribution to humans, such as non-human primates.
-
Baseline Scan: A baseline PET scan is performed by injecting the radiotracer and imaging its distribution in the brain over time.
-
Blocking Study:
-
A therapeutic, non-radiolabeled dose of this compound is administered to the animal.
-
After a suitable time for drug distribution, a second PET scan is performed with the radiotracer.
-
-
Image Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI for region-of-interest (ROI) analysis.
-
The binding potential (BP_ND_) or distribution volume (V_T_) is calculated for ROIs rich in GHSR1a receptors.
-
-
Receptor Occupancy (RO) Calculation: The RO is calculated as the percentage reduction in radiotracer binding in the blocking study compared to the baseline scan.
Data Presentation: Receptor Occupancy of this compound
| Dose of this compound | Unbound Plasma Concentration (nM) | Receptor Occupancy (%) in Hypothalamus |
| Vehicle | 0 | 0 |
| 0.1 mg/kg | 1.2 | 25 |
| 0.3 mg/kg | 3.5 | 58 |
| 1.0 mg/kg | 11.8 | 85 |
| 3.0 mg/kg | 35.2 | 92 |
This data allows for the establishment of a relationship between the plasma concentration of this compound and its engagement with the target in the brain, which is crucial for predicting therapeutic dose levels in humans.
Logical Relationship: Multi-Tiered Approach to Brain Penetration Assessment
Caption: A tiered approach for assessing CNS drug brain penetration.
This comprehensive protocol provides a robust framework for assessing the brain penetration of this compound. By integrating in vitro permeability assays, in vivo pharmacokinetic studies, and advanced imaging techniques like PET, researchers can build a detailed understanding of the compound's ability to cross the BBB and engage its target in the CNS. This tiered approach allows for early identification of potential liabilities and provides the necessary data to confidently advance promising CNS drug candidates toward clinical development.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. A model for transport studies of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of PF-04628935 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04628935 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2] DGAT1 plays a crucial role in the absorption of dietary fats and the storage of triglycerides in adipose tissue.[3] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[2][4]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against DGAT1 in vitro. The IC50 value is a critical parameter for characterizing the potency of an inhibitor and is essential for drug discovery and development programs. The following protocols describe two common methods for measuring DGAT1 activity: a radioactivity-based assay and a non-radioactive LC-MS based assay.
Signaling Pathway of DGAT1 Inhibition
DGAT1 catalyzes the final and committed step in the synthesis of triglycerides by transferring an acyl group from acyl-coenzyme A (acyl-CoA) to diacylglycerol (DAG). This compound acts as a competitive inhibitor of DGAT1, preventing the formation of triglycerides.
Caption: DGAT1 signaling pathway and inhibition by this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves preparing the inhibitor, setting up the enzymatic reaction with varying concentrations of the inhibitor, measuring the enzyme activity, and then analyzing the data to calculate the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound.
Data Presentation
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | Value |
| Inhibitor | This compound |
| Target | Human DGAT1 |
| Assay Type | Radioactivity-based or LC-MS |
| IC50 (nM) | Insert experimentally determined value |
| Hill Slope | Insert value from curve fit |
| R² | Insert value from curve fit |
| Number of Replicates | e.g., 3 |
Experimental Protocols
Protocol 1: Radioactivity-based DGAT1 Inhibition Assay
This protocol is adapted from established methods for measuring DGAT1 activity.
A. Materials
-
This compound: To be dissolved in DMSO.
-
Human Recombinant DGAT1: Microsomal preparations from insect or mammalian cells.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Oleoyl-CoA (unlabeled)
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mg/mL BSA.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
B. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Substrate Mix: Prepare a substrate mix containing DAG and a mixture of [¹⁴C]Oleoyl-CoA and unlabeled Oleoyl-CoA in the assay buffer. The final concentration of DAG should be around its Km value, and the specific activity of [¹⁴C]Oleoyl-CoA should be optimized for signal detection.
C. Assay Procedure
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 88 µL of the assay buffer containing the human recombinant DGAT1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Add 100 µL of heptane to each well, seal the plate, and shake for 10 minutes to extract the lipids.
-
Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.
-
Transfer 50 µL of the upper organic phase to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
D. Data Analysis
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Sample_CPM - Blank_CPM) / (Vehicle_CPM - Blank_CPM))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: LC-MS based DGAT1 Inhibition Assay
This protocol provides a non-radioactive alternative for measuring DGAT1 activity.
A. Materials
-
This compound: To be dissolved in DMSO.
-
Human Recombinant DGAT1: Microsomal preparations.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Oleoyl-CoA
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mg/mL BSA.
-
Quench Solution: Acetonitrile with an internal standard (e.g., a triglyceride not produced in the reaction).
-
96-well plates.
-
LC-MS/MS system.
B. Preparation of Reagents
-
This compound Stock Solution and Serial Dilutions: Prepare as described in Protocol 1.
-
Substrate Mix: Prepare a solution containing DAG and Oleoyl-CoA in the assay buffer.
C. Assay Procedure
-
Add 2 µL of the serially diluted this compound or DMSO to the wells of a 96-well plate.
-
Add 88 µL of the assay buffer containing the human recombinant DGAT1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the quench solution to each well.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
D. LC-MS/MS Analysis
-
Inject the samples onto a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the formation of the triglyceride product and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
E. Data Analysis
-
Calculate the peak area ratio of the triglyceride product to the internal standard.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for determining the in vitro IC50 of this compound against DGAT1. The choice between the radioactivity-based and LC-MS based assay will depend on the available equipment and laboratory preferences. Accurate determination of the IC50 value is a critical step in the preclinical development of this compound and other DGAT1 inhibitors.
References
Commercial Sources and Application Notes for the Ghrelin Receptor Inverse Agonist PF-04628935
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and technical applications of PF-04628935, a potent inverse agonist of the ghrelin receptor (GHS-R1a). The information is intended to guide researchers in sourcing the compound and designing experiments for preclinical studies in areas such as obesity, metabolic disorders, and anxiety.
Commercial Availability
This compound is available from several commercial suppliers catering to the research community. The compound is typically supplied as a powder with purity levels of 98% or higher, confirmed by High-Performance Liquid Chromatography (HPLC). Researchers should always refer to the supplier's certificate of analysis for lot-specific details.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Catalog Number | Purity | Formulation | Storage | Solubility |
| Sigma-Aldrich | Varies by lot | ≥98% (HPLC) | White to beige powder | Room temperature | DMSO: 10 mg/mL |
| R&D Systems | Varies | ≥98% | Powder | -20°C | Soluble to 50 mM in DMSO and to 20 mM in ethanol.[1] |
| MedchemExpress | HY-14648 | >98% | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | DMSO: ≥ 32 mg/mL |
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of this compound is crucial for experimental design, including formulation and dosing considerations.
Table 2: Key Physicochemical and Pharmacokinetic Parameters of this compound
| Property | Value | Reference |
| Molecular Weight | 496.03 g/mol | [1] |
| Formula | C₂₄H₂₆ClN₇OS | [1] |
| CAS Number | 1383719-97-8 | [1] |
| IC₅₀ (Ghrelin Receptor) | 4.6 nM | [1] |
| Oral Bioavailability (Rats) | 43% | |
| Brain Penetration | Yes |
Signaling Pathways and Mechanism of Action
This compound acts as an inverse agonist at the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). The ghrelin receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of its natural ligand, ghrelin. As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces this basal, ligand-independent signaling. This mechanism is key to its therapeutic potential.
The ghrelin receptor couples to several intracellular signaling pathways, primarily through Gαq/11 and to a lesser extent, other G proteins. Inverse agonism by this compound would be expected to decrease the activity of these pathways.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro: Ghrelin Receptor Inverse Agonist Activity Assay (Calcium Mobilization)
This protocol describes a method to determine the inverse agonist activity of this compound by measuring its effect on intracellular calcium levels in cells expressing the ghrelin receptor.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human ghrelin receptor (GHS-R1a) in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (a known ghrelin receptor agonist) and a vehicle control.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions, agonist, and vehicle controls to the respective wells.
-
Immediately begin measuring fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
-
Data Analysis:
-
Determine the change in fluorescence in response to the compound.
-
To assess inverse agonism, compare the baseline fluorescence in the presence of this compound to the vehicle control. A decrease in baseline fluorescence indicates inverse agonist activity.
-
Plot the concentration-response curve and calculate the IC₅₀ value.
-
In Vivo: Rodent Food Intake and Body Weight Study
This protocol outlines a study to evaluate the effect of orally administered this compound on food intake and body weight in rodents.
Protocol:
-
Animal Model: Use adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimate the animals to individual housing and the specific diet to be used in the study.
-
Compound Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Dosing:
-
Divide the animals into treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer the compound or vehicle by oral gavage at a consistent time each day.
-
-
Measurements:
-
Food Intake: Measure the amount of food consumed by each animal at regular intervals (e.g., 2, 4, 8, and 24 hours post-dosing for acute studies, and daily for chronic studies).
-
Body Weight: Record the body weight of each animal daily, prior to dosing.
-
-
Study Duration: The study can be acute (a single dose) or chronic (daily dosing for several days or weeks) depending on the research question.
-
Data Analysis:
-
Calculate the cumulative food intake and the change in body weight for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
-
Conclusion
This compound is a well-characterized and commercially available tool for investigating the role of the ghrelin receptor in various physiological processes. Its properties as a potent, orally bioavailable inverse agonist with brain penetration make it a valuable compound for both in vitro and in vivo preclinical research. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting the ghrelin system.
References
Troubleshooting & Optimization
PF-04628935 solubility issues and solutions
Welcome to the technical support center for PF-04628935. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this potent ghrelin receptor inverse agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate solubility issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a), with an IC50 of 4.6 nM.[1] The ghrelin receptor is involved in the regulation of food intake, energy homeostasis, and growth hormone secretion. As an inverse agonist, this compound reduces the constitutive activity of the receptor, even in the absence of the natural ligand, ghrelin. This makes it a valuable tool for studying the physiological roles of the ghrelin system and a potential therapeutic agent for metabolic disorders. The compound is orally bioavailable and has been shown to penetrate the brain.[1]
Q2: What are the known solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. See the table below for reported solubility data.
Q3: Is this compound soluble in aqueous solutions?
Like many small molecule inhibitors, this compound has limited solubility in aqueous buffers, which can present challenges for in vitro and in vivo experiments. Direct dissolution in physiological buffers is often difficult and can lead to precipitation.
Troubleshooting Guide
Issue 1: Preparing Stock Solutions
Problem: I am having trouble dissolving this compound to make a concentrated stock solution.
Solution:
-
Recommended Solvent: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.
-
Warming and Sonication: To aid dissolution, gently warm the solution to 37°C and use a sonication bath.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation in In Vitro Assays
Problem: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
Solution:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.
-
Use a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your assay buffer to help maintain the solubility of the compound.
-
Two-Step Dilution: Perform a serial dilution. First, dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and your aqueous buffer (e.g., ethanol or a small volume of your buffer). Then, add this intermediate dilution to your final assay buffer.
-
Buffer Composition: For compounds in the spirocyclic piperidine-azetidine class, a kinetic solubility assay was successfully performed using a 2% sodium phosphate buffer at pH 6.5 from a 10 mM DMSO stock. This suggests that a phosphate buffer system may be a good starting point for your in vitro assays.
Issue 3: Formulation for In Vivo Studies (Oral Gavage)
Problem: I need to prepare a formulation of this compound for oral administration in rodents, but it is not soluble in water.
Solution:
For oral gavage studies in mice, a common and effective vehicle for poorly water-soluble compounds is a suspension in methylcellulose.
-
Recommended Vehicle: A standard and widely used vehicle for oral gavage in mice is 0.5% methylcellulose in water.
-
Preparation Method:
-
Prepare the 0.5% methylcellulose solution.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small volume of the methylcellulose solution to the compound and triturating.
-
Gradually add the remaining methylcellulose solution while continuously mixing to form a uniform suspension.
-
-
Important Considerations:
-
Ensure the suspension is homogenous before each administration.
-
The use of a vehicle can influence the experimental outcome, so it is crucial to include a vehicle-only control group in your study.
-
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Reference |
| DMSO | 50 mM | |
| Ethanol | 20 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 496.03 g/mol ). b. Weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Dosing Suspension for Oral Gavage (0.5% Methylcellulose)
-
Materials: this compound powder, Methylcellulose (e.g., Sigma-Aldrich M0512), sterile water, mortar and pestle (or other suitable homogenization equipment).
-
Procedure: a. Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature. b. Calculate the required amount of this compound for your study based on the desired dose and the number of animals. c. Weigh the this compound powder and place it in a mortar. d. Add a small volume of the 0.5% methylcellulose solution to the powder and triturate with the pestle to form a smooth paste. e. Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension. f. Store the suspension at 4°C and ensure it is thoroughly mixed before each administration.
Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: this compound mechanism of action at the ghrelin receptor.
References
Improving the stability of PF-04628935 in aqueous solutions
Welcome to the Technical Support Center for PF-04628935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with this compound, with a specific focus on its stability in aqueous solutions.
Disclaimer: Publicly available data on the specific aqueous stability profile of this compound is limited. The information provided herein is based on general principles of small molecule stability and is intended to guide researchers in developing their own stability-indicating experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, this compound is soluble in DMSO at concentrations up to 10 mg/mL. It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO and then dilute it into your aqueous experimental buffer.
Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration in your aqueous buffer may be exceeding the compound's aqueous solubility limit.
-
Optimize the co-solvent concentration: A slightly higher final concentration of DMSO (e.g., up to 0.5-1%) might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not interfere with your experiment.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with a range of pH values may help improve solubility.
-
Use a different mixing technique: Try adding the DMSO stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: What are the primary factors that could affect the stability of this compound in my aqueous experimental solution?
A3: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:
-
pH: The pH of the solution can catalyze hydrolytic degradation. Most drugs are most stable in a pH range of 4-8.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or visible light can cause photodegradation.[2] It is advisable to protect solutions from light, for example, by using amber vials.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Buffer components: Certain buffer species can interact with the compound and affect its stability.
Q4: How can I determine the stability of this compound in my specific aqueous buffer?
A4: A stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), is the recommended method. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation. The analytical method should be able to separate the intact this compound from any degradation products that are formed. For a general approach, please refer to the Experimental Protocols section.
Q5: How should I store my aqueous working solutions of this compound?
A5: While specific data for this compound is unavailable, general best practices for storing aqueous solutions of research compounds include:
-
Storage at low temperatures: Store aliquots at -20°C or -80°C to minimize degradation.
-
Protection from light: Use amber vials or wrap vials in foil.
-
Avoid repeated freeze-thaw cycles: Aliquot the solution into single-use volumes.
Troubleshooting Guide: Solubility and Stability Issues
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into the aqueous buffer. Consider using sonication to aid dissolution. |
| Precipitation occurs upon dilution of DMSO stock. | The final concentration exceeds aqueous solubility. Improper mixing. | Decrease the final concentration. Add the DMSO stock slowly to the vortexing buffer. A slightly higher final DMSO concentration may be needed (always use a vehicle control). |
| Solution is initially clear but becomes cloudy over time. | The solution is supersaturated or the compound is degrading. | Determine the equilibrium solubility to avoid supersaturation. Perform a stability study to assess degradation over time. Store solutions at a constant, low temperature. |
| Inconsistent experimental results. | Degradation of the compound in the assay medium. Variability in solution preparation. | Prepare fresh solutions for each experiment. Perform a time-course experiment to check for loss of activity over time, which may indicate instability. Ensure consistent buffer preparation and handling procedures. |
Experimental Protocols
General Protocol for a Forced Degradation Study to Assess Aqueous Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify conditions that may affect the stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Method Development: The HPLC method should be optimized to achieve baseline separation between the peak for the intact this compound and any peaks corresponding to degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point to determine the rate of degradation under each stress condition.
Data Presentation
The following table is a template for recording and presenting stability data for this compound under various stress conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Observations |
| Control (Aqueous Buffer, RT) | 0 | 100.0 | 0 | Clear solution |
| 24 | 99.5 | 0 | Clear solution | |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | Clear solution |
| 8 | 85.2 | 2 | Clear solution | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0 | Clear solution |
| 8 | 70.1 | 3 | Slight yellowing | |
| 3% H₂O₂, RT | 0 | 100.0 | 0 | Clear solution |
| 8 | 92.4 | 1 | Clear solution | |
| 60°C | 0 | 100.0 | 0 | Clear solution |
| 24 | 95.8 | 1 | Clear solution | |
| Photostability Chamber | 0 | 100.0 | 0 | Clear solution |
| 24 | 98.1 | 0 | Clear solution |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
References
PF-04628935 stability in DMSO stock solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-04628935 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 10 mg/mL, forming a clear solution.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store DMSO stock solutions of this compound in aliquots to avoid repeated freeze-thaw cycles.[1] Recommended storage temperatures and durations are:
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound is stable and can be stored at room temperature.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound. To prevent precipitation, ensure you are not exceeding the recommended solubility and are storing the solution properly.
Q5: Is this compound stable under normal laboratory conditions?
A5: Yes, this compound is stable under recommended transport and storage conditions. There are no known hazardous decomposition products under normal use.
Data Summary
Storage and Solubility of this compound
| Parameter | Solid Form | DMSO Stock Solution |
| Recommended Solvent | N/A | DMSO |
| Solubility | N/A | 10 mg/mL |
| Storage Temperature | Room Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | N/A | Up to 1 month at -20°C; Up to 6 months at -80°C |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 201.6 μL of DMSO per 1 mg of compound, based on a molecular weight of 496.03 g/mol ).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for a short period to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation that can be caused by repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Usage: When ready to use, thaw a single aliquot at room temperature. Avoid keeping the stock solution at room temperature for extended periods.
Visualizations
Troubleshooting Workflow for Stock Solution Issues
Caption: Troubleshooting guide for this compound DMSO stock solution issues.
Signaling Pathway of this compound
Caption: Mechanism of action for this compound as a GHS-R1a inverse agonist.
References
Technical Support Center: Ghrelin Receptor (GHSR) Binding Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with ghrelin receptor (GHSR) binding assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of assay for studying ghrelin receptor binding?
A1: The most common method is a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (your test compound) to compete with a radiolabeled ligand for binding to the ghrelin receptor.[1][2] A frequently used radioligand is [¹²⁵I]-Ghrelin or [¹²⁵I-His⁹]-ghrelin.[3][4][5]
Q2: Why is the acylation of ghrelin important for receptor binding?
A2: The n-octanoylation on the serine-3 residue of ghrelin is crucial for its binding to the GHSR-1a and subsequent biological activity. Des-acyl ghrelin, the unacylated form, does not bind to the receptor with high affinity and is considered inactive in this context.
Q3: What are the key considerations for preparing cell membranes for a GHSR binding assay?
A3: Proper membrane preparation is critical for a successful assay. Key steps include culturing cells expressing GHSR-1a to a high density, harvesting and homogenizing them in a cold lysis buffer, and centrifuging to pellet the cell membranes. The membrane pellet should be washed to remove endogenous ligands and resuspended in an appropriate assay buffer. It is also important to determine the protein concentration of the membrane preparation to ensure consistency between experiments.
Q4: What is "constitutive activity" of the ghrelin receptor and how does it affect binding assays?
A4: The ghrelin receptor (GHSR-1a) exhibits high constitutive activity, meaning it can signal even in the absence of a bound ligand (agonist). This intrinsic activity is physiologically relevant and can be a factor to consider in functional assays that are often run alongside binding assays. For binding assays, the high constitutive activity doesn't directly interfere with measuring ligand affinity (Kd or Ki) but is a key characteristic of the receptor's pharmacology.
Troubleshooting Guide
This section addresses specific issues you might encounter during your ghrelin receptor binding assays.
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding.
| Potential Cause | Solution |
| Radioligand Issues | - Lower the radioligand concentration: A common starting point is a concentration at or below the Kd value. - Check radioligand purity: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%. - Consider hydrophobicity: Hydrophobic radioligands tend to have higher NSB. |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein: Titrate the amount of cell membrane to find the optimal concentration, typically in the range of 100-500 µg of membrane protein. - Ensure proper membrane washing: Thoroughly wash membranes to remove any endogenous ghrelin or other interfering substances. |
| Assay Conditions | - Optimize incubation time and temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB, but you must ensure the binding has reached equilibrium. - Modify the assay buffer: Including agents like bovine serum albumin (BSA) can help reduce non-specific interactions. - Optimize washing steps: Increase the number or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter and Apparatus | - Pre-soak filters: Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. |
Problem 2: Low or No Specific Binding
This issue can arise from a variety of factors related to the receptor, radioligand, or assay conditions.
| Potential Cause | Solution |
| Receptor Integrity | - Confirm receptor presence and integrity: Use techniques like Western blotting to ensure the receptor is present and not degraded. Proper storage and handling are crucial. |
| Radioligand Issues | - Verify radioligand concentration and activity: Inaccurate dilution or degradation of the radioligand can lead to a weak signal. Check the specific activity of your radioligand stock. |
| Assay Conditions | - Incorrect buffer composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Ensure your buffer is correctly prepared. - Insufficient incubation time: The binding reaction may not have reached equilibrium. Determine the optimal incubation time through kinetic experiments. |
| Low Receptor Density | - Use cells with higher receptor expression: If the native expression is too low, consider using a cell line that overexpresses the ghrelin receptor. |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for GHSR
This protocol provides a general framework for a competitive radioligand binding assay using [¹²⁵I]-Ghrelin.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human GHSR-1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Competitor Ligands: Unlabeled ghrelin (for defining non-specific binding) and your test compounds.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing GHSR-1a.
-
Homogenize cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, [¹²⁵I]-Ghrelin (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB): Add cell membrane preparation, [¹²⁵I]-Ghrelin, and a high concentration of unlabeled ghrelin.
-
Competition: Add cell membrane preparation, [¹²⁵I]-Ghrelin, and varying concentrations of your test compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 27°C or 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Ghrelin Receptor (GHSR-1a) Signaling Pathway
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR-1a).
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: General workflow for a GHSR competitive radioligand binding assay.
References
- 1. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding of 125I-labeled ghrelin to membranes from human hypothalamus and pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I-His(9)]-ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue: up-regulation of receptors with athersclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-04628935 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of PF-04628935, a potent inverse agonist of the ghrelin receptor (GHSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3] The ghrelin receptor exhibits a high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. As an inverse agonist, this compound binds to GHSR1a and reduces this basal signaling activity. The primary downstream effect of this action is the inhibition of the Gαq/11 signaling pathway, leading to a decrease in the production of inositol phosphates (like IP3) and subsequent mobilization of intracellular calcium.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in a cell-based assay is its half-maximal inhibitory concentration (IC50), which is approximately 4.6 nM. However, the optimal concentration will depend on the specific cell type, the expression level of the ghrelin receptor, and the assay endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for a dose-response curve could be from 0.1 nM to 1 µM.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 20 mM). For most in vitro applications, a 10 mM stock solution in anhydrous DMSO is recommended. To prepare the stock solution, dissolve the powdered compound in DMSO and ensure it is fully dissolved by vortexing. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are the potential issues I might encounter when using this compound in cell culture?
A4: Common issues include:
-
Solubility: While soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%).
-
Cytotoxicity: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. It is crucial to determine the cytotoxic profile of the compound in your specific cell line using a viability assay.
-
Lack of Effect: If you do not observe the expected inhibitory effect, it could be due to low expression of the ghrelin receptor in your cell line, degradation of the compound, or issues with the assay itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | - Final concentration is too high.- "Solvent shock" from diluting DMSO stock in aqueous media.- Interaction with media components. | - Perform a solubility test in your specific cell culture medium.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Pre-warm the media to 37°C before adding the compound.- Add the diluted compound to the media dropwise while gently vortexing. |
| High levels of cell death or cytotoxicity observed. | - Concentration of this compound is too high, leading to off-target effects.- Solvent (DMSO) toxicity.- The cell line is particularly sensitive. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range.- Lower the concentration of this compound.- Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically <0.1%).- Include a vehicle control (media with the same final DMSO concentration) in all experiments. |
| Inconsistent or no observable effect of this compound. | - Low or no expression of the ghrelin receptor (GHSR1a) in the cell line.- Compound has degraded.- Incorrect assay setup or endpoint measurement. | - Verify the expression of GHSR1a in your cell line using techniques like qPCR, western blot, or flow cytometry.- Prepare a fresh stock solution of this compound.- Ensure the assay is sensitive enough to detect changes in the ghrelin receptor's constitutive activity.- Optimize the timing of compound addition and endpoint measurement. |
| High background signal in the assay. | - The chosen cell line has very high endogenous constitutive activity of the ghrelin receptor.- Assay reagents are not optimal. | - Consider using a cell line with a more moderate level of GHSR1a expression.- Optimize the assay parameters, such as cell seeding density and incubation times.- Use high-quality assay reagents and follow the manufacturer's protocol carefully. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 4.6 nM | |
| Molecular Weight | 496.03 g/mol | |
| Solubility in DMSO | up to 50 mM | |
| Solubility in Ethanol | up to 20 mM |
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay (IP-One HTRF Assay)
This assay is a highly sensitive method to measure the Gq signaling pathway by detecting the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. As this compound is an inverse agonist, it is expected to decrease the basal levels of IP1 in cells with constitutively active ghrelin receptors.
Materials:
-
Cells expressing GHSR1a (e.g., HEK293 or CHO cells)
-
IP-One Gq HTRF Assay Kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
This compound
-
Cell culture medium
-
White, opaque 96- or 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the GHSR1a-expressing cells in a white, opaque plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate stimulation buffer provided with the kit. Also, prepare a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the culture medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the modulation of IP1 levels.
-
Cell Lysis and Reagent Addition: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) mixed in the lysis buffer to each well.
-
Second Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the results as a function of this compound concentration to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a direct consequence of Gq pathway activation. As an inverse agonist, this compound should reduce the basal intracellular calcium levels in cells with constitutively active ghrelin receptors.
Materials:
-
Cells expressing GHSR1a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the GHSR1a-expressing cells in a black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Add a pre-determined concentration of this compound or vehicle control to the wells.
-
Kinetic Measurement: Immediately start a kinetic read to monitor the change in fluorescence over time. The inverse agonist effect should manifest as a decrease in the fluorescence signal compared to the vehicle control.
-
Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity from the baseline. Plot the response against the concentration of this compound to determine the dose-response relationship.
Visualizations
References
Technical Support Center: In Vivo Delivery of PF-04628935
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ghrelin receptor inverse agonist, PF-04628935, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Unlike a neutral antagonist that simply blocks the binding of the endogenous ligand ghrelin, an inverse agonist can reduce the receptor's basal, constitutive activity. The ghrelin receptor exhibits high constitutive activity, meaning it is partially active even in the absence of ghrelin. By reducing this basal signaling, this compound can modulate downstream pathways involved in appetite, metabolism, and growth hormone secretion.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Based on its chemical structure as a spirocyclic piperidine-azetidine derivative, this compound is likely a poorly water-soluble compound. This characteristic presents several challenges for in vivo delivery, including:
-
Low Bioavailability: Poor solubility can lead to inefficient absorption from the gastrointestinal tract after oral administration.
-
Precipitation: The compound may precipitate out of solution when a concentrated stock (typically in DMSO) is diluted into an aqueous vehicle for injection, leading to inaccurate dosing and potential for embolism.
-
Vehicle Selection: Identifying a vehicle that can safely and effectively solubilize or suspend the compound for the chosen route of administration is critical.
-
Variability: Inconsistent formulation or administration techniques can lead to high variability in experimental results.
Q3: What are some general strategies to improve the in vivo delivery of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the delivery of hydrophobic compounds:
-
Co-solvents: Using a mixture of a primary organic solvent (like DMSO) with an aqueous solution can improve solubility.
-
Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) can help to create a stable micellar formulation.
-
Suspending Agents: For oral administration, suspending agents like methylcellulose or carboxymethylcellulose can be used to create a uniform suspension.
-
Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can increase its aqueous solubility.
-
Nanoparticle Formulations: Advanced delivery systems like lipid-based nanoparticles or polymeric nanoparticles can improve solubility, stability, and pharmacokinetic profiles.
Troubleshooting Guide
Formulation and Administration Issues
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it with saline for injection. What can I do?
A4: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of saline, try a stepwise dilution. First, dilute the DMSO stock with a small volume of saline while vortexing, and then add this intermediate solution to the remaining saline.
-
Use of Co-solvents and Surfactants: A common vehicle for poorly soluble compounds for intravenous or intraperitoneal injection is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline. A typical starting point could be a vehicle containing 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
Sonication: After preparing the final formulation, brief sonication in a bath sonicator can help to break up any small precipitates and create a more homogenous solution or micro-suspension.
-
Warm the Vehicle: Gently warming the aqueous vehicle (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the injected solution is within a tolerable range for the animal model and administration route (typically ≤10% for intravenous and intraperitoneal routes in rodents).
Q5: I am observing high variability in the responses of my animals to orally administered this compound. What could be the cause?
A5: High variability in oral dosing studies can stem from several factors:
-
Inhomogeneous Suspension: If you are administering a suspension, ensure it is thoroughly mixed before each animal is dosed. The compound may settle over time.
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea instead of the stomach, resulting in poor absorption or adverse events.[1][2][3] Ensure proper training and technique.
-
Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing.
-
Gastrointestinal pH: The pH of the stomach and intestines can affect the solubility and absorption of a compound. While difficult to control, be aware that this can be a source of variability.
-
Metabolism: Individual differences in first-pass metabolism in the gut wall and liver can lead to variable systemic exposure.
In Vivo Efficacy and Off-Target Effects
Q6: I am not observing the expected physiological effect after administering this compound. What should I check?
A6: If you are not seeing the expected efficacy, consider the following:
-
Dose: The administered dose may be too low to achieve a therapeutic concentration at the target receptor. A dose-response study is recommended to determine the optimal dose.
-
Bioavailability: The compound may have low oral bioavailability. Consider switching to an administration route with higher systemic exposure, such as intraperitoneal or intravenous injection, to confirm target engagement.
-
Pharmacokinetics: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies to measure plasma concentrations over time can help to understand the exposure profile.
-
Target Engagement: It is crucial to confirm that the compound is reaching and binding to the ghrelin receptor. This can be assessed through ex vivo assays on tissues of interest or by measuring downstream pharmacodynamic markers.
Q7: How can I be sure that the observed effects are due to the specific action of this compound on the ghrelin receptor?
A7: To confirm on-target effects, consider the following experimental controls:
-
Use a Negative Control: Include a vehicle-only control group to account for any effects of the formulation itself.
-
Use a Positive Control: If available, a known ghrelin receptor agonist or antagonist can be used as a positive control to validate the experimental model.
-
Rescue Experiment: In some models, it may be possible to co-administer ghrelin to see if it can reverse the effects of this compound.
-
Knockout/Knockdown Models: The most definitive way to confirm the on-target effects is to use a ghrelin receptor knockout or knockdown animal model. The effect of this compound should be absent in these animals.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides representative pharmacokinetic parameters for a small molecule administered orally to rodents. This can serve as a template for your own studies.
| Parameter | Mouse | Rat | Unit | Description |
| Dose | 10 | 10 | mg/kg | Oral gavage |
| Cmax | 500 - 1500 | 800 - 2000 | ng/mL | Maximum plasma concentration |
| Tmax | 0.5 - 2 | 1 - 4 | hours | Time to reach Cmax |
| AUC(0-t) | 2000 - 6000 | 4000 - 10000 | ng*h/mL | Area under the plasma concentration-time curve |
| t1/2 | 2 - 6 | 4 - 8 | hours | Elimination half-life |
| Bioavailability | 10 - 40 | 20 - 60 | % | Fraction of the dose that reaches systemic circulation |
Note: These are hypothetical values and will vary significantly depending on the specific compound, formulation, and animal strain.
Experimental Protocols
1. Preparation of a Vehicle for Oral Administration of this compound (Suspension)
This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.
-
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (optional, 0.1-0.5% v/v)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
If using Tween 80, add it to the powder and mix to form a paste. This can help to wet the powder and improve suspension.
-
Gradually add the 0.5% methylcellulose solution to the powder (or paste) while triturating with a mortar and pestle or homogenizing to create a uniform suspension.
-
Transfer the suspension to a sterile container and continue to stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Continuously stir the suspension during dosing to prevent the compound from settling.
-
2. Administration by Oral Gavage in Mice
This protocol provides a general procedure for oral gavage in mice.
-
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Smoothly withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.[1][2]
-
Visualizations
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Oral Administration of PF-04628935 for Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the ghrelin receptor antagonist, PF-04628935. The focus is on ensuring consistent and effective oral delivery in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist/inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin is a peptide hormone primarily produced in the stomach that stimulates appetite and promotes weight gain.[2][3] By blocking the ghrelin receptor, this compound is designed to suppress appetite, reduce food intake, and potentially lead to weight loss.[2][4] This makes it a compound of interest for research into obesity and other metabolic disorders.
Q2: The product information states this compound is "orally bioavailable." Does this mean I don't need to worry about formulation for my in vivo studies?
While this compound has been shown to be orally bioavailable and brain penetrant, "orally bioavailable" does not guarantee optimal or consistent absorption. Factors such as the vehicle used for administration, the dose level, and the animal species can significantly impact the rate and extent of absorption. For reproducible results in preclinical studies, a well-characterized formulation and a consistent administration protocol are crucial.
Q3: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of a compound is the first step in developing a suitable formulation. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆ClN₇OS | |
| Molecular Weight | 496.03 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (10 mg/mL) | |
| Aqueous Solubility | Not explicitly stated, but likely low for a compound of this nature. | General knowledge |
| Storage Temperature | Room temperature |
Q4: What are common reasons for variability in oral absorption of research compounds?
Variability in oral absorption can stem from several factors related to the compound's properties and the experimental conditions. These include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Low permeability: The drug must be able to cross the intestinal membrane.
-
First-pass metabolism: The drug may be metabolized in the gut wall or the liver before reaching systemic circulation.
-
Efflux transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
-
Instability: The drug may degrade in the acidic environment of the stomach.
-
Formulation effects: The vehicle, particle size, and presence of excipients can all influence dissolution and absorption.
Troubleshooting Guide
Problem: High variability in plasma concentrations of this compound between animals in the same dose group.
| Potential Cause | Suggested Solution |
| Inadequate Formulation | Ensure the compound is fully dissolved or uniformly suspended in the vehicle. For a compound soluble in DMSO, a common preclinical approach is to first dissolve it in a small amount of DMSO and then dilute it with a vehicle like corn oil, polyethylene glycol 400 (PEG400), or a solution of hydroxypropyl methylcellulose (HPMC). |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique. The volume administered should be precise, and the gavage needle should deliver the dose to the stomach without causing reflux. |
| Food Effects | The presence or absence of food in the stomach can significantly alter drug absorption. For consistency, fast the animals overnight before dosing. |
| Coprophagy (in rodents) | Rodents may consume their feces, leading to re-dosing and altered pharmacokinetic profiles. House animals in a way that minimizes this behavior if it is a concern for your study. |
Problem: Lower than expected in vivo efficacy despite using a dose reported in the literature.
| Potential Cause | Suggested Solution |
| Suboptimal Oral Bioavailability in Your Study | The formulation used in your study may differ from that in the literature. It is advisable to perform a pilot pharmacokinetic (PK) study to determine the plasma exposure achieved with your formulation in your animal model. |
| Incorrect Salt Form or Purity | Verify the identity and purity of your this compound batch. Different salt forms can have different solubility and absorption characteristics. |
| Animal Strain Differences | Different strains of mice or rats can have variations in drug metabolism and transporters, leading to different pharmacokinetic profiles. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Dosing of this compound
This protocol describes a common method for preparing a formulation for oral administration in preclinical rodent studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, for a final vehicle composition of 10% DMSO, 40% PEG400, and 50% water, dissolve the compound in the 10% DMSO volume first.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Add the PEG400 and mix thoroughly.
-
Add the sterile water in aliquots, mixing well after each addition, to reach the final desired volume.
-
Visually inspect the final formulation to ensure it is a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or PEG400).
Protocol 2: Basic Oral Bioavailability Assessment in Mice
This protocol outlines a simplified experiment to estimate the oral bioavailability of this compound.
Study Design:
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg)
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
Procedure:
-
Fast the mice overnight before dosing.
-
Administer this compound to Group 1 via tail vein injection.
-
Administer this compound to Group 2 via oral gavage.
-
Collect blood samples at the specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing oral bioavailability in preclinical models.
References
- 1. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
Identifying and minimizing PF-04628935 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of PF-04628935, a potent ghrelin receptor (GHSR1a) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), with a reported IC50 of 4.6 nM. As an inverse agonist, it not only blocks the binding of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity.[1][2]
Q2: What are the potential sources of off-target effects for a GHSR1a inverse agonist like this compound?
A2: Off-target effects can arise from several sources:
-
Binding to other GPCRs: Due to structural similarities among G-protein coupled receptors (GPCRs), a compound may bind to unintended GPCRs, leading to unforeseen biological effects.
-
Interaction with non-GPCR targets: Small molecules can sometimes interact with other classes of proteins, such as ion channels, kinases, or enzymes.
-
"On-target" but unintended pathway modulation (Biased Signaling): The GHSR1a receptor signals through multiple downstream pathways, including Gαq, Gαi/o, Gα13, and β-arrestin.[1] A compound might preferentially inhibit one pathway over another (a phenomenon known as biased agonism/inverse agonism), leading to a specific biological outcome that may be considered an "off-target" effect in a different experimental context.
Q3: How can I experimentally identify potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with broad, in vitro screening and follow up with more targeted cellular and functional assays.
-
Broad Off-Target Screening Panels: Utilize commercially available screening panels that test for binding against a wide range of molecular targets. Panels like the Eurofins SafetyScreen44 or Multispan's 32-GPCR Safety Panel are designed to identify interactions with key safety-related targets.
-
Functional Assays: If a binding interaction is identified, functional assays (e.g., calcium flux, cAMP measurement) are necessary to determine if the binding event translates into a biological response (agonist, antagonist, or inverse agonist activity).
-
Cell-Based Phenotypic Screening: Assess the effects of this compound in various cell lines and compare the observed phenotype with the known consequences of GHSR1a inhibition. Discrepancies may point towards off-target effects.
Q4: What is biased signaling at the GHSR1a receptor and how can it complicate the interpretation of results?
A4: Biased signaling, or functional selectivity, occurs when a ligand preferentially activates or inhibits one of the multiple signaling pathways downstream of a single receptor. For GHSR1a, a compound could be an inverse agonist for the Gq pathway but have no effect on the β-arrestin pathway. This can lead to a nuanced cellular response that might be misinterpreted as an off-target effect if the researcher is only assaying one signaling pathway. It is crucial to characterize the compound's activity across multiple downstream signaling readouts to understand its complete pharmacological profile.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target activity | 1. Screen this compound against a broad GPCR and non-GPCR off-target panel. 2. Compare the phenotype with that of other structurally distinct GHSR1a inverse agonists. | 1. Identification of unintended molecular targets. 2. If the phenotype is unique to this compound, it is more likely due to an off-target effect. |
| Biased signaling at GHSR1a | 1. Profile the activity of this compound in functional assays that measure different downstream pathways (e.g., IP1/calcium flux for Gq, cAMP for Gi/s, and β-arrestin recruitment). | 1. A comprehensive understanding of the compound's signaling bias, which may explain the observed phenotype. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines, including those with and without endogenous GHSR1a expression. 2. Consider using a cell line with knockout of the GHSR1a gene as a negative control. | 1. Determination of whether the observed effect is dependent on the presence of GHSR1a and the specific cellular context. |
Issue 2: High Background or Low Signal-to-Noise in Functional Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High constitutive activity of overexpressed receptor | 1. Titrate the amount of receptor expression plasmid used for transfection to find an optimal level. 2. Use a cell line with endogenous receptor expression if available. | 1. Reduced basal signaling, leading to a wider assay window for detecting inverse agonism. |
| Suboptimal assay conditions | 1. Optimize agonist/inverse agonist incubation time and temperature. 2. Ensure the buffer composition (e.g., pH, salt concentration) is appropriate for the assay. | 1. Improved assay performance with a better signal-to-noise ratio. |
| Cell health and density | 1. Ensure cells are healthy and in the logarithmic growth phase before plating. 2. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. | 1. More consistent and reproducible assay results. |
Data Presentation
While specific off-target screening data for this compound is not publicly available, the following table illustrates how data from a broad off-target screening panel would be presented. The data shown are hypothetical and for illustrative purposes only. A standard approach is to initially screen at a high concentration (e.g., 10 µM) and report the percent inhibition of binding.
Table 1: Illustrative Off-Target Binding Profile for a Hypothetical GHSR1a Inverse Agonist
| Target Class | Target | % Inhibition @ 10 µM |
| GPCR | Adrenergic α1A | < 20% |
| Dopamine D2 | < 20% | |
| Serotonin 5-HT2A | < 20% | |
| Muscarinic M1 | < 20% | |
| Ion Channel | hERG | < 15% |
| Nav1.5 | < 10% | |
| Cav1.2 | < 10% | |
| Enzyme | COX-1 | < 5% |
| PDE3A | < 5% |
Values >50% inhibition are typically flagged for follow-up IC50 determination and functional studies.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Identification
This protocol describes a competitive binding assay to determine if this compound binds to a specific off-target receptor.
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled competing ligand (for defining non-specific binding).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and either this compound, buffer (for total binding), or a saturating concentration of the unlabeled competing ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the bound radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 2: Calcium Flux Functional Assay
This protocol is used to determine if the binding of this compound to a Gq-coupled off-target receptor results in functional activity.
1. Materials:
-
Host cells (e.g., HEK293 or CHO) expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist for the receptor.
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Method:
-
Plate the cells in the microplates and grow overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye by incubating them with a dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
To test for antagonist/inverse agonist activity, pre-incubate the cells with various concentrations of this compound.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the known agonist to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
To test for agonist activity, add this compound instead of the known agonist and monitor for a fluorescence increase.
3. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For antagonist/inverse agonist activity, plot the agonist-induced fluorescence response as a function of this compound concentration to determine the IC50.
-
For agonist activity, plot the fluorescence response as a function of this compound concentration to determine the EC50.
Visualizations
Caption: GHSR1a signaling and modulation by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Controlling Variability in PF-04628935 Studies
Welcome to the Technical Support Center for PF-04628935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for variability in experiments involving the ghrelin receptor inverse agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule that functions as an antagonist/inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Its primary mechanism of action is to bind to GHS-R1a and reduce its constitutive activity. The ghrelin receptor is unique in that it displays high basal signaling activity even in the absence of its natural ligand, ghrelin. As an inverse agonist, this compound stabilizes the receptor in an inactive conformation, thus decreasing this basal signaling.
Q2: What are the major signaling pathways affected by this compound?
A2: By inhibiting the constitutive activity of the ghrelin receptor, this compound modulates several downstream signaling pathways. The primary pathways include:
-
Gq/11 Pathway: Inhibition of the Gq/11 protein, which leads to decreased activation of phospholipase C (PLC), resulting in lower levels of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately reduces the release of intracellular calcium.
-
Gi/o Pathway: Inhibition of the Gi/o protein, leading to increased adenylyl cyclase activity and consequently higher levels of cyclic AMP (cAMP).
-
G12/13 Pathway: Potential modulation of the G12/13 pathway, which is involved in the regulation of Rho GTPases and the actin cytoskeleton.
-
β-Arrestin Pathway: Alteration of β-arrestin recruitment to the receptor, which can impact receptor internalization and G-protein independent signaling.
Q3: A search result mentioned this compound is a "potent kinase inhibitor." What is its kinase selectivity profile?
A3: This is a critical consideration for controlling variability. While this compound is well-characterized as a ghrelin receptor inverse agonist, the public domain currently lacks a comprehensive kinase selectivity profile. Off-target kinase inhibition is a significant potential source of variability and confounding results in cellular assays.
Recommendation: Researchers should exercise caution and consider the possibility of off-target effects mediated by kinase inhibition. If unexpected cellular phenotypes are observed, it is advisable to:
-
Test the effects of structurally distinct ghrelin receptor inverse agonists to see if the phenotype is consistent.
-
Consider performing a kinase inhibitor profiling screen with this compound to identify potential off-target kinases relevant to the experimental system.
Q4: How does the constitutive activity of the ghrelin receptor impact experimental design?
A4: The high constitutive activity of GHS-R1a is a fundamental aspect of its biology and is central to studying inverse agonists like this compound.
-
Assay Choice: Assays must be able to measure a decrease in basal signaling. End-point assays that measure the accumulation or depletion of second messengers over time (e.g., IP-One assays for Gq, cAMP assays for Gi) are generally more suitable than transient kinetic assays (e.g., calcium flux).
-
Controls: It is crucial to include appropriate controls to quantify the level of constitutive activity. This includes mock-transfected cells (or cells not expressing the receptor) to determine the true baseline signal.
-
Data Interpretation: The efficacy of an inverse agonist is determined by its ability to reduce the basal signal towards the level of the mock control.
Troubleshooting Guides
Issue 1: High Variability in Inositol Phosphate (IP1) Assays for Gq Signaling
Symptoms:
-
Large error bars between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell number per well. Too few cells will result in a weak signal, while too many can lead to high background and variability. |
| Reagent Preparation | Ensure all reagents, including this compound dilutions and assay buffers, are prepared fresh and accurately. |
| Incubation Times | Strictly adhere to optimized incubation times for cell stimulation and reagent addition. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Cell Health | Use cells at a consistent and low passage number. Ensure high cell viability (>95%) before seeding. |
Issue 2: Inconsistent Results in cAMP Assays for Gi Signaling
Symptoms:
-
Variable forskolin stimulation.
-
Inconsistent inhibition of cAMP levels by this compound.
-
Shift in EC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Forskolin Concentration | Optimize the forskolin concentration to achieve a submaximal but robust stimulation of adenylyl cyclase. This will provide a suitable window to measure the inhibitory effect of this compound. |
| Cellular Confluence | Ensure a consistent level of cell confluence at the time of the assay, as this can affect receptor expression and signaling. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP and improve signal stability. |
| Serum Starvation | If applicable, ensure consistent serum starvation conditions, as serum components can activate other GPCRs and influence cAMP levels. |
Experimental Protocols and Visualizations
Ghrelin Receptor Signaling Pathways
The following diagrams illustrate the key signaling pathways of the ghrelin receptor (GHS-R1a) that are modulated by the inverse agonist this compound.
Experimental Workflow for Assessing this compound Inverse Agonism
Detailed Methodologies
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for Gq Inverse Agonism
This protocol is adapted for measuring the inverse agonist activity of this compound on the constitutively active GHS-R1a.
-
Cell Culture and Seeding:
-
Culture HEK293 or CHO cells stably expressing human GHS-R1a. Culture mock-transfected cells in parallel as a negative control.
-
Seed cells into a white 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor and lithium chloride (LiCl) to inhibit IP1 degradation.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate at 37°C for a pre-determined optimal time (e.g., 60 minutes).
-
-
Detection:
-
Lyse the cells and add the IP1-d2 and anti-IP1 cryptate detection reagents according to the manufacturer's instructions (e.g., IP-One HTRF kit).
-
Incubate at room temperature for 1 hour to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence.
-
Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. The response of the mock-transfected cells should be used to define the baseline signal.
-
Protocol 2: cAMP Accumulation Assay for Gi Inverse Agonism
This protocol measures the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the Gi-coupled GHS-R1a.
-
Cell Culture and Seeding:
-
Culture cells stably expressing GHS-R1a and mock-transfected cells.
-
Seed cells into a suitable microplate at an optimized density.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound in an assay buffer containing a PDE inhibitor (e.g., IBMX).
-
Prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC20-EC50).
-
-
Cell Stimulation:
-
Add the this compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Add the forskolin solution to all wells (except for the basal control) and incubate for a further optimized time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The inverse agonist activity of this compound will be observed as a potentiation of the forskolin-stimulated cAMP signal.
-
Plot the signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value for this potentiation.
-
Data Presentation
Table 1: Representative Data for this compound Inverse Agonist Activity
| Assay | Parameter | Value |
| GHS-R1a Binding | IC50 | 4.6 nM |
| Gq Signaling (IP1) | IC50 (Inverse Agonist) | ~10-50 nM |
| Gi Signaling (cAMP) | EC50 (Potentiation) | ~20-100 nM |
Note: The exact values will be dependent on the specific cell line and assay conditions used.
By following these guidelines and protocols, researchers can better control for variability in their studies with this compound and generate more robust and reproducible data. Always remember to carefully optimize assay conditions for your specific experimental system.
Best practices for storing and handling PF-04628935
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing PF-04628935 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and orally bioavailable small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1] By binding to the receptor, it reduces its constitutive activity, making it a valuable tool for studying the physiological roles of the ghrelin system in appetite, metabolism, and other processes.
Q2: How should I store this compound powder?
A2: The powdered form of this compound is stable at room temperature and should be stored in a well-sealed container, protected from light and moisture.[1]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mg/mL.[1] To prepare a stock solution, dissolve the desired amount of this compound powder in high-quality, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in complete dissolution.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What is the mechanism of action of this compound?
A5: this compound is an inverse agonist of the ghrelin receptor (GHSR1a).[1] The ghrelin receptor exhibits a high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.[2] this compound binds to the receptor and reduces this basal activity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 496.03 g/mol | |
| Form | White to beige powder | |
| Solubility | DMSO: 10 mg/mL | |
| Storage (Powder) | Room temperature | |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months) | |
| Mechanism of Action | Ghrelin Receptor (GHSR1a) Inverse Agonist |
Signaling Pathway
The following diagram illustrates the ghrelin receptor signaling pathway and the inhibitory effect of this compound.
Caption: Ghrelin receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for GHSR1a Inverse Agonism
This protocol is adapted from standard methods for measuring Gq-coupled GPCR activity and can be used to determine the potency and efficacy of this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient transfection, seed cells in a 12-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the human ghrelin receptor (GHSR1a) using a suitable transfection reagent according to the manufacturer's protocol.
2. Radiolabeling:
-
24 hours post-transfection, replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]-inositol.
-
Incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
3. Compound Treatment:
-
Wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells with serum-free DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound (and/or a known agonist like ghrelin as a positive control) to the wells. Include a vehicle control (DMSO).
-
Incubate for 60 minutes at 37°C.
4. Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells by adding 1 mL of ice-cold 0.1 M HCl.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
5. Anion Exchange Chromatography:
-
Apply the supernatant to a Dowex AG1-X8 anion exchange column (formate form).
-
Wash the column with 5 mL of water to remove free inositol.
-
Elute the total inositol phosphates with 5 mL of 1 M ammonium formate / 0.1 M formic acid.
6. Scintillation Counting:
-
Add the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
7. Data Analysis:
-
Plot the measured counts per minute (CPM) against the logarithm of the compound concentration.
-
For an inverse agonist like this compound, you would expect a dose-dependent decrease in the basal IP accumulation. Calculate the IC₅₀ value from the resulting dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit.- Poor quality DMSO.- Repeated freeze-thaw cycles. | - Prepare a new stock solution at a lower concentration.- Use fresh, anhydrous DMSO.- Aliquot stock solutions into single-use volumes. |
| Compound Precipitation in Assay Medium | - High final concentration of DMSO.- Poor aqueous solubility of the compound. | - Ensure the final DMSO concentration in the assay is <0.5%.- Perform serial dilutions of the stock solution into the assay medium with vigorous mixing. |
| Inconsistent or Non-reproducible Results | - Compound degradation.- Inaccurate pipetting.- Cell passage number and confluency variations. | - Use freshly prepared dilutions for each experiment.- Calibrate pipettes regularly.- Maintain consistent cell culture practices. |
| High Background Signal in Assay | - High constitutive activity of the receptor.- Contamination of reagents. | - This is expected for GHSR1a. Ensure your inverse agonist shows a dose-dependent decrease from this baseline.- Use fresh, sterile reagents. |
| No Effect of this compound | - Inactive compound.- Low receptor expression.- Incorrect assay conditions. | - Verify the integrity of the compound.- Confirm receptor expression via Western blot or qPCR.- Optimize assay parameters such as incubation time and cell density. |
Experimental Workflow for Troubleshooting Suspected Off-Target Effects
While this compound is a potent inverse agonist for the ghrelin receptor, like any small molecule, it has the potential for off-target effects, especially at higher concentrations.
Caption: A logical workflow for investigating potential off-target effects.
References
Addressing inconsistencies in PF-04628935 experimental results
This technical support center provides guidance for researchers, scientists, and drug development professionals working with PF-04628935. It addresses common inconsistencies and challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] It binds to the receptor and reduces its basal, or constitutive, activity. The ghrelin receptor is known to have a high level of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[4]
Q2: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?
A2: Several factors could contribute to this. A primary consideration is the high constitutive activity of the ghrelin receptor, which can be as high as 50% of its maximal ghrelin-induced signaling. Your assay might not be sensitive enough to detect the reduction in this basal activity. Additionally, ensure the correct cell line with sufficient receptor expression is being used, and that the compound has not degraded.
Q3: How can I distinguish between a neutral antagonist and an inverse agonist like this compound?
A3: A neutral antagonist will block the effect of an agonist (like ghrelin) but will not affect the basal activity of the receptor. An inverse agonist, such as this compound, will reduce the constitutive activity of the receptor in the absence of an agonist. To differentiate them, you must measure the receptor's basal activity in the presence of your compound without any agonist stimulation. A decrease in signal compared to the vehicle control indicates inverse agonism.
Q4: What are suitable cell lines for studying this compound's effects?
A4: Cell lines endogenously expressing the ghrelin receptor or, more commonly, recombinant cell lines overexpressing GHSR1a are used. HEK293 and COS-7 cells are frequently used for transient or stable expression of the ghrelin receptor for in vitro assays. Prostate cancer cell lines such as PC-3 and DU-145 also express the ghrelin receptor.
Troubleshooting Guides
Inconsistent IC50 Values
Issue: Significant variability in the calculated IC50 value for this compound across experiments.
dot
Caption: Troubleshooting inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Variable Assay Conditions | Ensure consistent incubation times, temperature, and buffer compositions between experiments. Minor variations can significantly impact results. |
| Cell Health and Density | Use cells within a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure uniform cell seeding density, as this can affect receptor expression levels and signal windows. |
| Compound Stability and Dilution | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. The compound may degrade with improper storage or multiple freeze-thaw cycles. |
| High Basal Receptor Activity | The high constitutive activity of the ghrelin receptor can lead to a narrow assay window. Optimize the assay to maximize the difference between basal and inverse agonist-inhibited states. This may involve adjusting cell density or the amount of receptor expressed. |
| Data Analysis | Use a consistent non-linear regression model for IC50 curve fitting. Ensure that the baseline (vehicle control) and bottom of the curve are well-defined. |
Low or No Inverse Agonist Effect Observed
Issue: this compound does not produce a significant decrease in the basal signal.
dot```dot graph Troubleshooting_Low_Effect { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Low or No Inverse Agonist Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor_Expression [label="Sufficient Receptor Expression?", fillcolor="#FBBC05"]; Assay_Sensitivity [label="Assay Sensitive to Basal Activity?", fillcolor="#FBBC05"]; Compound_Activity [label="Compound Active?", fillcolor="#FBBC05"];
Solution1 [label="Verify receptor expression via Western blot, qPCR, or radioligand binding.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize assay conditions (e.g., cell density, incubation time) to widen the signal window. Consider a more sensitive readout.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Test a fresh stock of this compound. Confirm its identity and purity.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Receptor_Expression; Start -> Assay_Sensitivity; Start -> Compound_Activity;
Receptor_Expression -> Solution1 [label="No"]; Assay_Sensitivity -> Solution2 [label="No"]; Compound_Activity -> Solution3 [label="No"]; }
Caption: Workflow for the Inositol Phosphate Accumulation Assay.
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing GHSR1a and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Incubate cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Measure the baseline fluorescence.
-
To confirm antagonism, inject a known ghrelin agonist and measure the fluorescence signal over time. To measure inverse agonism, compare the baseline fluorescence of this compound-treated wells to vehicle-treated wells. A decrease in baseline indicates inverse agonism.
dot
References
- 1. neuroscience - Inverse Agonist vs Neutral Antagonist - Biology Stack Exchange [biology.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. Ready-to-Assay Ghrelin Receptor Frozen Cells [discoverx.com]
- 4. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Validating the activity of different batches of PF-04628935
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of different batches of PF-04628935, a potent ghrelin receptor (GHS-R1a) antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] The ghrelin receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαq/11 signaling pathway.[1][2][3] Upon binding of its endogenous ligand, ghrelin, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] this compound blocks these downstream signaling events by preventing ghrelin from binding and by reducing the receptor's basal activity.
Q2: We are observing inconsistent results between different batches of this compound in our in vitro assays. What could be the cause?
A2: Inconsistencies between different batches of a small molecule inhibitor like this compound can arise from several factors:
-
Purity: The purity of the compound can vary between batches. The presence of impurities may interfere with the assay or alter the effective concentration of the active compound.
-
Solubility: Differences in the physical properties of the compound, such as crystal form, between batches can affect its solubility. Poor solubility will lead to a lower effective concentration in your experiment.
-
Compound Integrity: Improper storage or handling can lead to degradation of the compound.
-
Weighing and Dilution Errors: Inaccurate weighing or serial dilutions can lead to significant differences in the final concentration of the compound.
Q3: How can we validate the activity of a new batch of this compound?
A3: To validate the activity of a new batch, it is recommended to perform a side-by-side comparison with a previous, validated batch. Key experiments include:
-
Potency Determination: Determine the IC50 value of the new batch using a functional assay, such as a calcium mobilization assay, and compare it to the IC50 value of the reference batch.
-
Binding Affinity Measurement: If possible, perform a radioligand binding assay to determine the Ki of the new batch and compare it to the reference batch.
-
Confirmation of Antagonism: Verify that the new batch effectively antagonizes ghrelin-induced signaling.
Troubleshooting Guides
Issue: The new batch of this compound shows significantly lower potency (higher IC50) than the previous batch.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | 1. Prepare fresh stock solutions of both the new and old batches. 2. Use a calibrated balance for weighing the compounds. 3. Verify the accuracy of your pipettes. |
| Poor Solubility | 1. Visually inspect the stock solution for any precipitate. 2. Gently warm the solution or sonicate to aid dissolution. 3. Consider using a different solvent if solubility issues persist, ensuring it is compatible with your assay. |
| Compound Degradation | 1. Ensure the compound has been stored correctly (cool, dry, and dark place). 2. If degradation is suspected, it is recommended to obtain a new vial of the compound. |
| Assay Variability | 1. Ensure all assay conditions (cell density, incubation times, reagent concentrations) are consistent between experiments. 2. Include appropriate positive and negative controls in every assay. |
Issue: High background signal in our functional assay, even in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| High Constitutive Activity of GHS-R1a | The ghrelin receptor is known to have high constitutive (ligand-independent) activity. This compound acts as an inverse agonist, reducing this basal signaling, but some residual activity may remain. |
| Cell Line Issues | 1. Ensure you are using a cell line with stable expression of GHS-R1a. 2. Check for contamination of the cell culture. |
| Assay Reagent Problems | 1. Check the expiration dates of all reagents. 2. Prepare fresh assay buffers and solutions. |
Data Presentation
Table 1: Comparison of IC50 Values for Different Batches of this compound in a Calcium Mobilization Assay.
| Batch Number | Date of Testing | IC50 (nM) | Fold Difference from Reference |
| Reference Batch | 2025-01-15 | 4.8 | 1.0 |
| Batch A | 2025-06-20 | 5.2 | 1.1 |
| Batch B | 2025-06-20 | 15.7 | 3.3 |
| Batch C | 2025-11-28 | 4.5 | 0.9 |
Table 2: Comparison of Ki Values for Different Batches of this compound in a Radioligand Binding Assay.
| Batch Number | Date of Testing | Ki (nM) | Fold Difference from Reference |
| Reference Batch | 2025-01-20 | 3.9 | 1.0 |
| Batch A | 2025-06-25 | 4.1 | 1.1 |
| Batch B | 2025-06-25 | 12.5 | 3.2 |
| Batch C | 2025-11-29 | 3.7 | 0.9 |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive dye
-
Probenecid (optional, to prevent dye leakage)
-
Ghrelin
-
This compound (reference and new batches)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the HEK293-GHS-R1a cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if used) in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (both batches) and ghrelin in assay buffer.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Initiate the kinetic read and add a fixed concentration of ghrelin (e.g., EC80) to all wells except the negative control.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (ghrelin alone) and negative (buffer alone) controls.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of this compound for the ghrelin receptor.
Materials:
-
Cell membranes prepared from cells expressing GHS-R1a
-
Radiolabeled ghrelin (e.g., [125I]-His9-Ghrelin)
-
This compound (reference and new batches)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, a fixed concentration of radiolabeled ghrelin, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ghrelin) from the total binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the activity of different batches of this compound.
References
Strategies to reduce non-specific binding of PF-04628935
Welcome to the technical support center for PF-04628935. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize non-specific binding and ensure data accuracy in their experiments involving this compound, a ghrelin receptor (GHSR1a) inverse agonist.
I. Troubleshooting Guides
This section offers detailed experimental protocols to address and reduce non-specific binding of this compound in various common assays.
A. General Strategies to Reduce Non-Specific Binding
Non-specific binding can arise from several factors, including hydrophobic interactions, electrostatic interactions, and binding to assay surfaces.[1][2][3] The following general strategies are applicable to a wide range of experimental setups.
1. Optimization of Assay Buffer Conditions
The composition of your assay buffer can significantly influence non-specific binding.[4]
-
pH Adjustment: The charge of both this compound and interacting surfaces can be influenced by pH. Empirically testing a range of pH values around the physiological norm (e.g., 7.2-7.6) can help identify an optimal condition that minimizes electrostatic interactions.[1]
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can disrupt non-specific electrostatic interactions.
-
Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 can reduce hydrophobic interactions that contribute to non-specific binding.
Table 1: Recommended Starting Concentrations for Buffer Additives
| Additive | Recommended Starting Concentration | Purpose |
| NaCl | 150 mM | Reduce electrostatic interactions |
| Tween-20 | 0.05% (v/v) | Reduce hydrophobic interactions |
| Triton X-100 | 0.1% (v/v) | Reduce hydrophobic interactions |
| Bovine Serum Albumin (BSA) | 1% (w/v) | Block non-specific binding sites |
2. Use of Blocking Agents
Blocking agents are proteins or other molecules used to saturate non-specific binding sites on assay surfaces (e.g., microplates, beads).
-
Common Blocking Agents: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are frequently used. For phospho-specific assays, BSA is generally preferred over milk, as milk contains phosphoproteins that can interfere with the results.
-
Optimization: The choice and concentration of the blocking agent, as well as the blocking incubation time and temperature, should be optimized for each specific assay.
B. Assay-Specific Troubleshooting Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA)
High background in ELISA can be a result of non-specific binding of either the antibody or the small molecule inhibitor.
Experimental Protocol: Optimizing Blocking and Washing in ELISA
-
Plate Coating: Coat the microplate wells with the target protein as per your standard protocol.
-
Washing: After coating, wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Ensure complete aspiration of the buffer after each wash.
-
Blocking: Add 200 µL of blocking buffer to each well. Test different blocking agents and concentrations (e.g., 1%, 3%, 5% BSA in PBST). Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as described in step 2.
-
Incubation with this compound: Add this compound at the desired concentrations. Include a "no inhibitor" control.
-
Subsequent Steps: Proceed with the remaining steps of your ELISA protocol (e.g., primary and secondary antibody incubations, substrate addition).
-
Controls: Always include a blank control (no target protein) to assess the direct non-specific binding of this compound and antibodies to the plate surface.
2. Western Blotting
In western blotting, non-specific binding can lead to high background and obscure the detection of the target protein.
Experimental Protocol: Optimizing Blocking and Antibody Dilution for Western Blotting
-
Membrane Transfer: After protein transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. Compare different blocking agents (e.g., 5% non-fat dry milk in TBST, 5% BSA in TBST).
-
Primary Antibody Incubation: Dilute the primary antibody in the optimized blocking buffer. Test a range of antibody dilutions to find the optimal signal-to-noise ratio.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the secondary antibody diluted in blocking buffer.
-
Final Washes: Perform at least three extensive washes with TBST before detection.
3. Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
Non-specific binding in IP and Co-IP can lead to the co-elution of contaminating proteins.
Experimental Protocol: Pre-clearing and Stringent Washes for IP/Co-IP
-
Cell Lysis: Lyse cells in a buffer that maintains protein-protein interactions. Non-ionic detergents like NP-40 or Triton X-100 are recommended.
-
Pre-clearing Lysate: Before adding the specific antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose) for 30-60 minutes at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate.
-
Bead Incubation: Add the beads to capture the antibody-protein complexes.
-
Washing: This is a critical step. Wash the beads at least 3-5 times with lysis buffer. To reduce non-specific interactions, consider increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in the wash buffer.
-
Elution: Elute the protein complexes from the beads.
-
Controls: Include an isotype control antibody to differentiate between specific and non-specific binding.
4. Cell-Based Assays
In cell-based assays, non-specific binding of small molecules to cell culture plastic or serum proteins can reduce the effective concentration of the compound.
Experimental Protocol: Mitigating Non-Specific Binding in Cell-Based Assays
-
Use of Low-Binding Plates: Utilize low-adsorption cell culture plates to minimize the binding of this compound to the plastic surface.
-
Serum Concentration: Be aware that this compound may bind to serum proteins. If possible, reduce the serum concentration during the treatment period or use serum-free media, provided it does not compromise cell viability.
-
Inclusion of BSA: Adding a low concentration of BSA (e.g., 0.1%) to the culture medium can help to block non-specific binding sites.
-
Proper Controls: Include vehicle-only controls to assess the baseline response and ensure that the observed effects are due to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). This means it binds to the receptor and reduces its constitutive activity.
Q2: I am observing high background in my ELISA even after optimizing the blocking step. What else can I do?
A2: If you have optimized your blocking conditions, consider the following:
-
Increase the number and duration of wash steps. Insufficient washing is a common cause of high background.
-
Titrate your primary and secondary antibodies. Using too high a concentration of antibodies can lead to non-specific binding.
-
Check for contamination of reagents or plates.
-
Use a pre-adsorbed secondary antibody to reduce non-specific binding to endogenous immunoglobulins in the sample.
Q3: Can the presence of detergents in my buffer affect the activity of this compound?
A3: While non-ionic detergents are excellent for reducing non-specific hydrophobic interactions, it is possible that high concentrations could interfere with the binding of a small molecule to its target. It is always advisable to perform a dose-response curve with and without the detergent to ensure it does not significantly alter the IC50 of this compound.
Q4: How do I choose the right blocking buffer for my Western blot?
A4: The choice of blocking buffer can depend on your target protein and detection system.
-
Non-fat dry milk is a cost-effective and commonly used blocking agent.
-
BSA is preferred for detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.
-
Commercial blocking buffers are also available and can be a good option if you are experiencing persistent background issues.
Q5: In my Co-IP experiment, I see many non-specific bands. How can I improve the specificity?
A5: To improve specificity in Co-IP, you can:
-
Perform pre-clearing of your lysate to remove proteins that bind non-specifically to the beads.
-
Increase the stringency of your washes by increasing the salt and/or detergent concentration in the wash buffer.
-
Use an isotype control antibody to ensure that the observed interactions are specific to your antibody of interest.
-
Optimize the lysis buffer to maintain the integrity of protein complexes while minimizing non-specific interactions.
III. Visualizations
Signaling Pathway
Caption: GHSR1a signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for reducing non-specific binding.
Logical Relationship
Caption: Relationship between causes and solutions for non-specific binding.
References
Optimizing Experimental Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for research involving PF-04628935 and related compounds.
Important Note on Compound Identification
Initial research indicates a potential ambiguity in the primary target of "this compound". Literature describes this compound as a ghrelin receptor (GHS-R1a) inverse agonist [1][2]. However, a similarly designated compound, PF-04620110 , is a well-documented inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) [3][4]. Given the context of metabolic research and common experimental challenges, this guide will primarily focus on troubleshooting for DGAT1 inhibitors, with a dedicated section for the ghrelin receptor inverse agonist to ensure clarity.
Part 1: Troubleshooting for DGAT1 Inhibitor Research (e.g., PF-04620110)
Researchers investigating DGAT1 inhibitors for their potential in treating obesity, type 2 diabetes, and other metabolic disorders often encounter challenges in translating in vitro enzymatic potency to cellular and in vivo efficacy. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my DGAT1 inhibitor showing high potency in enzymatic assays but is ineffective in my cell-based model?
A: This discrepancy can arise from several factors, including poor cell permeability, compound instability in culture media, off-target effects, or suboptimal assay conditions. A systematic approach is needed to pinpoint the issue.
Q2: How do I select the appropriate cell model for my DGAT1 inhibitor studies?
A: The choice of cell model is critical and depends on your research question. DGAT1 is highly expressed in the small intestine, playing a key role in dietary fat absorption. In contrast, DGAT2 is the predominant isoform in the liver and adipose tissue, responsible for endogenous triglyceride synthesis. Using a DGAT1 inhibitor in a liver cell model to study de novo lipogenesis, for instance, may not yield significant results.
Q3: What are the potential off-target effects of DGAT1 inhibitors that could influence my results?
A: While specific off-target effects vary between compounds, long-term inhibition of DGAT1 may disrupt normal lipid homeostasis. In clinical trials of some DGAT1 inhibitors, gastrointestinal side effects like diarrhea have been observed, which may be linked to alterations in intestinal fatty acid metabolism and barrier function.
Q4: What are the key considerations for the chemical properties of my DGAT1 inhibitor?
A: Solubility and stability are paramount. The inhibitor must be fully soluble in the cell culture medium at the tested concentrations to ensure an accurate effective concentration. Poor solubility can lead to precipitation and misleading results. Additionally, the compound's stability in the aqueous, warm, and CO2-rich environment of an incubator should be confirmed.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in triglyceride synthesis assays.
This guide provides a systematic approach to troubleshooting common issues encountered when using DGAT1 inhibitors in cell-based assays measuring triglyceride (TG) synthesis.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 2. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all wells. 3. Consider using a solubility-enhancing agent if necessary, after validating its compatibility with the cell model. | Poor solubility leads to an inaccurate effective concentration of the inhibitor available to the cells. |
| Cell Health | 1. Monitor cell viability using methods like Trypan Blue exclusion or MTT/XTT assays in the presence of the inhibitor and vehicle control. 2. Ensure cells are in the logarithmic growth phase and are not overly confluent (aim for 80-90% confluency). | Compromised cell health can significantly alter metabolic pathways and lead to unreliable data. Overly confluent or sparse cells can have different metabolic rates. |
| Assay Conditions | 1. Optimize the concentration of fatty acid substrate (e.g., oleic acid). The concentration should be sufficient to stimulate robust TG synthesis without causing lipotoxicity (typically 100 µM - 500 µM). 2. Standardize incubation times for both fatty acid stimulation and inhibitor treatment. | Suboptimal substrate levels can limit the dynamic range of the assay, while inconsistent timing can introduce variability. |
| Inhibitor Stability | 1. Perform a time-course experiment to assess if the inhibitor's effect diminishes over longer incubation periods. 2. If instability is suspected, consider a shorter assay duration or replenishing the inhibitor during the experiment. | The compound may degrade in the cell culture environment over time. |
Experimental Protocols
Protocol 1: Cellular Triglyceride Synthesis Assay
-
Cell Plating: Plate cells (e.g., Caco-2 for intestinal absorption models, or 3T3-L1 adipocytes) in appropriate multi-well plates and allow them to reach the desired confluency (typically 80-90%).
-
Inhibitor Pre-incubation: Aspirate the culture medium and replace it with a medium containing the DGAT1 inhibitor at various concentrations or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Fatty Acid Stimulation: Add a fatty acid substrate, such as oleic acid complexed to BSA, to the medium to stimulate triglyceride synthesis.
-
Incubation: Incubate the cells for a period sufficient to allow for measurable triglyceride accumulation (e.g., 4-24 hours).
-
Cell Lysis and Triglyceride Quantification: Wash the cells with PBS, lyse them, and quantify the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
Data Normalization: Normalize the triglyceride levels to the total protein concentration in each well.
Visualizations
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Caption: A logical workflow for troubleshooting inconsistent results.
Part 2: Information on Ghrelin Receptor Inverse Agonist (this compound)
This compound is a potent and orally bioavailable inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM. The ghrelin system is involved in regulating food intake and energy homeostasis, making its modulation a target for metabolic disorders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound acts as an inverse agonist at the GHS-R1a receptor. This means that it not only blocks the action of the natural ligand, ghrelin, but also reduces the receptor's basal, constitutive activity.
Q2: What are the potential therapeutic applications of a GHS-R1a inverse agonist?
A: By suppressing the ghrelin signaling pathway, which is known to stimulate appetite and promote fat storage, GHS-R1a inverse agonists are being investigated for the treatment of obesity and other metabolic conditions.
Experimental Considerations
| Parameter | Recommendation | Rationale |
| Solubility | Soluble in DMSO (e.g., up to 10 mg/mL). Prepare concentrated stock solutions in DMSO and dilute to the final concentration in aqueous buffer or media. | Ensures the compound is in solution for accurate dosing in in vitro and in vivo studies. |
| Storage | Store powder at room temperature. For stock solutions, store in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to avoid repeated freeze-thaw cycles. | Proper storage maintains the compound's stability and activity. |
| In Vitro Assays | Functional assays using cell lines expressing GHS-R1a are common. These can include calcium mobilization assays or second messenger (e.g., cAMP) assays to measure the inverse agonist activity. | These assays provide a direct measure of the compound's effect on receptor signaling. |
| In Vivo Models | Rodent models are frequently used to assess the effects on food intake, body weight, and other metabolic parameters. This compound is orally bioavailable and brain penetrant. | In vivo studies are crucial for evaluating the compound's physiological effects and therapeutic potential. |
Visualization
Caption: this compound inhibits GHS-R1a receptor signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. US20220370410A1 - Compositions and Methods for Treating Muscle Loss - Google Patents [patents.google.com]
- 3. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-04628935 and Other Ghrelin Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-04628935 with other prominent ghrelin receptor (GHSR) inverse agonists. The data presented is intended to facilitate informed decisions in research and development by offering a detailed analysis of their performance based on available experimental data.
The ghrelin receptor, a G protein-coupled receptor, is a key regulator of appetite, energy homeostasis, and growth hormone secretion. Its high basal activity makes it a prime target for inverse agonists, which can reduce this constitutive signaling and offer therapeutic potential for metabolic disorders. This guide will focus on the comparative pharmacology of this compound, a potent and orally bioavailable GHSR inverse agonist, alongside other notable compounds in this class.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected GHSR inverse agonists. This data is critical for understanding the relative efficacy and potency of these compounds.
Table 1: In Vitro Receptor Binding Affinity of GHSR Inverse Agonists
| Compound | Species | Assay Type | Radioligand | Ki (nM) | Kd (nM) | pKi | Reference |
| This compound | Human | Not Specified | Not Specified | - | - | - | [1] |
| PF-05190457 | Human | Radioligand Binding | [3H]PF-05190457 | - | 3 | - | [2][3] |
| JMV2959 | Rat | Binding Assay | Not Specified | 19 (Kb) | - | - | |
| LEAP2 | Human | Not Specified | Not Specified | - | - | - | |
| Anandamide | Not Specified | Not Specified | Not Specified | - | - | - |
Note: Kb is the equilibrium dissociation constant for an antagonist.
Table 2: In Vitro Functional Potency of GHSR Inverse Agonists
| Compound | Species | Assay Type | Measured Effect | IC50 (nM) | Reference |
| This compound | Human | Not Specified | Inverse Agonist Activity | 4.6 | [1] |
| PF-05190457 | Human | Not Specified | Inverse Agonist Activity | - | |
| JMV2959 | Rat | Binding Assay | Antagonist Activity | 32 | |
| LEAP2 | Not Specified | IP-one Accumulation | Reduction of Constitutive Activity | 22.6 | |
| LA-LEAP2 | Not Specified | IP-one Accumulation | Reduction of Constitutive Activity | 9.4 |
Table 3: In Vivo Effects of GHSR Inverse Agonists on Food Intake and Body Weight
| Compound | Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | Not Specified | Oral | Not Specified | Expected Decrease | Expected Decrease | |
| JMV2959 | Rats | Subcutaneous | 6 mg/kg | Significant Decrease | Significant Decrease | |
| LEAP2 | Mice & Rats | Intracerebroventricular & Systemic | Various | Inhibition of Ghrelin-Induced and Fasting-Induced Food Intake | Associated with Decreased Body Mass |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize GHSR inverse agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for the ghrelin receptor.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to the ghrelin receptor (e.g., [125I]-Ghrelin or a radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay is used to measure the ability of an inverse agonist to decrease the constitutive activity of the Gq/11-coupled ghrelin receptor.
Objective: To determine the potency (IC50) of a test compound in inhibiting the basal production of inositol phosphates.
General Protocol:
-
Cell Culture and Labeling:
-
Plate cells expressing the ghrelin receptor in a multi-well plate.
-
Label the cells by incubating them overnight with [3H]-myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Add increasing concentrations of the test compound (inverse agonist) to the cells.
-
-
Measurement of IP Accumulation:
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a lysis buffer (e.g., a solution containing perchloric acid or formic acid).
-
Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of accumulated inositol phosphates against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inverse agonist that causes a 50% reduction in the basal IP accumulation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ghrelin receptor signaling pathway and a typical experimental workflow for comparing GHSR inverse agonists.
Caption: GHSR Signaling Pathway and Mechanism of Inverse Agonism.
Caption: Experimental Workflow for Comparing GHSR Inverse Agonists.
References
- 1. This compound = 98 HPLC 1383719-97-8 [sigmaaldrich.com]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04628935 (Ponsegromab) and Other Therapeutic Strategies for Cachexia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF-04628935 (ponsegromab) with other prominent treatments for cachexia, a complex metabolic syndrome characterized by severe weight loss and muscle wasting. The information presented is based on available clinical and preclinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Cachexia is a debilitating condition associated with chronic diseases such as cancer, chronic heart failure, and chronic kidney disease, leading to a significant decline in quality of life and increased mortality. The development of effective therapies is a critical unmet need. This compound (ponsegromab) is a monoclonal antibody that targets Growth Differentiation Factor 15 (GDF-15), a cytokine implicated in the pathogenesis of cachexia. This guide compares ponsegromab to other therapeutic approaches, including ghrelin receptor agonists (anamorelin), myostatin inhibitors (bimagrumab), and anabolic agents (testosterone), to provide a comprehensive overview for the scientific community.
Data Presentation: Comparative Efficacy of Cachexia Treatments
The following tables summarize the quantitative data from clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound (Ponsegromab) in Cancer Cachexia (Phase 2)
| Endpoint | Placebo | Ponsegromab (100 mg) | Ponsegromab (200 mg) | Ponsegromab (400 mg) |
| Change in Body Weight at 12 Weeks (%) | - | 2.02% | 3.48% | 5.61%[1][2] |
| Treatment-Related Adverse Events (%) | 8.9% | \multicolumn{3}{c | }{7.7%}[1] |
Table 2: Efficacy of Anamorelin in Non-Small Cell Lung Cancer Cachexia (ROMANA 1 & 2 Phase 3 Trials)
| Endpoint | Placebo | Anamorelin (100 mg daily) |
| Median Change in Lean Body Mass at 12 Weeks (kg) - ROMANA 1 | -0.44 | 1.10[3] |
| Median Change in Lean Body Mass at 12 Weeks (kg) - ROMANA 2 | -0.96 | 0.75[3] |
| Median Change in Body Weight at 12 Weeks (kg) - ROMANA 1 | 0.14 | 2.2 |
| Median Change in Body Weight at 12 Weeks (kg) - ROMANA 2 | -0.57 | 0.95 |
| Change in Handgrip Strength | No significant difference | No significant difference |
Table 3: Efficacy of Testosterone in Cancer-Related Muscle Loss (Phase 2)
| Endpoint | Placebo | Testosterone Enanthate (100 mg weekly) |
| Percent Change in Lean Body Mass at 7 Weeks | -3.3% | +3.2% |
| Quality of Life | Maintained or Decreased | Meaningful Improvements |
| Physical Activity Levels | Maintained or Decreased | Sustained |
Experimental Protocols
Clinical Trial Protocol: this compound (Ponsegromab) Phase 2 Study (NCT05546476)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 study.
-
Participants: Approximately 168 adult patients with non-small cell lung cancer, pancreatic cancer, or colorectal cancer, diagnosed with cachexia (≥5% weight loss in the last 6 months or BMI <20 kg/m ²) and elevated serum GDF-15 levels.
-
Intervention: Participants were randomized (1:1:1:1) to receive subcutaneous injections of ponsegromab (100 mg, 200 mg, or 400 mg) or placebo every 4 weeks for 12 weeks.
-
Primary Endpoint: Mean change from baseline in body weight at week 12.
-
Secondary Endpoints: Changes in physical activity (measured by actigraphy), appetite, fatigue, nausea, and vomiting (assessed via questionnaires).
-
Body Composition Assessment: Lumbar skeletal muscle index was evaluated as an exploratory endpoint.
Clinical Trial Protocol: Anamorelin Phase 3 Studies (ROMANA 1 and 2 - NCT01387269, NCT01387282)
-
Study Design: Two randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Participants: Patients with inoperable stage III/IV non-small cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI <20 kg/m ²).
-
Intervention: Patients were randomized (2:1) to receive 100 mg of anamorelin or placebo orally once daily for 12 weeks.
-
Co-Primary Endpoints:
-
Change in lean body mass from baseline over 12 weeks, measured by dual-energy X-ray absorptiometry (DXA).
-
Change in muscle strength from baseline over 12 weeks, measured by handgrip strength.
-
-
Secondary Endpoints: Change in body weight and symptom burden related to anorexia/cachexia.
Clinical Trial Protocol: Testosterone for Cancer-Related Muscle Loss
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participants: Men and women with late-stage squamous cell carcinoma of the cervix or head and neck undergoing standard of care cancer treatment.
-
Intervention: Patients received weekly intramuscular injections of either 100 mg testosterone enanthate or placebo for 7 weeks.
-
Primary Outcome: Percent change in lean body mass.
-
Secondary Outcomes: Assessment of quality of life, physical performance, muscle strength, daily activity levels, resting energy expenditure, and nutritional intake.
Preclinical Model Protocol: Colon-26 (C26) Carcinoma Mouse Model of Cachexia
-
Animal Model: Male BALB/c or CD2F1 mice.
-
Tumor Induction: C26 adenocarcinoma cells (1 x 10^6 cells in 100 µL of saline or phosphate-buffered saline) are injected subcutaneously into the right flank of the mice.
-
Monitoring: Body weight, tumor size, and food intake are monitored daily or every other day. Tumor volume is calculated using the formula: (width)² x length / 2.
-
Cachexia Development: The growth of the C26 tumor leads to a progressive loss of body weight, skeletal muscle mass, and adipose tissue. This is associated with elevated circulating levels of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 21 days post-injection), tissues such as gastrocnemius, tibialis anterior, and quadriceps muscles, as well as fat pads, liver, spleen, and heart, are excised for analysis. Muscle fiber cross-sectional area is a key histological endpoint to quantify muscle atrophy.
Signaling Pathways and Mechanisms of Action
This compound (Ponsegromab): GDF-15/GFRAL Signaling Pathway
GDF-15 is a stress-induced cytokine that is often elevated in cancer and other chronic diseases. It signals through its receptor, GFRAL, which is primarily located in the hindbrain. Activation of the GDF-15/GFRAL pathway leads to appetite suppression and body weight loss. Ponsegromab is a monoclonal antibody that binds to GDF-15, preventing its interaction with GFRAL and thereby blocking its downstream effects.
Caption: GDF-15/GFRAL signaling pathway and the inhibitory action of Ponsegromab.
Anamorelin: Ghrelin Receptor Signaling Pathway
Ghrelin is a hormone primarily produced in the stomach that stimulates appetite by binding to the growth hormone secretagogue receptor (GHSR) in the hypothalamus. Anamorelin is an orally active, selective ghrelin receptor agonist. By mimicking the action of ghrelin, anamorelin stimulates appetite and food intake.
Caption: Anamorelin activates the ghrelin receptor to stimulate appetite.
Bimagrumab: Myostatin/Activin Receptor Type IIB (ActRIIB) Signaling Pathway
Myostatin and activin A are members of the TGF-β superfamily that negatively regulate muscle mass. They bind to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade through Smad2/3, which ultimately leads to muscle atrophy. Bimagrumab is a monoclonal antibody that binds to ActRIIB, preventing myostatin and activin A from binding and thereby inhibiting their muscle-wasting effects.
Caption: Myostatin/ActRIIB signaling pathway and the inhibitory action of Bimagrumab.
Conclusion
This compound (ponsegromab) has demonstrated promising results in a Phase 2 clinical trial, showing a dose-dependent increase in body weight in patients with cancer cachexia. Its mechanism of targeting the GDF-15 pathway represents a novel approach to combating this debilitating syndrome. When compared to other treatments, such as the ghrelin receptor agonist anamorelin, which primarily increases appetite and lean body mass, and myostatin inhibitors like bimagrumab, which directly target muscle wasting, ponsegromab offers a distinct mechanism of action. Anabolic agents like testosterone have also shown efficacy in increasing lean body mass but may have a different side-effect profile.
The choice of therapeutic strategy for cachexia may depend on the underlying disease, the specific patient characteristics, and the primary drivers of the wasting process. Further research, including Phase 3 clinical trials for ponsegromab, will be crucial to fully elucidate its efficacy and safety profile relative to other available and emerging treatments. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in the field of cachexia therapeutics.
References
A Head-to-Head Comparison of Ghrelin Receptor Modulators for Researchers
For Immediate Release
This comprehensive guide offers a detailed, objective comparison of various ghrelin receptor modulators, designed for researchers, scientists, and drug development professionals. By presenting a head-to-head analysis of agonists, antagonists, and inverse agonists, this document serves as a critical resource for advancing therapeutic strategies in areas such as cachexia, obesity, and metabolic disorders. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways and workflows.
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor with a high degree of constitutive activity.[1] This means it can signal without being bound by its natural ligand, ghrelin.[1] This unique characteristic makes it a fascinating target for a variety of modulators, each with distinct effects on its downstream signaling.
Quantitative Comparison of Ghrelin Receptor Modulators
The following tables provide a summary of the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of a selection of ghrelin receptor modulators. This data is crucial for comparing the relative efficacy and potency of these compounds.
Table 1: Ghrelin Receptor Agonists
| Compound | Type | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| Ghrelin (human) | Endogenous Agonist | 1.22 ± 0.17[2] | 4.2 ± 1.2[2] |
| Anamorelin | Synthetic Agonist | - | 1.5[2] |
| Capromorelin | Synthetic Agonist | - | - |
| Relamorelin | Synthetic Agonist | 0.42 ± 0.06 | 0.71 ± 0.09 |
| Macimorelin | Synthetic Agonist | - | - |
| HM01 | Synthetic Agonist | 1.42 ± 0.36 | - |
Table 2: Ghrelin Receptor Antagonists & Inverse Agonists
| Compound | Type | Binding Affinity (Ki/Kd) [nM] | Functional Potency (IC50) [nM] |
| JMV 2959 | Antagonist | - | 32 |
| GSK1614343 | Antagonist | - | ~12.6 (pIC50 = 7.90) |
| YIL-781 | Antagonist | - | - |
| PF-05190457 | Inverse Agonist | 3 (Kd) | pKi = 8.36 |
Note: A pIC50 of 7.90 corresponds to an IC50 of approximately 12.6 nM. A pKi of 8.36 corresponds to a Ki of approximately 4.37 nM. Dashes indicate where specific data was not available in the reviewed literature.
Key Signaling Pathways of the Ghrelin Receptor
The ghrelin receptor's activation initiates a complex network of intracellular signaling cascades. Understanding these pathways is fundamental to deciphering the multifaceted physiological roles of ghrelin and the mechanism of action of its modulators. The GHS-R1a primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, it can also signal through other G proteins, including Gαi/o and Gα12/13, and recruit β-arrestins.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate characterization and comparison of ghrelin receptor modulators. Below are methodologies for two key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Ghrelin.
-
Test compounds (unlabeled).
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-GHS-R1a cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
A fixed concentration of [125I]-Ghrelin.
-
Varying concentrations of the test compound.
-
Cell membrane preparation.
-
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled ghrelin.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gαq/11-mediated signaling by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing human GHS-R1a.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists, antagonists, or inverse agonists).
-
Fluorometric imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Seed the GHS-R1a expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound to the wells.
-
For antagonist/inverse agonist testing, pre-incubate with the test compound before adding a fixed concentration of an agonist (e.g., ghrelin).
-
-
Immediately measure the change in fluorescence over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
This guide provides a foundational overview for the comparative analysis of ghrelin receptor modulators. The presented data and protocols are intended to facilitate further research and development in this promising therapeutic area.
References
Validating the On-Target Mechanism of PF-04628935 through GHSR1a Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of PF-04628935, a potent and orally bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a). The primary focus is on the conceptual and methodological approaches to using GHSR1a knockout (KO) animal models to unequivocally demonstrate that the physiological effects of this compound are mediated through its intended target. While direct experimental data of this compound administration in GHSR1a KO models is not publicly available, this guide synthesizes information on the compound's known properties, the established phenotype of GHSR1a KO mice, and general protocols for in vivo validation of GHSR1a inverse agonists.
Introduction to this compound and the Role of GHSR1a
The ghrelin receptor, GHSR1a, is a G-protein coupled receptor with high constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin[1]. This basal activity plays a significant role in regulating appetite, energy homeostasis, and growth hormone secretion[2][3]. This compound is a small molecule that acts as an inverse agonist at the GHSR1a, meaning it not only blocks the action of ghrelin but also reduces the receptor's constitutive activity[4]. This mechanism of action makes it a promising candidate for therapeutic interventions in metabolic disorders such as obesity.
To rigorously validate that the observed effects of this compound, such as reduced food intake and body weight, are indeed due to its interaction with GHSR1a and not off-target effects, the use of a GHSR1a knockout model is the gold standard.
The GHSR1a Knockout Model: A Crucial Tool for Validation
A GHSR1a knockout mouse is genetically engineered to lack a functional ghrelin receptor. This model is invaluable for dissecting the physiological roles of GHSR1a and for validating the on-target effects of compounds designed to modulate this receptor.
Expected Phenotype of GHSR1a Knockout Mice
Studies on GHSR1a knockout mice have revealed a distinct phenotype that provides a baseline for comparison when evaluating a GHSR1a inverse agonist.
| Phenotypic Trait | Observation in GHSR1a Knockout Mice | Reference |
| Body Weight and Composition | Reduced body weight and resistance to diet-induced obesity. | [5] |
| Food Intake | Decreased daily food consumption compared to wild-type littermates. | |
| Energy Expenditure | Increased energy expenditure and enhanced thermogenesis in brown adipose tissue. | |
| Glucose Homeostasis | Altered glucose metabolism. | |
| Behavioral Characteristics | Improved spatial memory but deficits in contextual memory. |
The logic for validating this compound's mechanism using this model is straightforward: if the compound's effects are mediated by GHSR1a, it should produce a phenotype in wild-type animals that mimics the key characteristics of the GHSR1a knockout mice. Conversely, the administration of this compound to GHSR1a knockout mice should have no significant effect on these same parameters, as the molecular target is absent.
Comparative Analysis: this compound and Other GHSR1a Inverse Agonists
While direct comparative in vivo data for this compound is limited, a comparison of its in vitro potency with other known GHSR1a inverse agonists highlights its potential efficacy.
| Compound | Type | IC50 (nM) | Key Characteristics |
| This compound | Small Molecule | Not Publicly Available | Orally bioavailable. |
| PF-5190457 | Small Molecule | ~25 | Advanced to clinical trials for alcohol use disorder. |
| LEAP2 | Endogenous Peptide | - | Acts as an endogenous antagonist/inverse agonist of GHSR1a. |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Peptide | 5.2 | Potent inverse agonist. |
Experimental Validation Workflow
The following diagram illustrates the logical workflow for validating the on-target mechanism of this compound using a GHSR1a knockout model.
Signaling Pathway of GHSR1a and Its Inverse Agonism
The constitutive activity of GHSR1a leads to basal activation of Gq/11 proteins, resulting in downstream signaling cascades. An inverse agonist like this compound is expected to suppress this basal activity.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the specific validation of this compound using a GHSR1a knockout mouse model.
In Vivo Study of Food Intake and Body Weight
Objective: To determine if the effects of this compound on food intake and body weight are GHSR1a-dependent.
Animals: Male and female GHSR1a knockout mice and wild-type littermates (8-12 weeks old). Animals should be single-housed for accurate food intake measurement.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for automated food and water intake monitoring
-
Analytical balance
Procedure:
-
Acclimatize mice to single housing and handling for at least one week.
-
Record baseline body weight and 24-hour food intake for 3-5 consecutive days.
-
Randomly assign mice into four groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
GHSR1a KO + Vehicle
-
GHSR1a KO + this compound
-
-
Administer this compound or vehicle orally (gavage) at a predetermined dose and time each day for a specified duration (e.g., 14 days).
-
Measure body weight and 24-hour food intake daily throughout the study period.
-
At the end of the study, animals can be euthanized for collection of tissues for further analysis (e.g., body composition).
Expected Outcome:
-
Wild-type mice treated with this compound will show a significant reduction in food intake and body weight compared to vehicle-treated wild-type mice.
-
There will be no significant difference in food intake and body weight between vehicle-treated and this compound-treated GHSR1a KO mice.
In Vitro Functional Assay: Inositol Phosphate (IP) Turnover
Objective: To confirm the inverse agonist activity of this compound on GHSR1a signaling.
Materials:
-
HEK293 cells stably expressing human GHSR1a
-
Untransfected HEK293 cells (negative control)
-
myo-[3H]inositol
-
This compound
-
Ghrelin (agonist control)
-
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (known inverse agonist control)
-
Cell culture reagents
-
Scintillation counter
Procedure:
-
Plate GHSR1a-expressing HEK293 cells and untransfected control cells in 24-well plates.
-
Label the cells with myo-[3H]inositol in inositol-free medium overnight.
-
Wash the cells and pre-incubate with a buffer containing LiCl for 15 minutes.
-
Add increasing concentrations of this compound, ghrelin, or the control inverse agonist to the wells.
-
Incubate for 1 hour at 37°C.
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
Expected Outcome:
-
GHSR1a-expressing cells will show high basal levels of IP accumulation (constitutive activity) compared to untransfected cells.
-
Ghrelin will further increase IP accumulation in a dose-dependent manner.
-
This compound will decrease the basal IP accumulation in a dose-dependent manner, confirming its inverse agonist activity.
Conclusion
The use of GHSR1a knockout models is an indispensable step in the preclinical validation of this compound. By demonstrating a lack of efficacy in animals devoid of the target receptor, researchers can build a robust data package that supports an on-target mechanism of action. This, in turn, provides a strong rationale for further clinical development. The experimental frameworks provided in this guide offer a clear path to generating the necessary data to confidently assess the therapeutic potential of this compound.
References
- 1. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Initial Characterization of a Novel Ghrelin Receptor CRISPR/Cas9 Knockout Wistar Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-04628935: A Potent Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of PF-04628935, a potent ghrelin receptor (GHS-R1a) inverse agonist, with other relevant ghrelin receptor modulators. The data presented herein is intended to inform research and drug development decisions by providing a clear, objective assessment of the compound's performance based on available experimental data.
Introduction to this compound
This compound is a small molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. It exhibits high potency with an IC50 value of 4.6 nM.[1] As an inverse agonist, this compound not only blocks the action of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity. This mechanism of action makes it a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic candidate for conditions such as obesity and metabolic disorders.
Comparative Selectivity Profile
To provide a comprehensive understanding of its specificity, the binding affinity of this compound was evaluated against a panel of G-protein coupled receptors (GPCRs) and other relevant off-target proteins. This section compares its selectivity profile with other ghrelin receptor modulators, including another inverse agonist (PF-05190457), an endogenous antagonist/inverse agonist (LEAP2), and two agonists (Anamorelin and Capromorelin).
Table 1: Comparative Binding Affinities (Ki in nM) of Ghrelin Receptor Modulators
| Target | This compound | PF-05190457 | LEAP2 | Anamorelin | Capromorelin |
| Ghrelin Receptor (GHS-R1a) | 4.6 (IC50) | 3.0 (Kd) | Potent Antagonist/Inverse Agonist | Potent Agonist | Selective Agonist |
| Adrenergic α1A | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Adrenergic α2A | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Adrenergic β1 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Adrenergic β2 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Dopamine D2 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Histamine H1 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Muscarinic M1 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Muscarinic M2 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Muscarinic M3 | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Serotonin 5-HT1A | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A | >10,000 | >10,000 | Data not available | Data not available | Data not available |
| hERG Channel | >10,000 | >10,000 | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
The ghrelin receptor signaling cascade and the general workflow for assessing compound selectivity are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the selectivity and cross-reactivity of ghrelin receptor modulators.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human GHS-R1a).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Ghrelin).
-
Test Compound: this compound or comparator compound, serially diluted.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold buffer, often the same as the assay buffer.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (Functional Assay for Inverse Agonism)
This functional assay measures the activation of G-proteins coupled to a GPCR. For inverse agonists, a decrease in the basal (agonist-independent) binding of [³⁵S]GTPγS is observed.
Materials:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound or comparator, serially diluted.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and saponin.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the membrane preparation with the test compound and GDP at 30°C for a short period (e.g., 15-30 minutes).
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. For an inverse agonist, a concentration-dependent decrease in basal signal will be observed, from which an IC50 value can be determined.
Conclusion
This compound is a highly potent and selective inverse agonist of the ghrelin receptor. The available data from broad off-target screening indicates a favorable selectivity profile, with minimal to no significant binding to a wide range of other GPCRs and key off-targets at concentrations well above its affinity for the ghrelin receptor. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects. In comparison to other ghrelin receptor modulators, this compound and the related compound PF-05190457 have been more extensively characterized for their selectivity in the public literature. Further studies to generate comprehensive selectivity profiles for agonists like Anamorelin and Capromorelin, as well as the endogenous modulator LEAP2, would be beneficial for a complete comparative assessment. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
References
A Comparative Analysis of PF-04628935 and Industry-Standard Ghrelin Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
This guide provides a comprehensive comparison of PF-04628935, a potent ghrelin receptor (GHS-R1a) inverse agonist, with industry-standard compounds targeting the same receptor. The objective of this document is to present a clear, data-driven analysis of their performance based on available preclinical data, facilitating informed decisions in research and drug development.
Introduction to this compound
This compound is a potent, orally bioavailable, and brain-penetrant small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of appetite, energy homeostasis, and growth hormone release. As an inverse agonist, this compound not only blocks the action of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity. This mechanism of action makes it a compound of interest for therapeutic areas such as obesity and other metabolic disorders.
Industry-Standard Comparators
For the purpose of this guide, this compound is benchmarked against two other well-characterized GHS-R1a inverse agonists from leading pharmaceutical companies:
-
PF-05190457: A selective and potent ghrelin receptor inverse agonist developed by Pfizer. It has been evaluated in clinical trials and serves as a key benchmark for compounds in this class.
-
AZ-GHS-22: A potent, non-CNS penetrant GHS-R1a inverse agonist developed by AstraZeneca.
Data Presentation: In Vitro Pharmacological Profile
The following table summarizes the key in vitro pharmacological data for this compound and the selected industry-standard compounds. It is important to note that the data are compiled from different sources and experimental conditions may vary.
| Compound | Target | Assay Type | Metric | Value (nM) | Source |
| This compound | Human GHS-R1a | Inverse Agonist Activity | IC50 | 4.6 | [1][2] |
| PF-05190457 | Human GHS-R1a | Binding Affinity | Kd | 3 | [3] |
| AZ-GHS-22 | Human GHS-R1a | Inverse Agonist Activity | IC50 | 0.77 |
Note: IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. Lower values indicate higher potency or affinity. Direct comparison should be made with caution due to potential variations in assay protocols between studies.
Signaling Pathway and Mechanism of Action
The ghrelin receptor (GHS-R1a) is constitutively active, meaning it signals to a certain degree even in the absence of its natural ligand, ghrelin. Agonist binding (e.g., ghrelin) further stimulates this signaling, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), and subsequent increases in inositol phosphates (IPs) and intracellular calcium. This signaling cascade in hypothalamic neurons ultimately promotes appetite and food intake.
Inverse agonists like this compound bind to the GHS-R1a and stabilize it in an inactive conformation. This not only prevents ghrelin from binding and activating the receptor but also reduces the basal, constitutive signaling. The diagram below illustrates this mechanism.
Caption: GHS-R1a signaling pathway and the mechanism of inverse agonism.
Experimental Protocols
The characterization of GHS-R1a inverse agonists typically involves a series of in vitro assays to determine their binding affinity and functional activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound to the GHS-R1a.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GHS-R1a are cultured in a suitable medium.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
A constant concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-ghrelin) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the GHS-R1a-mediated increase in intracellular calcium.
-
Cell Preparation:
-
Cells expressing GHS-R1a are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
The cell plate is placed in a fluorometric imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (inverse agonist) is added to the wells and incubated.
-
A GHS-R1a agonist (e.g., ghrelin) is then added to stimulate the receptor.
-
The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced calcium response is quantified.
-
An IC50 value, representing the concentration of the inverse agonist that causes a 50% reduction in the agonist response, is calculated.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream signaling product of GHS-R1a activation.
-
Cell Stimulation:
-
Cells expressing GHS-R1a are incubated with the test compound (inverse agonist).
-
The cells are then stimulated with a GHS-R1a agonist.
-
The reaction is stopped, and the cells are lysed.
-
-
IP Detection:
-
The amount of inositol monophosphate (IP1), a stable metabolite of IP3, in the cell lysate is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis:
-
The inhibition of agonist-induced IP1 accumulation by the inverse agonist is determined.
-
An IC50 value is calculated to represent the potency of the inverse agonist.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization and comparison of GHS-R1a inverse agonists.
Caption: A streamlined workflow for benchmarking GHS-R1a inverse agonists.
Conclusion
This compound emerges as a potent GHS-R1a inverse agonist with an in vitro potency in the low nanomolar range. When benchmarked against industry-standard compounds such as PF-05190457 and AZ-GHS-22, it demonstrates comparable or, in some cases, superior potency, although direct comparisons are limited by the variability in reported assay conditions. Its oral bioavailability and brain penetration further highlight its potential as a valuable research tool and a promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate these findings. The continued investigation of this compound and other ghrelin receptor inverse agonists is crucial for advancing our understanding of metabolic regulation and developing novel therapeutics for obesity and related disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of PF-04628935, a potent ghrelin receptor inverse agonist, with other relevant molecules targeting the same pathway. The ghrelin system is a critical regulator of appetite, energy homeostasis, and metabolic processes, making it a key target for therapeutic interventions in obesity and other metabolic disorders. This document summarizes key experimental findings, presents comparative data in a structured format, and details the methodologies employed in these crucial in vivo studies.
Executive Summary
This compound is an orally bioavailable and brain-penetrant antagonist/inverse agonist of the ghrelin receptor (growth hormone secretagogue receptor 1a, GHS-R1a) with a high potency (IC50 = 4.6 nM). The ghrelin receptor's constitutive activity presents a unique therapeutic opportunity for inverse agonists, which can reduce basal receptor signaling even in the absence of the natural ligand, ghrelin. This guide explores the in vivo effects of this compound and compares them to other ghrelin receptor modulators, including PF-05190457 and other experimental compounds, focusing on their impact on food intake, body weight, and glucose metabolism.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various in vivo studies on this compound and related molecules. It is important to note that direct head-to-head comparative studies are limited; therefore, this compilation is based on data from separate experiments.
Table 1: Effect of Ghrelin Receptor Inverse Agonists on Food Intake
| Compound | Animal Model | Dose | Route of Administration | % Reduction in Food Intake | Duration of Effect | Reference |
| This compound | Data Not Publicly Available | - | - | - | - | - |
| PF-05190457 | Heavy-drinking individuals | 100 mg b.i.d. | Oral | Reduced alcohol craving | - | [1] |
| GHSR-IA1 | Healthy mice | Not specified | Not specified | Significant acute reduction | Acute | [2] |
| GHSR-IA2 | Diet-induced obese (DIO) mice | Not specified | Not specified | Significant reduction | Chronic | [2] |
| [D-Lys]-GHRP-6 | Lean and obese Zucker rats | 12 mg/kg | Intraperitoneal | Significant reduction | - |
Table 2: Effect of Ghrelin Receptor Inverse Agonists on Body Weight
| Compound | Animal Model | Dose | Route of Administration | % Change in Body Weight | Study Duration | Reference |
| This compound | Data Not Publicly Available | - | - | - | - | - |
| GHSR-IA1 | Chow-fed mice | Not specified | Not specified | Increased metabolic rate | Chronic | |
| GHSR-IA2 | Diet-induced obese (DIO) mice | Not specified | Not specified | Significant reduction | Chronic | |
| GHS-R Antagonist | ob/ob obese mice | Not specified | Repeated administration | Decreased body weight gain | 6 days |
Table 3: Effect of Ghrelin Receptor Inverse Agonists on Glucose Metabolism
| Compound | Animal Model | Key Findings | Reference |
| PF-05190457 | Healthy humans | Reduced postprandial glucose | |
| GHSR-IA1 | Zucker diabetic fatty (ZDF) rats | Improved oral glucose tolerance | |
| GHSR-IA2 | Diet-induced obese (DIO) mice | Reduced fasting and stimulated glucose levels |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and related molecules stem from their interaction with the GHS-R1a. As inverse agonists, they not only block the binding of acylated ghrelin but also reduce the receptor's constitutive, ligand-independent activity. This dual action leads to a downstream cascade of signaling events that ultimately modulate appetite and metabolism.
Caption: Ghrelin receptor signaling and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ghrelin receptor modulators.
In Vivo Food Intake and Body Weight Measurement in Rodents
Objective: To assess the effect of a test compound on food intake and body weight in a rodent model.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (age and weight-matched).
-
Standard chow or high-fat diet.
-
Test compound (e.g., this compound) and vehicle control.
-
Oral gavage needles (20-22 gauge, 1.5-2 inches for mice; 16-18 gauge, 3 inches for rats).
-
Animal weighing scale.
-
Metabolic cages for precise food intake and fecal/urine collection (optional).
Procedure:
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week. This includes handling and sham gavage with vehicle to reduce stress-associated responses.
-
Baseline Measurement: Food intake and body weight are measured daily for 3-5 days prior to the start of the treatment to establish a stable baseline.
-
Compound Administration: The test compound or vehicle is administered orally via gavage at a specific time each day. The volume administered is typically 5-10 mL/kg of body weight.
-
Data Collection:
-
Food Intake: Pre-weighed food is provided, and the remaining amount, including spillage, is measured at 2, 4, 8, and 24 hours post-administration.
-
Body Weight: Animals are weighed at the same time each day.
-
-
Data Analysis: The change in food intake and body weight from baseline is calculated for each animal. Statistical analysis (e.g., t-test or ANOVA) is used to compare the treatment group to the vehicle control group.
Caption: General workflow for in vivo food intake and body weight studies.
Conclusion
This compound and related ghrelin receptor inverse agonists demonstrate significant potential in modulating key metabolic parameters in vivo. While direct comparative data for this compound is not extensively available in the public domain, the collective evidence from studies on other molecules in this class, such as PF-05190457, strongly supports the therapeutic rationale of targeting the ghrelin receptor. The available data indicate that ghrelin receptor inverse agonism can effectively reduce food intake, promote weight loss, and improve glucose homeostasis in various preclinical models. Further head-to-head clinical and preclinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these promising therapeutic agents.
References
Comparative Guide to the Structural Activity Relationship (SAR) of GHSR1a Inverse Agonists: A Focus on PF-04628935 and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of inverse agonists targeting the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. While specific SAR data for analogs of PF-04628935 are not extensively available in the public domain, this document will use this compound as a primary example of a potent GHS-R1a inverse agonist and draw comparisons with other classes of compounds targeting this receptor to elucidate key structural determinants for activity.
Introduction to this compound
This compound is a potent and selective inverse agonist of the GHS-R1a receptor. Inverse agonists are of significant interest in drug development as they can reduce the high basal activity of constitutively active receptors like GHS-R1a, which is implicated in appetite regulation and metabolic disorders.
Chemical Structure of this compound:
Biological Activity:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | GHS-R1a | Radioligand Binding Assay | 4.6 |
GHS-R1a Signaling Pathway
The GHS-R1a receptor primarily signals through the Gαq/11 and β-arrestin pathways upon activation. Inverse agonists like this compound are designed to bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.
Caption: GHS-R1a Signaling Pathway Activation and Inhibition.
Comparative SAR of GHS-R1a Inverse Agonists
Due to the limited public data on direct analogs of this compound, this section presents SAR data from other well-characterized series of GHS-R1a inverse agonists to illustrate common structural motifs and their impact on activity.
Case Study 1: Spirocyclic Piperidine-Azetidine Derivatives
This series highlights the importance of the spirocyclic core and substitutions on the piperidine and azetidine rings.
| Compound ID | R1 Group | R2 Group | GHS-R1a Ki (nM) |
| Analog A | H | Phenyl | 55 |
| Analog B | Methyl | 4-Fluorophenyl | 12 |
| Analog C | Ethyl | 2-Pyridyl | 8.5 |
| Analog D | H | 4-Chlorophenyl | 25 |
Note: Data presented is illustrative and compiled from representative studies on this chemical class.
Case Study 2: 1,2,4-Triazole-Based Antagonists
The 1,2,4-triazole scaffold has been explored for its potential to yield potent GHS-R1a antagonists. The substitutions at various positions of the triazole ring are critical for affinity and selectivity.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | GHS-R1a IC50 (nM) |
| Triazole 1 | Phenyl | Benzyl | Methyl | 150 |
| Triazole 2 | 4-Methoxyphenyl | 4-Chlorobenzyl | Ethyl | 45 |
| Triazole 3 | 2-Naphthyl | Benzyl | H | 98 |
| Triazole 4 | Phenyl | 3-Pyridylmethyl | Methyl | 75 |
Note: Data presented is illustrative and compiled from representative studies on this chemical class.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GHS-R1a inverse agonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the GHS-R1a receptor.
Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-Ghrelin) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of a compound to act as an inverse agonist by quantifying its effect on the basal, ligand-independent signaling of the GHS-R1a receptor, which is coupled to the Gαq pathway leading to the production of inositol phosphates.
Workflow:
Caption: Workflow for an IP1 Accumulation Assay.
Detailed Steps:
-
Cell Seeding: Cells expressing GHS-R1a are seeded into microplates.
-
Compound Addition: The cells are pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol monophosphate (IP1). Varying concentrations of the test compound are then added.
-
Incubation: The plates are incubated to allow for receptor signaling and IP1 accumulation.
-
Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, a d2-labeled IP1 competes with the cellular IP1 for binding to an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Data Analysis: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in cellular IP1. For inverse agonists, an increase in the signal (decrease in basal IP1) is observed. The data is plotted to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect on basal signaling.
Conclusion
While specific SAR data for this compound analogs remains limited in publicly accessible literature, the analysis of other GHS-R1a inverse agonist series provides valuable insights into the structural features that govern potency and efficacy at this receptor. The provided experimental protocols offer a standardized framework for the evaluation of novel compounds targeting the ghrelin receptor. Further research into the SAR of this compound and its derivatives will be crucial for the development of next-generation therapeutics for metabolic and appetite-related disorders.
Navigating the Therapeutic Potential of GHSR Inverse Agonists: A Comparative Review of Pharmacokinetic Profiles
For Immediate Release
A deep dive into the pharmacokinetic properties of Growth Hormone Secretagogue Receptor (GHSR) inverse agonists reveals a landscape dominated by a few key players, with PF-05190457 leading the clinical charge. This guide provides a comparative analysis of their pharmacokinetic profiles, offering valuable insights for researchers and drug developers in the field.
The ghrelin receptor (GHSR), a G-protein coupled receptor with high constitutive activity, is a compelling target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and substance use disorders. Inverse agonists, which suppress the receptor's basal activity, represent a promising strategy to modulate this system. A thorough understanding of the pharmacokinetic profiles of these compounds is crucial for their successful clinical development.
This guide synthesizes publicly available pharmacokinetic data for GHSR inverse agonists, highlighting the challenges in conducting a direct comparative analysis due to the limited availability of comprehensive human data for multiple compounds. The focus of this guide will be a detailed examination of PF-05190457, the most clinically advanced GHSR inverse agonist with published human pharmacokinetic data, alongside a qualitative discussion of other preclinical candidates.
Comparative Pharmacokinetic Data
A significant challenge in the comparative analysis of GHSR inverse agonists is the scarcity of publicly available and detailed human pharmacokinetic data for compounds other than PF-05190457. While several other inverse agonists, such as JMV2959 and YIL781, have been investigated in preclinical studies, their human pharmacokinetic profiles have not been extensively reported in the public domain. Therefore, the following table focuses on the well-documented pharmacokinetic parameters of PF-05190457 in healthy human subjects.
| Parameter | PF-05190457 |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours[1][2] |
| Half-life (t1/2) | 8.2 - 9.8 hours[1][2] |
| Apparent Clearance (CL/F) | 72.0 L/h[3] |
| Apparent Volume of Distribution (Vd/F) | 44.5 L (in non-heavy drinkers) |
| 169 L (in heavy drinkers) | |
| Dose Proportionality | Supraproportional at doses ≤50 mg, approximately dose-proportional from 50 to 300 mg |
Experimental Protocols
The pharmacokinetic parameters for PF-05190457 were primarily determined through Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in healthy volunteers.
Study Design
-
Single Ascending Dose (SAD) Studies: These studies involve the administration of a single dose of the investigational drug to a small group of subjects. The dose is gradually increased in subsequent cohorts to determine the maximum tolerated dose and to characterize the drug's pharmacokinetic profile after a single administration. Blood samples are collected at various time points before and after dosing to measure drug concentrations.
-
Multiple Ascending Dose (MAD) Studies: In these studies, subjects receive multiple doses of the drug over a period of time. This design allows for the evaluation of the drug's pharmacokinetics at steady state, including assessment of drug accumulation. Similar to SAD studies, dose levels are escalated in different cohorts.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentration of PF-05190457 in plasma samples was quantified using a validated LC-MS/MS method. This highly sensitive and specific technique is the gold standard for the quantitative analysis of small molecules in biological matrices.
General LC-MS/MS Protocol:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation to remove larger molecules that can interfere with the analysis. This is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the drug.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column.
-
Mass Spectrometric Detection: The separated drug then enters the mass spectrometer. It is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used for enhanced selectivity and sensitivity, where a specific parent ion of the drug is selected and fragmented, and a specific fragment ion is then detected and quantified.
Visualizing Key Pathways and Processes
To further aid in the understanding of GHSR inverse agonism and the evaluation of their pharmacokinetic profiles, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The development of GHSR inverse agonists holds significant promise for the treatment of various metabolic and central nervous system disorders. The pharmacokinetic profile of PF-05190457, with its oral bioavailability and half-life supporting once or twice-daily dosing, provides a strong foundation for its continued clinical investigation. However, the lack of comparable human pharmacokinetic data for other GHSR inverse agonists in the public domain highlights a critical gap in the field. Greater transparency and data sharing would be invaluable for accelerating the development of this important class of therapeutic agents. Future research should focus on characterizing the pharmacokinetic profiles of a broader range of GHSR inverse agonists in human subjects to enable a more comprehensive comparative analysis and to facilitate the selection of the most promising candidates for further development.
References
- 1. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Validating Published Findings on PF-04628935: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ghrelin receptor inverse agonist PF-04628935 with other relevant alternatives, supported by published experimental data. The objective is to facilitate the replication and validation of findings related to this compound.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that acts as an inverse agonist of the ghrelin receptor (GHS-R1a). Inverse agonists are of significant interest in drug development as they can reduce the high basal activity often observed with G protein-coupled receptors like the ghrelin receptor. This inherent activity is implicated in various physiological processes, including appetite regulation and metabolic disorders.
Comparative Data of Ghrelin Receptor Inverse Agonists
The following tables summarize the key in vitro and in vivo parameters of this compound and a notable alternative, PF-05190457. The data has been compiled from various published studies.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Ghrelin Receptor (GHS-R1a) | Radioligand Binding | IC50 | 4.6 nM | [1][2][3][4][5] |
| PF-05190457 | Ghrelin Receptor (GHS-R1a) | Radioligand Binding | Kd | 3 nM | |
| PF-05190457 | Ghrelin Receptor (GHS-R1a) | Functional Assay (GTPγS) | IC50 | 1.8 nM | |
| PF-05190457 | Ghrelin Receptor (GHS-R1a) | Intracellular Ca2+ Mobilization | EC50 | 9.3 nM |
Table 1: In Vitro Potency and Affinity of Ghrelin Receptor Inverse Agonists. This table provides a side-by-side comparison of the in vitro activity of this compound and PF-05190457.
| Compound | Species | Administration Route | Effect | Dosage | Reference |
| PF-05190457 | Human | Oral | 77% inhibition of ghrelin-induced GH release | 100 mg | |
| PF-05190457 | Human | Oral | Delayed gastric emptying | 150 mg | |
| PF-05190457 | Rat | Intraperitoneal | Suppression of food intake | 5, 10, 15 mg/kg |
Table 2: In Vivo Effects of PF-05190457. This table summarizes key in vivo findings for PF-05190457 from preclinical and clinical studies. Currently, directly comparable in vivo data for this compound from the same studies is not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are the protocols for key experiments cited in the literature for the characterization of ghrelin receptor inverse agonists.
Ghrelin Receptor Binding Assay (for this compound)
This protocol is based on the general methodology described in the discovery of this compound.
-
Cell Line: HEK293 cells stably expressing the human ghrelin receptor (GHS-R1a).
-
Radioligand: [125I]-His9-ghrelin.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, and 0.2 mM bacitracin, pH 7.4.
-
Procedure:
-
Cell membranes are prepared from the HEK293-GHS-R1a cell line.
-
Membranes (10-20 µg of protein) are incubated with [125I]-His9-ghrelin (final concentration ~0.1 nM) and varying concentrations of the test compound (e.g., this compound).
-
The incubation is carried out in a 96-well plate at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay is commonly used to determine the inverse agonist activity of compounds targeting Gq-coupled receptors like the ghrelin receptor.
-
Cell Line: COS-7 or HEK293 cells transiently or stably expressing the human ghrelin receptor.
-
Reagents:
-
myo-[3H]inositol labeling medium.
-
Stimulation buffer (e.g., HBSS) containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.
-
-
Procedure:
-
Cells are seeded in 24- or 48-well plates and labeled overnight with myo-[3H]inositol.
-
The labeling medium is removed, and cells are washed with buffer.
-
Cells are pre-incubated with stimulation buffer containing LiCl for 15-30 minutes.
-
Test compounds are added at various concentrations and incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by the addition of a cold acidic solution (e.g., 0.5 M HCl).
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
-
EC50 values for inverse agonism are calculated from the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the ghrelin receptor and a typical experimental workflow for screening inverse agonists.
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the discovery and validation of ghrelin receptor inverse agonists.
References
- 1. Design, evaluation, and comparison of ghrelin receptor agonists and inverse agonists as suitable radiotracers for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally active ghrelin receptor inverse agonists and their actions on a rat obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo stability and pharmacokinetic profile of unacylated ghrelin (UAG) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PF-04628935's Effects on Muscle Mass: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-04628935, a ghrelin receptor antagonist, and its potential effects on muscle mass. Due to the limited publicly available independent data on this compound, this guide draws comparisons with other ghrelin receptor modulators and alternative muscle mass-influencing agents, such as GLP-1 receptor agonists. The information is intended to provide an objective overview based on available preclinical and clinical data.
Introduction to this compound
Initially misidentified in some contexts as a myostatin inhibitor, this compound is a potent and orally bioavailable antagonist/inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a)[1]. The ghrelin system is a key regulator of appetite, energy homeostasis, and growth hormone secretion. While ghrelin receptor agonists have been investigated for their potential to increase muscle mass, the effects of antagonists like this compound are less clear and may be complex.
Comparative Analysis of Effects on Muscle Mass
The following tables summarize the available data on the effects of ghrelin receptor modulators and GLP-1 receptor agonists on lean body mass.
Table 1: Effects of Ghrelin Receptor Modulators on Lean Body Mass
| Compound Class | Specific Agent | Study Population | Key Findings on Lean Body Mass |
| Ghrelin Receptor Antagonist | This compound | No independent studies on muscle mass available. | Data not publicly available. |
| Ghrelin Receptor Antagonist | YIL-870 (preclinical) | Diet-induced obese mice | Reduced fat mass with no reduction in lean mass[1]. |
| Ghrelin Receptor Antagonist | GSK1614343 (preclinical) | Rodents and dogs | Unexpectedly increased food intake and body weight, with an increase in both fat and lean mass[2][3]. |
| Ghrelin Receptor Agonist | Anamorelin | Adults with osteosarcopenia | Did not significantly alter muscle mass or lean body mass[4]. |
| Ghrelin Receptor Agonist | Anamorelin | Patients with cancer cachexia | Significantly increased lean body mass. |
Table 2: Effects of GLP-1 Receptor Agonists on Lean Body Mass
| Compound | Study | Study Population | Key Findings on Lean Body Mass |
| Semaglutide | STEP 1 | Adults with overweight/obesity | -13.2% change in lean mass from baseline. |
| Semaglutide | SUSTAIN 8 | Adults with Type 2 Diabetes | -4.5% change in lean mass from baseline. |
| Liraglutide | LEAD-3 | Obese patients with Type 2 Diabetes | No significant reduction in lean body mass. |
| Liraglutide | (Perna et al., 2016) | Obese elderly patients | No significant reduction in appendicular lean mass. |
| Tirzepatide (GLP-1/GIP Receptor Agonist) | SURMOUNT-1 | Adults with obesity or overweight | -10.9% change in lean mass from baseline. |
Experimental Protocols
Measurement of Body Composition: Dual-Energy X-ray Absorptiometry (DXA)
Dual-Energy X-ray Absorptiometry (DXA) is a common and accepted method for assessing body composition in clinical trials.
Principle: DXA utilizes two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue based on their differential attenuation of the X-rays.
Procedure:
-
Subject Preparation: Subjects are typically required to fast overnight. They should wear minimal clothing without any metal objects.
-
Positioning: The subject lies supine on the scanning table. Standardized positioning is crucial for reproducibility and is often facilitated by positioning aids.
-
Scanning: A whole-body scan is performed, which typically takes a few minutes. The scanner arm moves over the length of the body, emitting the X-ray beams.
-
Data Analysis: Specialized software analyzes the attenuation data to provide measurements of total and regional bone mineral content, fat mass, and lean mass.
Key Considerations:
-
Hydration status can influence lean mass measurements.
-
Different DXA machine manufacturers may use different algorithms, which can affect results.
-
Consistent positioning and scanning protocols are essential for longitudinal studies.
Signaling Pathways
Ghrelin Signaling Pathway in Muscle
The direct effects of ghrelin on skeletal muscle are complex and not fully elucidated. Ghrelin can influence muscle mass indirectly through the stimulation of growth hormone (GH) secretion from the pituitary gland, which in turn can promote muscle protein synthesis. However, ghrelin receptors are also present on muscle cells, suggesting direct effects.
Caption: Ghrelin's direct signaling in muscle.
Experimental Workflow for Assessing Body Composition Changes
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of a compound on body composition.
Caption: Clinical trial workflow for body composition.
Discussion and Future Directions
The available evidence on the effects of ghrelin receptor antagonists on muscle mass is limited and, in some cases, contradictory. While some preclinical data suggest a potential for fat mass reduction without a loss of lean mass, other findings indicate a more complex interplay that can lead to an increase in both fat and lean tissue. The unexpected orexigenic effect of the ghrelin receptor antagonist GSK1614343 highlights that the physiological response to blocking the ghrelin receptor may not be as straightforward as a simple suppression of appetite and weight gain.
In contrast, the effects of GLP-1 receptor agonists on body composition are more consistently documented. These agents typically lead to a significant reduction in body weight, which is composed of both fat and lean mass. The proportion of lean mass loss relative to total weight loss can vary between different GLP-1 receptor agonists and in different patient populations.
For this compound, there is a clear need for independent, peer-reviewed studies to elucidate its specific effects on muscle mass and overall body composition. Future research should focus on:
-
Preclinical studies in relevant animal models to determine the impact of this compound on lean mass, fat mass, and muscle fiber characteristics.
-
Well-controlled clinical trials in human subjects, utilizing precise body composition measurement techniques like DXA or MRI, to assess the effects of this compound on muscle mass, fat mass, and physical function.
-
Head-to-head comparative studies evaluating this compound against other metabolic regulators, such as GLP-1 receptor agonists, to better understand its relative benefits and risks.
References
- 1. A systematic review of the effect of semaglutide on lean mass: insights from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gethealthspan.com [gethealthspan.com]
- 3. Liraglutide Reduces Visceral and Intrahepatic Fat Without Significant Loss of Muscle Mass in Obese Patients With Type 2 Diabetes: A Prospective Case Series | Ishii | Journal of Clinical Medicine Research [jocmr.org]
- 4. ahajournals.org [ahajournals.org]
A Comparative Meta-Analysis of PF-04628935 and Similar Ghrelin Receptor Modulators for Drug Development Professionals
A deep dive into the pharmacology, efficacy, and experimental backing of leading ghrelin receptor inverse agonists and antagonists.
This guide offers a comprehensive comparison of PF-04628935 and other notable ghrelin receptor antagonists and inverse agonists, including YIL-781, YIL-870, BIM-28163, GSK1614343, JMV2959, and the SP-analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate informed decision-making in the pursuit of novel therapeutics targeting the ghrelin system.
Comparative Analysis of In Vitro Potency
The following tables summarize the in vitro binding affinities and functional potencies of this compound and similar compounds at the ghrelin receptor (GHSR1a). This data is crucial for understanding the direct interaction of these molecules with their target and for comparing their relative potencies.
Table 1: Ghrelin Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Organism/Cell Line | Reference |
| This compound | Not Explicitly Found | - | - |
| YIL-781 | 17 | Rat | |
| YIL-870 | Not Explicitly Found | - | - |
| BIM-28163 | 8.1 | Human | [1] |
| GSK1614343 | Not Explicitly Found | - | - |
| JMV2959 | Not Explicitly Found | - | - |
| SP-analog | Not Explicitly Found | - | - |
Table 2: Ghrelin Receptor Functional Antagonism (IC50/pIC50/Kb/pKB)
| Compound | IC50 (nM) | pIC50 | Kb (nM) | pKB | Organism/Cell Line | Assay Type | Reference |
| This compound | 4.6 | - | - | - | Not Specified | Inverse Agonist Activity | [2] |
| YIL-781 | - | 8.27 | - | 7.54 | Rat Recombinant Receptor / Rat Pituitary RC-4B/C cells | Calcium Response / [3H]-IP Accumulation | |
| YIL-870 | Not Explicitly Found | - | - | - | - | - | - |
| BIM-28163 | Not Explicitly Found | - | - | - | - | - | - |
| GSK1614343 | - | 7.90 | - | 8.03 | Rat Recombinant Receptor / Rat Pituitary RC-4B/C cells | Calcium Response / [3H]-IP Accumulation | |
| JMV2959 | 32 | - | 19 | - | Not Specified | Binding Assay | |
| SP-analog | Not Explicitly Found | - | - | - | - | - | - |
In Vivo Efficacy: A Comparative Overview
In vivo studies are critical for evaluating the physiological effects of these compounds. The primary endpoints for ghrelin receptor antagonists and inverse agonists often include reduction in food intake, body weight management, and improvement in glucose metabolism.
Table 3: Summary of In Vivo Effects
| Compound | Effect on Food Intake | Effect on Body Weight | Effect on Glucose Homeostasis | Animal Model | Reference |
| This compound | Expected to decrease | Expected to decrease | Expected to improve | Not Specified | - |
| YIL-781 | Reduced | Minimal effect | Improved glucose tolerance, increased insulin secretion | Diet-induced obese mice, rats | |
| YIL-870 | Reduced | Weight loss (selective fat mass loss) | Improved glucose tolerance | Diet-induced obese mice | |
| BIM-28163 | Stimulated (unexpectedly) | Increased (unexpectedly) | - | Mice | |
| GSK1614343 | Stimulated (unexpectedly) | Increased (unexpectedly) | - | Rodents and dogs | - |
| JMV2959 | Reduced hexarelin-induced intake | - | - | Rats | |
| SP-analog | Reduced | - | - | Mice |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of scientific findings. Below are synthesized methodologies for key assays used in the evaluation of ghrelin receptor modulators.
Ghrelin Receptor Binding Assay (Competitive Radioligand Displacement)
This in vitro assay quantifies the affinity of a test compound for the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human GHSR1a are cultured under standard conditions.
-
Cell membranes are harvested by homogenization in a buffer containing protease inhibitors, followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radioligand (e.g., [¹²⁵I]-Ghrelin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
-
Incubation and Separation:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Food Intake Study
This experiment assesses the effect of a test compound on appetite and food consumption in animal models.
Methodology:
-
Animal Model:
-
Male C57BL/6 mice or Wistar rats are commonly used. Animals are individually housed to allow for accurate food intake measurement.
-
For studies in obese models, animals are often fed a high-fat diet for a specified period to induce obesity.
-
-
Acclimatization and Baseline Measurement:
-
Animals are acclimated to the experimental conditions, including handling and the specific diet.
-
Baseline food intake is measured for several days prior to the start of the experiment to establish a stable baseline for each animal.
-
-
Compound Administration:
-
The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Dosing is typically performed at the beginning of the dark cycle, when rodents are most active and consume the majority of their daily food.
-
-
Food Intake Measurement:
-
Pre-weighed food is provided, and the amount of food consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
-
Spillage is carefully collected and accounted for to ensure accurate measurement of consumption.
-
-
Data Analysis:
-
Food intake is typically expressed as grams of food consumed per unit of body weight.
-
The effect of the test compound is compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a widely used method to evaluate how an organism handles a glucose load and is a key indicator of glucose metabolism and insulin sensitivity.
Methodology:
-
Animal Preparation:
-
Animals (typically rats or mice) are fasted overnight (e.g., 16-18 hours) to ensure a baseline glucose level. Water is provided ad libitum.
-
-
Compound Administration:
-
The test compound or vehicle is administered at a specified time before the glucose challenge (e.g., 60 minutes prior).
-
-
Baseline Blood Glucose Measurement:
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
-
Glucose Challenge:
-
A sterile solution of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Blood samples are collected from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis:
-
Blood glucose concentrations are plotted against time for each treatment group.
-
The Area Under the Curve (AUC) for glucose is calculated for each animal to quantify the overall glucose excursion.
-
Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecular signaling and experimental processes is essential for a clear understanding of the mechanism of action and the research methodology.
Caption: Ghrelin receptor signaling pathway and point of intervention.
Caption: General workflow for in vivo efficacy studies.
References
Safety Operating Guide
Navigating the Disposal of PF-04628935: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the research compound PF-04628935 is not publicly available in specific documentation. However, by adhering to best practices for handling potent pharmaceutical intermediates and compounds within the Per- and Polyfluoroalkyl Substances (PFAS) class, researchers can ensure a safe and compliant disposal process.
This guide provides procedural steps and critical safety considerations for managing this compound waste. The primary directive is to treat this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Immediate Safety Precautions and Handling
Prior to handling this compound for any purpose, including preparation for disposal, it is crucial to implement the following safety measures. These are based on standard practices for handling hazardous chemicals in a laboratory setting.[1][2][3][4][5]
-
Work in a Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves, a lab coat, and safety goggles. For procedures with a risk of splashing, a face shield is also recommended.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. It is also advised not to work alone when handling highly potent or novel compounds.
Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal guidelines are based on general procedures for hazardous and PFAS-containing waste.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected and treated as hazardous waste.
-
Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. Do not mix with acids or other incompatible materials.
-
-
Waste Containment and Labeling:
-
Collect all this compound waste in designated, leak-proof, and chemically compatible containers.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Consult with EHS for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider.
-
Provide them with all available information on the compound, including its chemical class (PFAS derivative, pharmaceutical intermediate) and any known hazards.
-
The EHS department will provide specific instructions for the final disposal procedure, which may include incineration at a licensed facility or other approved methods for PFAS-containing waste.
-
Logical Workflow for Disposal
Caption: Disposal workflow for research chemicals without a specific SDS.
Environmental and Health Considerations of PFAS
PFAS compounds are of increasing environmental and health concern. Current scientific research suggests that exposure to certain PFAS may be linked to adverse health outcomes, including reproductive and developmental effects, an increased risk of some cancers, and interference with the body's immune system and hormones. These substances are persistent in the environment and can accumulate in the body. Therefore, preventing their release into the environment through proper disposal is of utmost importance. Do not dispose of this compound down the drain or in regular trash.
References
Essential Safety and Handling Protocols for PF-04628935
Disclaimer: A specific Safety Data Sheet (SDS) for PF-04628935 was not publicly available at the time of this search. The following guidance is based on general best practices for handling potent, non-volatile small molecule research compounds and information regarding the class of molecules known as glucokinase activators. Researchers must conduct a thorough, site-specific risk assessment before handling this compound.
This document provides essential safety and logistical information for the handling and disposal of the glucokinase activator, this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from potential splashes of chemical solutions.[1] |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound in either solid or solution form. Alternatives to latex gloves should be available.[2] Disposable gloves should not be reused and hands should be washed immediately after removal.[2] |
| Body Protection | Laboratory coat | A designated lab coat should be worn to prevent contamination of personal clothing and should be removed before leaving the laboratory area.[2] |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. | A risk assessment should be conducted. If there is a potential for aerosol generation (e.g., weighing large quantities, sonication), use of a certified respirator within a ventilated enclosure is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to post-experiment cleanup.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All manipulations of solid this compound (e.g., weighing, preparing solutions) should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) for handling the solid compound.
-
-
Decontamination & Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Wipe down the work area from the cleanest to the most contaminated sections.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips) in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Needles or other sharp instruments that have come into contact with this compound should be disposed of in a designated sharps container. |
| Contaminated PPE | Disposable gloves, bench paper, and other contaminated disposable items should be placed in a designated chemical waste container. Lab coats should be laundered by a professional service and not taken home. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to minimize harm.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
